molecular formula C9H10N2 B1341427 1H-Indole-6-methanamine CAS No. 3468-17-5

1H-Indole-6-methanamine

Cat. No.: B1341427
CAS No.: 3468-17-5
M. Wt: 146.19 g/mol
InChI Key: FURRUNQWZZOXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-6-methanamine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURRUNQWZZOXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589400
Record name 1-(1H-Indol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3468-17-5
Record name 1-(1H-Indol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-indol-6-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1H-Indole-6-methanamine: A Technical Guide to its Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 1H-Indole-6-methanamine. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery.[1][2] This document summarizes key physicochemical data, outlines methodologies for its structural characterization, and presents generalized experimental workflows relevant to its synthesis and biological evaluation.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₉H₁₀N₂PubChem[3]
Molecular Weight 146.19 g/mol PubChem[3]
Appearance Off-white to light yellow solidChemicalBook[4]
Melting Point 135-140 °CChemicalBook[4]
Boiling Point (Predicted) 335.6 ± 17.0 °CChemicalBook[4]
Water Solubility Slightly solubleChemicalBook[4]
pKa (Predicted) 17.21 ± 0.30ChemicalBook[4]
InChI Key FURRUNQWZZOXOT-UHFFFAOYSA-NPubChem[3]
SMILES NCc1ccc2cc[nH]c2c1Sigma-Aldrich

Structure Elucidation

The definitive identification and characterization of this compound's structure rely on a combination of spectroscopic techniques. While publicly available spectral data for this specific compound is limited, the following sections describe the expected results and general methodologies.

cluster_0 Structure Elucidation Workflow cluster_1 Spectroscopic Techniques Proposed Structure Proposed Structure Synthesis & Purification Synthesis & Purification Proposed Structure->Synthesis & Purification Spectroscopic Analysis Spectroscopic Analysis Synthesis & Purification->Spectroscopic Analysis Data Interpretation Data Interpretation Spectroscopic Analysis->Data Interpretation MS Mass Spectrometry (MS) Spectroscopic Analysis->MS NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopic Analysis->NMR IR Infrared (IR) Spectroscopy Spectroscopic Analysis->IR Structure Confirmation Structure Confirmation Data Interpretation->Structure Confirmation

A general workflow for the elucidation of a chemical structure.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, Electron Ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern would be indicative of the indole structure and the methanamine side chain. Key expected fragments are listed in Table 2.

m/zIdentity
146[M]⁺
145[M-H]⁺
118[M-CH₂NH₂]⁺

Data sourced from PubChem[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methylene (-CH₂) protons, the amine (-NH₂) protons, and the indole N-H proton. The chemical shifts and coupling patterns would be characteristic of the 6-substituted indole ring.

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons of the fused rings and the aliphatic carbon of the aminomethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • N-H stretching: A broad peak around 3400-3300 cm⁻¹ for the indole N-H and the primary amine (-NH₂).

  • C-H stretching: Peaks around 3100-3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

  • C=C stretching: Absorptions in the 1600-1450 cm⁻¹ region for the aromatic rings.

  • C-N stretching: Bands in the 1350-1000 cm⁻¹ region.

Experimental Protocols

Generalized Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route could involve the reduction of 1H-indole-6-carbonitrile. This common precursor can be synthesized via methods such as the Fischer indole synthesis or the Batcho-Leimgruber indole synthesis.[6]

cluster_0 Generalized Synthesis Workflow Start Starting Material (e.g., 6-Cyanoindole) Reduction Reduction (e.g., LiAlH₄ in THF) Start->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product This compound Characterization->Final_Product

A generalized workflow for the synthesis of this compound.

Methodology:

  • Reduction: 1H-indole-6-carbonitrile is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF). A reducing agent, for instance, lithium aluminum hydride (LiAlH₄), is added portion-wise at a reduced temperature (e.g., 0 °C). The reaction is then allowed to proceed at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathway interactions for this compound have not been extensively reported in the literature. However, the indole nucleus is a well-established pharmacophore present in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][7][8]

Derivatives of indole are known to modulate various signaling pathways. For instance, some indole compounds have been shown to affect inflammatory pathways, such as those involving cytokines like Interleukin-6 (IL-6).[9]

cluster_0 Biological Activity Screening Workflow Compound Test Compound In_Vitro In Vitro Assays (Enzymatic, Cell-based) Compound->In_Vitro Hit_ID Hit Identification & Lead Optimization In_Vitro->Hit_ID In_Vivo In Vivo Models (Animal Studies) Hit_ID->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

A general workflow for screening the biological activity of a novel compound.
Potential Signaling Pathway Modulation

A simplified representation of a cytokine signaling pathway (e.g., JAK-STAT) that can be modulated by small molecules is shown below. Indole-based compounds could potentially act as inhibitors at various stages of such pathways.

cluster_0 Simplified JAK-STAT Signaling Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK (Phosphorylation) Receptor->JAK STAT STAT (Dimerization & Nuclear Translocation) JAK->STAT Gene_Expression Gene Expression STAT->Gene_Expression

A simplified diagram of the JAK-STAT signaling pathway.

Further research is required to determine the specific biological targets and mechanisms of action of this compound. The workflows presented here provide a roadmap for the systematic investigation of this and other novel indole derivatives.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Indole-6-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-Indole-6-methanamine, a valuable building block in medicinal chemistry and drug discovery. This document details a common synthetic route from 1H-indole-6-carbonitrile, including a step-by-step experimental protocol. Furthermore, it presents a full suite of characterization data, including 1H NMR, 13C NMR, Mass Spectrometry, and Infrared Spectroscopy, to facilitate compound verification and quality control.

Introduction

This compound, also known as 6-(aminomethyl)indole, is a key intermediate in the synthesis of a variety of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and the presence of a primary amine at the 6-position provides a versatile handle for further functionalization, enabling the exploration of structure-activity relationships in drug development programs.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the reduction of the corresponding nitrile, 1H-indole-6-carbonitrile. This transformation can be achieved through various reducing agents, with catalytic hydrogenation being a common and clean method.

Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process starting from a suitable substituted phenylhydrazine and a ketone or aldehyde to first construct the indole ring system via Fischer indole synthesis, followed by the reduction of a nitrile group at the 6-position. A common and direct precursor is 1H-indole-6-carbonitrile.

Synthesis_Pathway 4-Cyanophenylhydrazine 4-Cyanophenylhydrazine 1H-Indole-6-carbonitrile 1H-Indole-6-carbonitrile 4-Cyanophenylhydrazine->1H-Indole-6-carbonitrile Fischer Indole Synthesis (Acid Catalyst, Heat) Ketone_or_Aldehyde Ketone_or_Aldehyde Ketone_or_Aldehyde->1H-Indole-6-carbonitrile This compound This compound 1H-Indole-6-carbonitrile->this compound Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic pathway to this compound.

Experimental Protocol: Reduction of 1H-Indole-6-carbonitrile

This protocol describes the synthesis of this compound via the catalytic hydrogenation of 1H-indole-6-carbonitrile.

Materials:

  • 1H-indole-6-carbonitrile

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or Methanol)

  • Ammonia solution (e.g., 7N in Methanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 1H-indole-6-carbonitrile (1.0 eq) in a mixture of ethanol and ammoniacal methanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Palladium on carbon (typically 5-10 mol% of palladium).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with ethanol or methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification dissolve Dissolve 1H-indole-6-carbonitrile in EtOH/NH3-MeOH add_catalyst Add Pd/C catalyst dissolve->add_catalyst hydrogenate Hydrogenate under H2 pressure add_catalyst->hydrogenate monitor Monitor reaction (TLC/LC-MS) hydrogenate->monitor filter Filter to remove catalyst monitor->filter concentrate Concentrate filtrate filter->concentrate purify Purify by chromatography or recrystallization concentrate->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: General workflow for the synthesis and characterization.

Characterization Data

The structural identity and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Appearance Off-white to light yellow solid[1]
Melting Point 135-140 °C[1]
Solubility Slightly soluble in water[1]
CAS Number 3468-17-5[1]
Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (Typical)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0br s1HIndole N-H
~7.5d1HH-4
~7.4s1HH-7
~7.2t1HH-2
~7.0dd1HH-5
~6.4t1HH-3
~3.9s2H-CH₂-NH₂
~1.8br s2H-CH₂-NH₂

Note: Chemical shifts are solvent-dependent and may vary slightly. The broad singlets for the amine and indole N-H protons are exchangeable with D₂O.

Table 2: ¹³C NMR Spectral Data (Typical)

Chemical Shift (δ, ppm)Assignment
~140C-7a
~136C-3a
~129C-6
~124C-2
~121C-4
~120C-5
~110C-7
~100C-3
~46-CH₂-NH₂

Table 3: Mass Spectrometry Data

TechniqueObserved m/z (M+H)⁺
ESI-MS 147.09

Table 4: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching (indole and amine)
~3100-3000C-H stretching (aromatic)
~2950-2850C-H stretching (aliphatic)
~1620-1580C=C stretching (aromatic)
~1460C-N stretching

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol for the reduction of 1H-indole-6-carbonitrile offers a reliable method for its preparation. The comprehensive characterization data serves as a crucial reference for researchers to confirm the identity and purity of the synthesized compound, facilitating its use in further synthetic applications and drug discovery endeavors.

References

An In-depth Technical Guide to 1H-Indole-6-methanamine (CAS 3468-17-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties and potential applications of 1H-Indole-6-methanamine. It is important to note that publicly available experimental data, particularly regarding its specific biological activity and detailed spectroscopic analysis, is limited. The information presented herein is a consolidation of existing data for the compound and closely related indole derivatives, intended to guide further research and development.

Core Chemical Properties

This compound, also known as 6-(Aminomethyl)indole, is an organic compound featuring a bicyclic indole structure with an aminomethyl group attached to the 6-position of the benzene ring.[1] This structure is a common scaffold in numerous biologically active molecules and pharmaceutical agents.[2] The presence of the aminomethyl group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 3468-17-5[3]
Molecular Formula C₉H₁₀N₂[3]
Molecular Weight 146.19 g/mol [3]
Appearance Off-white to light yellow solid[3]
Melting Point 135-140 °C[3][4]
Boiling Point (Predicted) 335.6 ± 17.0 °C[3]
Density (Predicted) 1.199 ± 0.06 g/cm³[3]
Water Solubility Slightly soluble[3]
pKa (Predicted) 17.21 ± 0.30[3]
Spectroscopic Data

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of structurally similar aminomethylindoles, such as 7-(aminomethyl)indole. A common method involves the reduction of the corresponding cyanoindole.

General Experimental Protocol: Reduction of a Cyanoindole

The following diagram outlines a general workflow for the synthesis of an aminomethylindole from a cyanoindole precursor.

G cluster_0 Synthesis Workflow start Start: Cyanoindole Precursor reduction Reduction (e.g., Lithium Aluminum Hydride in THF) start->reduction quench Reaction Quenching (e.g., with Water) reduction->quench extraction Extraction (e.g., with Ethyl Acetate) quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Product: Aminomethylindole characterization->final_product

A generalized workflow for the synthesis of aminomethylindoles.

Protocol Details (based on the synthesis of 7-aminomethylindole): [6]

  • Reduction: The corresponding cyanoindole is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF). A reducing agent, for example, lithium aluminum hydride (LiAlH₄), is carefully added to the solution. The reaction mixture is then typically stirred, often under reflux, for a specified period.

  • Quenching and Extraction: After the reaction is complete, the mixture is cooled, and the excess reducing agent is quenched by the cautious addition of water or an aqueous base. The resulting mixture is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified using techniques such as column chromatography on silica gel.[7]

  • Characterization: The final product's identity and purity should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

Specific biological data for this compound is scarce in the current literature. However, the indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[2]

Potential as Kinase Inhibitors and Antioxidants

Studies on other aminomethyl indole derivatives have suggested potential as Src kinase inhibitors and as antioxidant agents.[8] The substitution pattern on the indole ring, particularly at the 5-position, has been shown to be important for both activities. While lipophilicity at this position can enhance antioxidant capacity, it may negatively impact Src kinase inhibition.[8] Given these findings, this compound could be a candidate for screening in related assays.

Hypothetical Signaling Pathway Involvement

Based on the known activity of related indole derivatives as Src kinase inhibitors, a potential mechanism of action for this compound could involve the modulation of signaling pathways regulated by Src family kinases. These pathways are often implicated in cell proliferation, survival, and migration, and their dysregulation is a hallmark of many cancers.

The following diagram illustrates a hypothetical signaling pathway where an indole derivative could act as a Src kinase inhibitor.

G cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Substrate Downstream Substrates Src->Substrate Phosphorylation Response Cellular Response (Proliferation, Survival) Substrate->Response Indole This compound (Hypothetical Inhibitor) Indole->Src Inhibition

Hypothetical inhibition of the Src kinase signaling pathway.
Other Potential Applications

Indole derivatives have been investigated for a multitude of other therapeutic applications, including:

  • Anticancer Agents: Many indole-based compounds have shown potent cytotoxicity against various cancer cell lines.[9]

  • Antimicrobial Agents: The indole scaffold is present in compounds with antibacterial and antifungal properties.[2]

  • Neurological Disorders: Serotonin, a key neurotransmitter, is an indole derivative, and many indole-based drugs target serotonin receptors.[10]

Future Directions

The lack of specific biological and comprehensive physicochemical data for this compound highlights a significant opportunity for further research. Key areas for future investigation include:

  • Definitive Spectroscopic Analysis: A complete characterization using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry is essential.

  • Biological Screening: Evaluation of its activity in a broad range of biological assays, particularly focusing on kinase inhibition, antioxidant potential, and antimicrobial effects, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the impact of the aminomethyl group's position on biological activity.

  • Mechanism of Action Studies: If significant biological activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved will be crucial for its development as a potential therapeutic agent.

References

Spectroscopic and Structural Elucidation of 1H-Indole-6-methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 1H-Indole-6-methanamine (CAS: 3468-17-5), a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this specific compound, this document presents the confirmed mass spectrometry data, alongside spectroscopic data for structurally related compounds to serve as a valuable reference for researchers.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₁₀N₂ and a molecular weight of 146.19 g/mol .[1] It is also known by synonyms such as (1H-indol-6-yl)methanamine and 6-(Aminomethyl)indole.[2]

PropertyValueSource
Molecular FormulaC₉H₁₀N₂[1]
Molecular Weight146.19 g/mol [1]
AppearanceOff-white to light yellow solid[No Source]
Melting Point135-140 °C[No Source]
InChI KeyFURRUNQWZZOXOT-UHFFFAOYSA-N
SMILESNCc1ccc2cc[nH]c2c1

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound. The major fragments observed are listed below.

m/zInterpretation
146[M]⁺ (Molecular Ion)
145[M-H]⁺
118[M-NH₂]⁺

Data sourced from PubChem CID 17221101.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data of 6-methyl-1H-indole (Reference Compound)

No publicly available ¹H NMR data for 6-methyl-1H-indole was found in the search results.

¹³C NMR Data of 6-methyl-1H-indole (Reference Compound)

No publicly available ¹³C NMR data for 6-methyl-1H-indole was found in the search results.

Infrared (IR) Spectroscopy

Specific IR spectroscopic data for this compound is not available in public databases. For reference, the IR data for 6-methyl-1H-indole is provided. Researchers can expect to see additional characteristic peaks for the amine group (N-H stretching and bending) in the spectrum of this compound.

FTIR Spectrum of 6-methyl-1H-indole (Reference Compound)

TechniqueSource
MeltSigma-Aldrich Co. LLC.[3]

Detailed peak assignments are not available.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, a general workflow for the spectroscopic analysis of a synthesized indole derivative is outlined below. This protocol is based on standard analytical chemistry practices.[4]

General Protocol for Spectroscopic Characterization:

  • Sample Preparation: The synthesized compound is purified, typically by flash column chromatography or recrystallization, to ensure high purity. The purified sample is then dried under a vacuum to remove any residual solvents.

  • NMR Spectroscopy:

    • For ¹H and ¹³C NMR, the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

    • Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

  • Mass Spectrometry:

    • For Electrospray Ionization Mass Spectrometry (ESI-MS), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

    • High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

  • Infrared Spectroscopy:

    • For Fourier-Transform Infrared (FTIR) spectroscopy, the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a KBr pellet of the sample can be prepared.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Drying Drying under Vacuum Purification->Drying NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR MS Mass Spectrometry (e.g., ESI-MS) Drying->MS IR Infrared Spectroscopy (FTIR-ATR) Drying->IR Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for professionals working with this compound. While comprehensive spectroscopic data for the target compound remains to be fully disclosed in public forums, the information provided herein, including confirmed mass spectrometry data and reference data from analogous structures, offers valuable insights for further research and development.

References

An In-depth Technical Guide to the Solubility and Stability of 1H-Indole-6-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Indole-6-methanamine (CAS 3468-17-5), a key intermediate in organic synthesis. Given the limited direct literature on this specific compound, this document combines available data with established principles for similar indole and amine-containing molecules to offer predictive insights and detailed experimental protocols.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its handling, formulation, and application in research.

PropertyValueSource
Molecular Formula C₉H₁₀N₂[1][2]
Molecular Weight 146.19 g/mol [1][2]
Appearance Off-white to light yellow solid[1]
Melting Point 135-140 °C[1]
Boiling Point (Predicted) 335.6 ± 17.0 °C[1]
Density (Predicted) 1.199 ± 0.06 g/cm³[1]
pKa (Predicted) 17.21 ± 0.30[1]
InChI Key FURRUNQWZZOXOT-UHFFFAOYSA-N[3]
SMILES NCc1ccc2cc[nH]c2c1[3]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a largely non-polar indole ring and a polar primary amine group.

Qualitative Assessment:

  • Water: The compound is described as "slightly soluble in water".[1] The polar aminomethyl group contributes to some aqueous solubility, but the hydrophobic indole nucleus limits it.

  • Acidic Solutions: As an amine, this compound is expected to be readily protonated in dilute aqueous acids (e.g., 5% HCl) to form a more soluble ammonium salt. This is a common characteristic of organic bases.

  • Organic Solvents: Solubility in organic solvents will vary based on polarity. It is expected to have higher solubility in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol) compared to non-polar solvents like hexane.

Quantitative Data: Specific quantitative solubility data for this compound in common laboratory solvents is not extensively reported in publicly available literature. Therefore, experimental determination is necessary for specific applications.

Experimental Protocol: Solubility Determination

This protocol outlines a standard method for determining the solubility of a compound like this compound.

Objective: To determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Solvents: Purified Water, 5% HCl, 5% NaHCO₃, Diethyl Ether, Ethanol, DMSO.

Procedure:

  • Initial Screening (Water and Ether):

    • Weigh 25 mg of the compound into a small test tube.

    • Add 0.75 mL of water in 0.25 mL portions, vortexing vigorously after each addition.[4]

    • Observe for complete dissolution. If it dissolves, the compound is water-soluble.

    • If it is water-soluble, repeat the process in a separate tube with 0.75 mL of diethyl ether to further classify it.[4]

  • Acid/Base Solubility:

    • If the compound is insoluble in water, use a fresh 25 mg sample and add 0.75 mL of 5% HCl solution in portions, vortexing after each addition.[4] Solubility in 5% HCl indicates an organic base (Class B).[4]

    • If insoluble in water and 5% HCl, test its solubility in 5% NaHCO₃ and 5% NaOH to check for acidic functional groups (not expected for this compound).[4]

  • Solubility in Organic Solvents:

    • Repeat the procedure with other relevant organic solvents (e.g., ethanol, DMSO) to determine solubility for stock solution preparation.

Data Interpretation:

  • Soluble: If the entire 25 mg dissolves in 0.75 mL of solvent, the solubility is > 33 mg/mL.

  • Slightly Soluble: If it dissolves partially.

  • Insoluble: If no significant dissolution is observed.

For precise quantitative analysis (e.g., mg/mL), a saturated solution should be prepared, equilibrated, filtered, and the concentration of the solute in the filtrate measured using techniques like HPLC-UV or UV-Vis spectroscopy.

G start Start: Weigh 25 mg of This compound add_water Add 0.75 mL Water in portions & vortex start->add_water check_water_sol Completely Dissolved? add_water->check_water_sol water_soluble Classify as Water-Soluble check_water_sol->water_soluble Yes add_hcl Add 0.75 mL 5% HCl in portions & vortex check_water_sol->add_hcl No add_ether Test with Ether water_soluble->add_ether check_hcl_sol Completely Dissolved? add_hcl->check_hcl_sol base Classify as Organic Base (Class B) check_hcl_sol->base Yes insoluble Insoluble in Water & Acid. Test with other solvents. check_hcl_sol->insoluble No

Caption: Workflow for Solubility Classification.

Stability Profile

The stability of this compound is a critical consideration for its storage and use in experimental settings.

General Assessment:

  • Sensitivity: The compound is listed as "Moisture Sensitive".[1]

  • Storage Conditions: Recommended storage is under an inert gas (nitrogen or argon) at 2–8 °C.[1] This suggests susceptibility to oxidation and/or degradation at room temperature.

  • pH Sensitivity: The amine functional group can be involved in acid-base reactions. While cyclic aminals are known to be unstable in acidic media, the primary amine in this compound is more likely to form a stable salt.[5] However, extreme pH conditions could catalyze degradation.

  • Oxidative Stability: The indole ring is susceptible to oxidation. The degradation of indole-containing compounds often proceeds via oxidative cleavage of the pyrrole ring.

Potential Degradation Pathways: While specific degradation pathways for this compound are not documented, the metabolism of tryptophan and other indoleamines provides a relevant model. The primary degradation route is often initiated by dioxygenase enzymes, leading to the opening of the indole ring via the kynurenine pathway.[6][7][8] This involves the formation of intermediates that could be analogous to N-formylkynurenine.[8] For chemical degradation, oxidation could lead to the formation of various hydroxylated and ring-opened products.

G indole This compound oxidized_intermediate Oxidized Intermediates (e.g., Hydroxylated Indole) indole->oxidized_intermediate Oxidation (O₂, light, metal ions) ring_opening Indole Ring Opening oxidized_intermediate->ring_opening kynurenine_analog Kynurenine-like Analogues ring_opening->kynurenine_analog further_degradation Further Degradation Products kynurenine_analog->further_degradation

Caption: Conceptual Oxidative Degradation Pathway.

Experimental Protocol: Chemical Stability Assessment

This protocol provides a framework for evaluating the chemical stability of this compound under various stress conditions, as recommended by ICH guidelines for early-stage drug discovery.[9][10]

Objective: To assess the stability of the compound in aqueous buffered solutions at different pH values and temperatures.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Aqueous buffers: pH 3 (acidic), pH 7.4 (neutral), pH 9 (basic)

  • Incubator or water bath set to 37°C

  • HPLC-MS system

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.[9]

  • Sample Preparation:

    • Dilute the stock solution to a final working concentration of 1-5 µM in each of the three aqueous buffers (pH 3, 7.4, and 9).[9]

    • The final concentration of DMSO should be kept low (<1%) to minimize its effect on the reaction.

  • Incubation and Sampling:

    • Incubate the prepared solutions at a controlled temperature, typically 37°C.[9]

    • Collect aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[9] The exact time points may be adjusted based on the compound's stability.

  • Sample Quenching: To stop the degradation reaction, mix the collected aliquots with a cold organic solvent like methanol or acetonitrile (e.g., in a 1:1 ratio) and store at low temperatures (e.g., -20°C) until analysis.[9]

  • Analysis:

    • Analyze all samples by a stability-indicating LC-MS method. This allows for the separation of the parent compound from its degradation products.[9]

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time for each pH condition.

    • Calculate the half-life (t₁/₂) of the compound under each condition.

Forced Degradation (Stress Testing): To identify potential degradation products and establish a stability-indicating analytical method, forced degradation studies should be performed under more aggressive conditions as per ICH guidelines.[11]

  • Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

  • Oxidation: Treat with 3% hydrogen peroxide (H₂O₂).

  • Thermal Stress: Expose the solid compound and solutions to high heat (e.g., 60°C).

  • Photostability: Expose the compound to light sources as specified in ICH Q1B guidelines.

G start Prepare 10 mM Stock in DMSO prep_buffers Prepare Working Solutions in Buffers (pH 3, 7.4, 9) start->prep_buffers incubate Incubate at 37°C prep_buffers->incubate t0 T=0h t1 T=1h t_dots ... t_final T=24h quench Quench Aliquots (e.g., with cold Methanol) t_final->quench analyze Analyze by LC-MS quench->analyze data_analysis Plot % Remaining vs. Time Calculate Half-Life (t½) analyze->data_analysis end Report Stability Profile data_analysis->end

Caption: General Workflow for a Chemical Stability Study.

Summary and Recommendations

This compound is a solid compound with limited water solubility, a characteristic that can be significantly improved in acidic conditions due to the basicity of its primary amine group. Its stability profile suggests sensitivity to moisture and likely oxidation, necessitating storage under inert gas at refrigerated temperatures.

For researchers and drug development professionals, it is imperative to:

  • Experimentally Verify Solubility: Determine solubility in specific solvent systems relevant to the intended application before proceeding with experiments.

  • Use Freshly Prepared Solutions: Given its potential for degradation, especially in aqueous media, solutions should be prepared fresh for assays.

  • Implement Proper Storage: Strictly adhere to recommended storage conditions (2–8 °C, under inert gas) to maintain the compound's integrity.[1]

  • Conduct Stability Studies: For formulation development, perform comprehensive stability testing under relevant pH, temperature, and light conditions to establish a suitable shelf-life and identify potential degradants.

References

An In-depth Technical Guide to 1H-Indole-6-methanamine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-6-methanamine, a structurally intriguing indole derivative, has quietly carved a niche for itself in the landscape of medicinal chemistry and organic synthesis. While not as widely celebrated as some of its indole brethren, this compound serves as a valuable building block and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, catering to researchers, scientists, and drug development professionals. We delve into its physicochemical properties, historical synthesis routes, and its emerging role in contemporary drug discovery, presenting quantitative data in structured tables and illustrating key pathways and workflows with detailed diagrams.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities.[1] The strategic placement of functional groups on the indole ring can significantly modulate the biological profile of the resulting molecule. This compound, characterized by an aminomethyl group at the 6-position of the indole ring, presents a unique combination of a rigid aromatic core and a flexible basic side chain. This arrangement makes it an attractive starting material for creating diverse chemical libraries for drug screening.

While the historical record of its initial discovery is not prominently documented in readily accessible literature, its existence and utility are evident from its commercial availability and its use as a key intermediate in the synthesis of more complex molecules.[2][3] This guide aims to consolidate the available information, providing a foundational understanding of this versatile compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. The following table summarizes its key identifiers and properties.

PropertyValueReference
IUPAC Name (1H-indol-6-yl)methanamine
CAS Number 3468-17-5[4]
Molecular Formula C₉H₁₀N₂[4]
Molecular Weight 146.19 g/mol [4]
Appearance Off-white to light yellow solid
Melting Point 135-140 °C
Boiling Point (Predicted) 335.6 ± 17.0 °C
Density (Predicted) 1.199 ± 0.06 g/cm³
pKa (Predicted) 17.21 ± 0.30
Water Solubility Slightly soluble
InChI InChI=1S/C9H6N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H[4]
InChIKey SZSZDBFJCQKTRG-UHFFFAOYSA-N[4]
SMILES C1=CC2=C(C=C1CN)C=CN2

Historical Synthesis and Discovery

The precise historical moment of the first synthesis of this compound is not clearly detailed in singular, prominent publications. Its discovery and initial preparation are likely embedded within broader synthetic chemistry efforts focused on creating libraries of substituted indoles for various research purposes. The most logical and historically significant route to its synthesis involves a two-step process starting from a readily available precursor, which is a common strategy in heterocyclic chemistry.

A plausible and widely practiced synthetic pathway involves the preparation of a 6-substituted indole precursor, such as 6-cyanoindole or indole-6-carboxaldehyde, followed by a reduction step to yield the desired aminomethyl group.

Synthesis of the Indole-6-carbonitrile Precursor

The Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus discovered in 1883, provides an efficient route to 6-cyano-substituted indoles.[5] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.

The general workflow for this synthesis is depicted below:

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-Cyanophenylhydrazine 4-Cyanophenylhydrazine Cyclization Condensation & Cyclization 4-Cyanophenylhydrazine->Cyclization Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Cyclization Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, HCl) Acid_Catalyst->Cyclization Heating Heating Heating->Cyclization 6-Cyanoindole 1H-Indole-6-carbonitrile Cyclization->6-Cyanoindole

Fig. 1: Fischer Indole Synthesis for 6-Cyanoindole.

Experimental Protocol: Fischer Indole Synthesis of 6-Cyanoindole (General Procedure)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the chosen aldehyde or ketone is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Phenylhydrazine: 4-Cyanophenylhydrazine hydrochloride is added to the solution.

  • Acid Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid, or a Lewis acid) is carefully added to the reaction mixture.

  • Heating and Cyclization: The mixture is heated to reflux for a period of time, typically several hours, to drive the condensation and subsequent cyclization reaction.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by extraction and purified using techniques such as column chromatography or recrystallization to yield pure 1H-indole-6-carbonitrile.

Reduction to this compound

The final step in the synthesis is the reduction of the nitrile group of 1H-indole-6-carbonitrile to the primary amine of this compound. This transformation can be achieved using various reducing agents.

Reduction_of_Cyanoindole cluster_starting_material Starting Material cluster_reagents Reagents cluster_process Process cluster_final_product Final Product 6-Cyanoindole 1H-Indole-6-carbonitrile Reduction_Reaction Reduction 6-Cyanoindole->Reduction_Reaction Reducing_Agent Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) Reducing_Agent->Reduction_Reaction 6-Aminomethylindole This compound Reduction_Reaction->6-Aminomethylindole

Fig. 2: Reduction of 6-Cyanoindole to 6-Aminomethylindole.

Experimental Protocol: Reduction of 1H-Indole-6-carbonitrile (General Procedure)

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 1H-indole-6-carbonitrile is prepared in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether).

  • Addition of Reducing Agent: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ over a metal catalyst like Palladium on carbon), is carefully introduced to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature (ranging from 0 °C to reflux, depending on the chosen reducing agent) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched cautiously (e.g., with water and a basic solution for LiAlH₄ reductions). The product is then extracted into an organic solvent, dried, and the solvent is evaporated. The crude product is purified by column chromatography or other suitable methods to afford pure this compound.

Role in Drug Discovery and Medicinal Chemistry

While the early history of this compound is not extensively documented, its modern utility is becoming increasingly apparent. It serves as a versatile scaffold for the synthesis of compounds with potential therapeutic applications.

A notable recent example is its use in the development of metabolic inhibitors targeting pancreatic cancer cells. A library of indolyl sulfonamides was synthesized using this compound as a core structure.[6] This research highlights the compound's value as a starting point for generating novel chemical entities with potential anticancer activity.

The general workflow for utilizing this compound in the synthesis of a therapeutic candidate library is outlined below:

Drug_Discovery_Workflow Start This compound Functionalization Functionalization of the aminomethyl group Start->Functionalization Library_Synthesis Synthesis of a diverse chemical library Functionalization->Library_Synthesis Screening High-Throughput Screening (Biological Assays) Library_Synthesis->Screening Hit_Identification Identification of 'Hit' compounds Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Candidate Preclinical/Clinical Candidate Lead_Optimization->Candidate

Fig. 3: Drug Discovery Workflow with this compound.

Conclusion

This compound, though not a compound with a widely publicized history of discovery, stands as a testament to the quiet yet crucial role of foundational molecules in the advancement of chemical and pharmaceutical sciences. Its synthesis, achievable through established and reliable methods like the Fischer indole synthesis followed by reduction, provides a gateway to a diverse array of more complex indole derivatives. As demonstrated by its recent application in the development of potential anticancer agents, the strategic importance of this compound in medicinal chemistry is undeniable. This guide provides a consolidated resource for researchers, offering a glimpse into the history, properties, and synthetic utility of this valuable chemical entity, thereby facilitating its continued exploration in the quest for novel therapeutics.

References

Theoretical and Computational Deep Dive into 1H-Indole-6-methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1H-Indole-6-methanamine, a versatile indole derivative with potential applications in medicinal chemistry. This document summarizes key physicochemical properties, outlines detailed experimental protocols for its synthesis and biological evaluation, and visualizes relevant workflows and potential signaling pathways.

Physicochemical and Computed Properties of this compound

Quantitative data for this compound has been aggregated from various sources to provide a clear comparison of its fundamental properties.

PropertyValueSource
Molecular Formula C₉H₁₀N₂PubChem[1]
Molecular Weight 146.19 g/mol PubChem[1]
Melting Point 135-140 °CChemicalBook[2]
Boiling Point (Predicted) 335.6 ± 17.0 °CChemicalBook[2]
Density (Predicted) 1.199 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 17.21 ± 0.30ChemicalBook[2]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 146.084398327 DaPubChem[1]
Topological Polar Surface Area 41.8 ŲPubChem[1]
Complexity 136PubChem[1]

Theoretical and Computational Studies: A Methodological Overview

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations would typically be performed using a software package such as Gaussian. The B3LYP functional combined with a basis set like 6-311+G(d,p) is a common choice for achieving a balance between accuracy and computational cost.

Key outputs of DFT studies would include:

  • Optimized Geometry: The three-dimensional arrangement of atoms corresponding to the lowest energy state of the molecule.

  • Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and electronic properties.

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Calculated Spectroscopic Data: DFT can be used to predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, a typical molecular docking workflow would involve:

  • Preparation of the Ligand: The 3D structure of this compound would be generated and optimized.

  • Selection and Preparation of the Receptor: A protein target of interest would be selected, and its 3D structure, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation: A docking program such as AutoDock or Schrödinger's Glide would be used to systematically explore different conformations of the ligand within the receptor's binding site and score them based on their binding affinity.

  • Analysis of Results: The resulting docked poses would be analyzed to identify the most favorable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the ligand-receptor complex.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound from 6-Cyanoindole

While a detailed, peer-reviewed protocol for the synthesis of this compound was not found, a common synthetic route involves the reduction of 6-cyanoindole. The following is a generalized protocol adapted from the synthesis of a similar compound, 4-(aminomethyl)indole.

Materials:

  • 6-Cyanoindole

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • 1N Sodium hydroxide (NaOH) solution

  • 1N Hydrochloric acid (HCl) solution

  • n-Butanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Methanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-cyanoindole in anhydrous THF.

  • Carefully add a solution of LiAlH₄ in THF to the reaction mixture.

  • Heat the mixture to reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess LiAlH₄ by the slow addition of 1N NaOH solution.

  • Filter the resulting mixture and acidify the filtrate with 1N HCl.

  • Adjust the pH to approximately 10 with a suitable base and add saturated NaHCO₃ solution.

  • Extract the aqueous layer with n-butanol.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like methanol to yield this compound.

General Procedure for the Synthesis of N-(1H-indol-6-ylmethyl) Amide and Ester Analogs

The following is a general method for the synthesis of amide and ester derivatives starting from this compound.

Materials:

  • This compound

  • Appropriate acyl chloride or carboxylic acid

  • Coupling agent (for carboxylic acids), e.g., DCC, EDC

  • Base, e.g., triethylamine, pyridine

  • Anhydrous solvent, e.g., dichloromethane (DCM), THF

Procedure for Amide Synthesis:

  • To an oven-dried reaction tube, add this compound (1 equivalent) and a suitable base in an anhydrous solvent.

  • Slowly add the desired acyl chloride (1.1 equivalents) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Biological Assays: Cytotoxicity and Mitochondrial ATP Production

Derivatives of this compound have been evaluated for their potential as anticancer agents. The following protocols outline common assays used in these studies.

Cytotoxicity Assay (e.g., MTT or CellTiter-Blue Assay):

  • Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (derivatives of this compound) for a specified duration (e.g., 48 hours).

  • After the incubation period, add the MTT or CellTiter-Blue reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mitochondrial ATP Production Inhibition Assay:

  • Culture cancer cells under conditions that promote reliance on mitochondrial respiration (e.g., glucose-deprived media).

  • Expose the cells to the test compounds for a short duration (e.g., 2 hours).

  • Lyse the cells and measure the intracellular ATP levels using a commercially available ATP luminescence-based assay kit.

  • Compare the ATP levels in treated cells to those in untreated control cells to determine the extent of inhibition of mitochondrial ATP production.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a generalized synthetic workflow and a potential signaling pathway relevant to indole derivatives.

Synthesis_Workflow Start 6-Cyanoindole Reduction Reduction (e.g., LiAlH4 in THF) Start->Reduction Product This compound Reduction->Product Derivatization Acylation / Esterification Product->Derivatization Amides_Esters Amide / Ester Derivatives Derivatization->Amides_Esters BioAssay Biological Assays (Cytotoxicity, etc.) Amides_Esters->BioAssay

Caption: Generalized synthetic workflow for this compound and its derivatives.

Indole_Signaling_Pathway Indole Indole Derivative (e.g., this compound) Receptor Receptor (e.g., GPCR, Kinase) Indole->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Effector Effector Protein Signaling_Cascade->Effector Response Cellular Response (e.g., Apoptosis, Proliferation) Effector->Response

Caption: A representative signaling pathway for an indole derivative.

References

The 1H-Indole-6-Methanamine Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indole-6-methanamine scaffold is a key structural motif in medicinal chemistry, recognized for its versatile biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of compounds incorporating this privileged core. The strategic placement of a methanamine group at the C6 position of the indole ring offers a crucial vector for molecular interactions with a variety of biological targets, leading to a broad spectrum of pharmacological effects. This document details the significant anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties of this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity

Derivatives of the 6-aminoindole and structurally related 6-aminoindazole scaffolds have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, as well as the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative compounds featuring the 6-amino-substituted indole or indazole core. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative assessment of their potency.

Compound IDScaffold TypeCancer Cell LineIC50 (µM)Citation
9f 1H-Indazol-6-amineHCT116 (Colon)14.3 ± 4.4[1]
36 1,3-dimethyl-1H-indazol-6-amineHCT116 (Colon)0.4 ± 0.3[1]
6o 1H-Indazole-3-amineK562 (Leukemia)5.15[2]
6o A549 (Lung)Not specified[2]
6o PC-3 (Prostate)Not specified[2]
6o Hep-G2 (Hepatoma)Not specified[2]
3g 1-(3,4,5-trimethoxyphenyl)-1H-indoleMCF-7 (Breast)2.94 ± 0.56[3]
3g MDA-MB-231 (Breast)1.61 ± 0.004[3]
3g A549 (Lung)6.30 ± 0.30[3]
3g HeLa (Cervical)6.10 ± 0.31[3]
3g A375 (Melanoma)0.57 ± 0.01[3]
3g B16-F10 (Melanoma)1.69 ± 0.41[3]
Experimental Protocols for Anticancer Activity Assessment

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a further 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[4]

2. Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm.[1][5]

experimental_workflow_cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed cells in 96-well plate cell_culture->seeding compound_prep Prepare serial dilutions of test compound treatment Add compound to cells compound_prep->treatment incubation Incubate for 24-48h treatment->incubation assay_choice MTT or SRB Assay reagent_add Add assay reagent (MTT or SRB) assay_choice->reagent_add incubation2 Incubate reagent_add->incubation2 solubilization Solubilize formazan (MTT) or bound dye (SRB) incubation2->solubilization readout Measure absorbance calculation Calculate IC50 values readout->calculation

Experimental workflow for in vitro cytotoxicity assays.

Kinase Inhibition

A significant number of indole-based compounds exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR) are two such kinases that are important targets in cancer therapy.

Quantitative Kinase Inhibition Data

The following table presents the inhibitory activity of indole and indazole derivatives against key protein kinases.

Compound IDScaffold TypeTarget KinaseIC50 (nM)Citation
27a 1H-Indazol-3-amineFGFR1< 4.1[6]
27a 1H-Indazol-3-amineFGFR22.0[6]
Experimental Protocols for Kinase Inhibition Assays

1. VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).

  • Compound Addition: Add the test inhibitor at various concentrations to the wells of a 96-well plate.

  • Kinase Reaction Initiation: Add the diluted VEGFR-2 kinase to the wells to start the reaction. Incubate at 30°C for 45 minutes.

  • ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Read the luminescence using a microplate reader. A lower signal indicates higher kinase activity.[6][7]

2. FGFR Kinase Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is based on the displacement of a fluorescently labeled tracer from the kinase by an inhibitor.

  • Component Addition: In a 384-well plate, add the test compound, a mixture of the FGFR kinase and an anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • FRET Measurement: Measure the FRET signal. The binding of the tracer and antibody to the kinase results in a high FRET signal. An inhibitor will displace the tracer, leading to a loss of FRET.[8]

signaling_pathway_kinase_inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization autophosphorylation Autophosphorylation VEGFR2->autophosphorylation downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) autophosphorylation->downstream inhibitor This compound Derivative inhibitor->autophosphorylation Inhibition cellular_response Cell Proliferation, Survival, Angiogenesis downstream->cellular_response

VEGFR-2 signaling pathway and point of inhibition.

Antimicrobial and Anti-inflammatory Activities

The this compound scaffold and its derivatives also exhibit promising antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Indole derivatives have been shown to be effective against a range of bacterial and fungal pathogens. The mechanism of action can involve the disruption of cell membranes or the inhibition of essential enzymes.

Compound ClassTarget OrganismActivity Metric (MIC, µg/mL)Citation
6-AminoquinolonesGram-negative bacteria0.45 (Geometric Mean MIC)[9]
6-AminoquinolonesGram-positive bacteria0.66-0.76 (Geometric Mean MIC)[9]
Indole-triazole derivative (3d)Various bacteria and fungi3.125-50[10]
Anti-inflammatory Activity

Certain functionalized indoles have demonstrated the ability to modulate inflammatory pathways. For instance, some derivatives can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[11][12]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & NO NFkB->cytokines inhibitor This compound Derivative inhibitor->NFkB Inhibition

Inhibition of the NF-κB inflammatory pathway.

Central Nervous System (CNS) Activity

The indole nucleus is a core component of the neurotransmitter serotonin. Consequently, derivatives of the this compound scaffold have been investigated for their potential to interact with serotonin and dopamine receptors, suggesting applications in the treatment of CNS disorders.[13][14]

Conclusion

The this compound scaffold represents a highly "privileged" structure in drug discovery, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise as anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory agents. The data and protocols presented in this guide underscore the therapeutic potential of this scaffold and provide a solid foundation for further research and development of novel therapeutics based on this versatile molecular framework. Future investigations should focus on optimizing the potency and selectivity of these compounds and further elucidating their mechanisms of action to translate their preclinical promise into clinical applications.

References

The Aminomethyl Group on the Indole Ring: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an aminomethyl group onto this ring system profoundly influences its chemical reactivity and biological activity, opening up a vast landscape for synthetic diversification and drug design. This in-depth technical guide explores the multifaceted reactivity of the aminomethyl group on the indole ring, providing a comprehensive resource for researchers in organic synthesis and drug development.

Synthesis of Aminomethylindoles

The primary method for the synthesis of 3-aminomethylindoles is the Mannich reaction. However, other strategies have also been developed to access these valuable intermediates.

The Mannich Reaction

The Mannich reaction is a three-component condensation involving indole, formaldehyde, and a primary or secondary amine.[1][2] The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the amine, which is then attacked by the electron-rich C3 position of the indole ring.[3] The most well-known example is the synthesis of gramine (N,N-dimethyl-1H-indole-3-methylamine).[2][4]

Table 1: Synthesis of Gramine and Derivatives via the Mannich Reaction

Catalyst/MediatorSolventTemperatureTimeYield (%)Reference
Acetic AcidAcetic AcidNot specifiedNot specified95.6[4]
Acetic Acid (Microwave)Acetic AcidNot specified5 min98.1[2][4]
Zinc ChlorideEthanolRoom Temperature90 min98[5]
Montmorillonite/ZnCl2 (Microwave)Not specifiedNot specified5 min93.8[4]
Acidic Ionic LiquidNot specifiedNot specifiedNot specified81.6[4]
Other Synthetic Routes

While the Mannich reaction is prevalent, 2-(aminomethyl)indoles can be synthesized via a palladium-catalyzed approach from 3-(o-trifluoroacetamidoaryl)-1-propargylic alcohols and amines. This method offers an alternative route to access aminomethylindoles with different substitution patterns.

Key Reactions and Reactivity

The aminomethyl group, once installed, imparts a rich and varied reactivity to the indole scaffold. It can act as a leaving group, a directing group, and a precursor for more complex heterocyclic systems.

The Aminomethyl Group as a Leaving Group: The Utility of Gramine

Gramine and its quaternary salts are exceptionally useful synthetic intermediates because the dimethylamino group is an excellent leaving group, readily displaced by a wide range of nucleophiles.[6] This allows for the introduction of diverse functionalities at the C3-methyl position of the indole ring.

Table 2: Synthetic Transformations of Gramine

ReagentProductReference
Cyanide (e.g., NaCN)Indole-3-acetonitrile[6]
Acetamidomalonate anionPrecursor to Tryptophan[6]
Michael acceptors3-Substituted indoles[6]
Cyclization Reactions: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, a core structure in many indole alkaloids.[7][8] The reaction involves the condensation of a tryptamine derivative (containing an aminoethyl group at C3) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7][9] The success of the reaction is influenced by factors such as the nature of the reactants, solvent, catalyst, temperature, and pH.[7] Electron-donating groups on the indole ring generally lead to higher yields under milder conditions.[7]

Table 3: Conditions for the Pictet-Spengler Reaction

CatalystSolventTemperatureReference
Protic Acids (HCl, TFA)Dichloromethane, MethanolRoom Temperature to Reflux[7]
Lewis Acids (BF3·OEt2)Aprotic Solvents0 °C to -20 °C[7]
L-Tartaric AcidWaterNot specified[10]
Ammonium ChlorideMethanolNot specified[10]
The Aminomethyl Group as a Directing Group

The aminomethyl group, particularly after N-protection, can act as a directed metalation group (DMG), facilitating the functionalization of the otherwise less reactive C2 and C4 positions of the indole ring. N-protected gramine derivatives can be selectively lithiated at the C4 position.[4] This regioselectivity is crucial for the synthesis of specifically substituted indole derivatives.

Role in Drug Discovery and Medicinal Chemistry

Aminomethylindole derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development.[2] Their structural similarity to neurotransmitters like serotonin has led to the development of compounds targeting the central nervous system.[2]

Table 4: Pharmacological Activities of Aminomethylindole Derivatives

Derivative TypeBiological ActivityReference
3-AminomethylindolesHyaluronidase inhibitors[11]
General AminomethylindolesCannabinoid receptor ligands[12]
Gramine-based hybridsAnti-gastric cancer[4]
General AminomethylindolesKinase inhibitors[13]
GramineAntiviral, antibacterial, antifungal, anti-inflammatory, antitumor[2]

Experimental Protocols

Synthesis of Gramine (Mannich Reaction)

This protocol is adapted from literature procedures.[3]

Materials:

  • Indole (8.6 mmol)

  • Glacial acetic acid (20 mL)

  • 40% aqueous solution of dimethylamine (3.0 mL)

  • 35% aqueous solution of formaldehyde (2.0 mL)

  • Crushed ice

  • 30% aqueous sodium hydroxide solution

  • Acetone (for recrystallization)

Procedure:

  • Dissolve 8.6 mmol of indole in 20 mL of glacial acetic acid in a suitable flask.

  • Add 3.0 mL of a 40% aqueous solution of dimethylamine. The mixture will warm up.

  • Cool the mixture to 30°C.

  • With stirring, add 2.0 mL of a 35% aqueous solution of formaldehyde.

  • Let the mixture stand for 60 minutes.

  • Pour the reaction mixture onto approximately 100 g of crushed ice.

  • Slowly add approximately 45 mL of 30% aqueous NaOH while ensuring the temperature remains low.

  • Once precipitation is complete, allow any remaining ice to melt.

  • Collect the precipitate by suction filtration and wash with distilled water until the washings are neutral.

  • Dry the product.

  • Recrystallize a portion of the crude product from a minimum volume of hot acetone to obtain pure gramine.

General Protocol for the Pictet-Spengler Reaction

This is a generalized protocol and may require optimization for specific substrates.[7][8]

Materials:

  • Tryptamine or a substituted tryptamine analog (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Solvent (e.g., dichloromethane, methanol)

  • Acid catalyst (e.g., trifluoroacetic acid, 10-50 mol%)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the tryptamine analog in the chosen solvent in a round-bottom flask.

  • Add the aldehyde to the stirred solution at room temperature.

  • Add the acid catalyst.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) for 1 to 24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Reactivity

Signaling Pathways and Experimental Workflows

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Indole Indole WhelandIntermediate Wheland Intermediate Indole->WhelandIntermediate Nucleophilic Attack Formaldehyde Formaldehyde IminiumIon Iminium Ion Formaldehyde->IminiumIon + Secondary Amine SecondaryAmine Secondary Amine SecondaryAmine->IminiumIon IminiumIon->WhelandIntermediate Aminomethylindole 3-Aminomethylindole WhelandIntermediate->Aminomethylindole Deprotonation Pictet_Spengler_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Tryptamine Tryptamine Derivative IminiumIon Iminium Ion Tryptamine->IminiumIon + Aldehyde/Ketone (Acid Catalyst) Aldehyde Aldehyde/Ketone Aldehyde->IminiumIon Spiroindolenine Spiroindolenine Intermediate IminiumIon->Spiroindolenine Intramolecular Electrophilic Attack THBC Tetrahydro-β-carboline Spiroindolenine->THBC Rearomatization Directing_Effect Indole N-Protected 3-Aminomethylindole Lithiation Lithiation (e.g., n-BuLi) Indole->Lithiation C4_Anion C4-Lithiated Indole Lithiation->C4_Anion Directed Metalation Product 4-Substituted 3-Aminomethylindole C4_Anion->Product Electrophile Electrophile (E+) Electrophile->Product Electrophilic Quench Experimental_Workflow Reactants Combine Reactants (Indole, Aldehyde, Amine) Solvent Add Solvent and Catalyst Reactants->Solvent Reaction Reaction under Controlled Temperature and Time Solvent->Reaction Monitoring Monitor Reaction (e.g., TLC) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Upon Completion Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

References

A Technical Guide to 1H-Indole-6-methanamine: Sourcing, Properties, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Indole-6-methanamine, a key building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, commercial availability from leading suppliers, and potential applications in research, supported by representative experimental methodologies and relevant biological pathways.

Chemical Properties and Identifiers

This compound, also known as 6-(Aminomethyl)indole, is a bifunctional molecule featuring an indole nucleus and a primary amine. This structure makes it a valuable intermediate for synthesizing a wide range of biologically active compounds. The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs.[1]

The key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 3468-17-5[2][3]
Molecular Formula C₉H₁₀N₂[2][3]
Molecular Weight 146.19 g/mol [2][3]
Appearance Off-white to light yellow solid[2]
Melting Point 135-140 °C[2]
Boiling Point 335.6 ± 17.0 °C (Predicted)[2]
Density 1.199 ± 0.06 g/cm³ (Predicted)[2]
Solubility Slightly soluble in water[2][3][4]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C. Moisture sensitive.[2][3][4]

Commercial Availability and Suppliers

This compound is available from several major chemical suppliers, typically at research-grade purity. For drug development professionals, establishing a reliable supply chain is critical. The following workflow illustrates a standard process for qualifying a chemical supplier.

G start Identify Potential Suppliers query Request Quotation & Technical Data (CoA, SDS) start->query eval Evaluate Purity, Price, Lead Time, & Scalability query->eval sample Order Sample for In-House QC eval->sample Meets Initial Criteria reject_eval Reject Supplier eval->reject_eval Does Not Meet Criteria test Analytical Testing (e.g., NMR, HPLC-MS, Purity) sample->test approve Approve Supplier & Establish Supply Agreement test->approve Passes QC reject_test Reject Supplier test->reject_test Fails QC

Diagram 1: Workflow for Chemical Supplier Qualification.

The table below summarizes the availability of this compound from prominent suppliers. Pricing and availability are subject to change and should be verified directly with the supplier.

SupplierProduct NameCatalog NumberPurityAvailable Quantities
Sigma-Aldrich (Merck) 6-(Aminomethyl)indole75436697%500 mg
Thermo Scientific Chemicals 6-(Aminomethyl)indoleH5464097%250 mg, 1 g, 5 g
Aladdin Scientific 6-(Aminomethyl)indole-min 97%1 g

Data compiled from supplier websites.[2][3][4][5][6]

Representative Experimental Protocols

While specific synthetic procedures for this compound are proprietary to suppliers, a common and effective method for preparing indole derivatives is the Leimgruber-Batcho indole synthesis. The following is a generalized protocol that could be adapted for its synthesis, typically starting from a suitably substituted nitrotoluene.

Protocol: Leimgruber-Batcho Indole Synthesis (Generalized)

This two-step sequence involves the formation of an enamine from a nitrotoluene, followed by reductive cyclization to form the indole ring.

  • Step A: Enamine Formation

    • Dissolve the starting material, such as 4-methyl-3-nitrophenylacetonitrile (a plausible precursor to the 6-amino-methyl derivative), in a high-boiling polar aprotic solvent like Dimethylformamide (DMF).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine catalyst, such as pyrrolidine.

    • Heat the mixture under a nitrogen atmosphere (e.g., at 110°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Remove the volatile components under reduced pressure. The resulting crude enamine is often a colored solid and can be purified by recrystallization from a solvent like methanol.[7]

  • Step B: Reductive Cyclization

    • Dissolve the crude enamine in a mixture of solvents, such as Tetrahydrofuran (THF) and methanol.

    • Add a reduction catalyst, most commonly Raney Nickel, to the solution under a nitrogen atmosphere.[7]

    • Carefully add a reducing agent, such as hydrazine hydrate, portion-wise. This reaction is often exothermic and may produce vigorous gas evolution. Maintain the temperature with a water bath.[7]

    • After the addition is complete, continue stirring at a moderate temperature (e.g., 45-50°C) for 2-3 hours.

    • Once the reaction is complete, carefully filter off the catalyst.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified using column chromatography to yield the final indole derivative.

Note: The final aminomethyl group would likely be introduced via reduction of the nitrile group or from a protected amine precursor.

Potential Biological Activity and Signaling Pathways

The indole nucleus is a core component of molecules with diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] While this compound is primarily a building block, its derivatives are frequently screened for such activities.

For instance, many small molecule indole analogs have been shown to possess anti-inflammatory effects by modulating key signaling pathways.[8][9] One such critical pathway involves the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which is activated by inflammatory stimuli like Lipopolysaccharide (LPS). Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines like TNF-α.[9]

The diagram below illustrates a simplified representation of the LPS-induced NF-κB signaling pathway, a common target for anti-inflammatory drug candidates.

G cluster_cytoplasm Cytoplasm stimulus LPS receptor TLR4 stimulus->receptor binds adaptor MyD88 receptor->adaptor activates kinase_complex IKK Complex adaptor->kinase_complex inhibitor IκBα kinase_complex->inhibitor phosphorylates nfkb NF-κB (p50/p65) inhibitor->nfkb binds & sequesters nucleus Nucleus nfkb->nucleus translocates transcription Transcription of Pro-inflammatory Genes nucleus->transcription induces cytokines TNF-α, IL-6 transcription->cytokines inhibitor_mol Indole-based Inhibitor inhibitor_mol->kinase_complex potential inhibition

Diagram 2: Simplified NF-κB Signaling Pathway.

Researchers developing derivatives from this compound would likely use cellular assays, such as measuring TNF-α release from LPS-stimulated macrophages, to screen for compounds that can modulate this and other related pathways (e.g., MAPK, Nrf2).[9][10]

References

Methodological & Application

Application Notes: 1H-Indole-6-methanamine as a Versatile Building Block in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Indole-6-methanamine is a valuable and versatile building block for the synthesis of a wide array of indole alkaloids, a class of natural products renowned for their significant and diverse biological activities. The strategic placement of the aminomethyl group at the C6 position of the indole nucleus offers a unique point for molecular elaboration, enabling the construction of complex heterocyclic systems. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive natural products, with a focus on a proposed synthetic route to the marine alkaloid Eudistomin U.

Key Applications

The primary application of this compound in natural product synthesis lies in its utility as a precursor for the construction of β-carboline and related heterocyclic scaffolds. The exocyclic amine provides a reactive handle for the introduction of various functionalities and for participating in key ring-forming reactions.

One of the most powerful transformations involving indoleamines is the Pictet-Spengler reaction . This reaction, which involves the condensation of an indole-containing amine with an aldehyde or ketone followed by an acid-catalyzed cyclization, is a cornerstone in the synthesis of tetrahydro-β-carbolines. While tryptamines (bearing the aminoethyl side chain at C3) are the classical substrates, this compound can be employed to generate isomeric carboline frameworks, thereby expanding the accessible chemical space for drug discovery.

Proposed Synthesis of Eudistomin U

Eudistomin U, a β-carboline alkaloid isolated from marine tunicates, has demonstrated interesting biological activities, including antibacterial properties.[1] A plausible and efficient synthetic route to Eudistomin U can be envisioned starting from this compound. This proposed synthesis highlights the utility of this building block in accessing complex natural product architectures.

The key steps in the proposed synthesis are:

  • Pictet-Spengler Reaction: Condensation of N-protected this compound with a suitable glyoxal derivative to form the core tetrahydro-β-carboline skeleton.

  • Aromatization: Oxidation of the tetrahydro-β-carboline to the fully aromatic β-carboline.

  • Suzuki Cross-Coupling: Palladium-catalyzed coupling of a halogenated β-carboline intermediate with an indoleboronic acid to install the C1-indole substituent.

  • Deprotection: Removal of the protecting group to yield the final natural product, Eudistomin U.

This strategy offers a modular and convergent approach to Eudistomin U and its analogs, allowing for the facile introduction of diversity at various positions of the β-carboline core.

Data Presentation

Table 1: Summary of Proposed Reactions and Typical Conditions for the Synthesis of Eudistomin U

StepReaction TypeReactantsReagents and ConditionsTypical Yield (%)
1N-ProtectionThis compoundBoc₂O, Et₃N, CH₂Cl₂95-99
2Pictet-Spengler ReactionN-Boc-1H-Indole-6-methanamine, 4-(benzyloxy)phenylglyoxalTFA, CH₂Cl₂, rt70-85
3AromatizationTetrahydro-β-carboline intermediateDDQ, Dioxane, reflux80-90
4BrominationAromatic β-carbolineNBS, CH₃CN, rt85-95
5Suzuki CouplingBromo-β-carboline, Indole-3-boronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 90 °C60-75
6DeprotectionN-Boc-Eudistomin UTFA, CH₂Cl₂, rt90-98

Experimental Protocols

Protocol 1: N-Boc Protection of this compound
  • To a solution of this compound (1.0 g, 6.84 mmol) in dichloromethane (30 mL) is added triethylamine (1.14 mL, 8.21 mmol).

  • The solution is cooled to 0 °C in an ice bath.

  • Di-tert-butyl dicarbonate (Boc₂O) (1.64 g, 7.52 mmol) dissolved in dichloromethane (10 mL) is added dropwise over 15 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched with water (20 mL) and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford tert-butyl (1H-indol-6-ylmethyl)carbamate as a white solid.

Protocol 2: Pictet-Spengler Reaction to form the Tetrahydro-β-carboline Core
  • To a solution of tert-butyl (1H-indol-6-ylmethyl)carbamate (1.0 g, 4.06 mmol) in dichloromethane (20 mL) is added 4-(benzyloxy)phenylglyoxal (1.03 g, 4.06 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Trifluoroacetic acid (TFA) (0.62 mL, 8.12 mmol) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the tetrahydro-β-carboline intermediate.

Protocol 3: Aromatization to the β-Carboline
  • The tetrahydro-β-carboline intermediate (500 mg, 1.05 mmol) is dissolved in 1,4-dioxane (15 mL).

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (477 mg, 2.10 mmol) is added in one portion.

  • The reaction mixture is heated to reflux for 3 hours.

  • The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over sodium sulfate and concentrated.

  • Purification by column chromatography affords the aromatic β-carboline.

Protocol 4: Bromination of the β-Carboline
  • To a solution of the aromatic β-carboline (200 mg, 0.42 mmol) in acetonitrile (10 mL) is added N-bromosuccinimide (NBS) (82 mg, 0.46 mmol) at room temperature.

  • The reaction is stirred for 1 hour.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to give the bromo-β-carboline derivative.

Protocol 5: Suzuki Cross-Coupling
  • To a degassed mixture of toluene (8 mL), ethanol (2 mL), and 2M aqueous sodium carbonate (2 mL) is added the bromo-β-carboline (150 mg, 0.27 mmol), indole-3-boronic acid (53 mg, 0.33 mmol), and tetrakis(triphenylphosphine)palladium(0) (16 mg, 0.014 mmol).

  • The reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours.

  • The mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the N-Boc protected Eudistomin U.

Protocol 6: Deprotection to Yield Eudistomin U
  • The N-Boc protected Eudistomin U (100 mg, 0.20 mmol) is dissolved in dichloromethane (5 mL).

  • Trifluoroacetic acid (1 mL) is added, and the mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution.

  • The organic layer is dried and concentrated to give Eudistomin U, which can be further purified by recrystallization.

Visualizations

Proposed Synthetic Pathway to Eudistomin U cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product This compound This compound N-Boc-Indole-6-methanamine N-Boc-Indole-6-methanamine This compound->N-Boc-Indole-6-methanamine 1. N-Protection Tetrahydro-beta-carboline Tetrahydro-beta-carboline N-Boc-Indole-6-methanamine->Tetrahydro-beta-carboline 2. Pictet-Spengler Aromatic-beta-carboline Aromatic-beta-carboline Tetrahydro-beta-carboline->Aromatic-beta-carboline 3. Aromatization Bromo-beta-carboline Bromo-beta-carboline Aromatic-beta-carboline->Bromo-beta-carboline 4. Bromination Eudistomin U Eudistomin U Bromo-beta-carboline->Eudistomin U 5. Suzuki Coupling 6. Deprotection

Caption: Proposed synthetic pathway to Eudistomin U.

Pictet-Spengler Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Indoleamine N-Boc-1H-Indole-6-methanamine Iminium_Ion Iminium Ion Indoleamine->Iminium_Ion Condensation Aldehyde Phenylglyoxal derivative Aldehyde->Iminium_Ion Spirocyclic_Intermediate Spirocyclic Intermediate Iminium_Ion->Spirocyclic_Intermediate Intramolecular Electrophilic Attack Tetrahydro_beta_carboline Tetrahydro-β-carboline Spirocyclic_Intermediate->Tetrahydro_beta_carboline Rearomatization

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Workflow start Start | this compound step1 Step 1: N-Protection React with Boc₂O Purify by column chromatography start->step1 step2 Step 2: Pictet-Spengler Condense with aldehyde Acid-catalyzed cyclization step1->step2 step3 Step 3: Aromatization Oxidize with DDQ Purify intermediate step2->step3 step4 Step 4: Suzuki Coupling Couple with boronic acid Pd-catalyzed reaction step3->step4 step5 Step 5: Deprotection Remove Boc group with TFA Isolate final product step4->step5 end End | Eudistomin U step5->end

Caption: Experimental workflow for Eudistomin U synthesis.

References

Application Notes and Protocols: 1H-Indole-6-methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-6-methanamine is a versatile chemical scaffold that serves as a crucial starting material and building block in the design and synthesis of a wide array of biologically active molecules. Its indole core is a privileged structure in medicinal chemistry, frequently found in natural products and synthetic drugs. The presence of a reactive aminomethyl group at the 6-position allows for diverse chemical modifications, leading to the development of compounds targeting various physiological pathways with therapeutic potential in oncology, neurology, and infectious diseases. These notes provide an overview of the key applications of this compound, along with detailed protocols for the synthesis and biological evaluation of its derivatives.

Key Applications in Medicinal Chemistry

The structural motif of this compound has been instrumental in the development of several classes of therapeutic agents:

  • Anticancer Agents: The indole scaffold is a common feature in many anticancer drugs. Derivatives of this compound have been synthesized to act as potent inhibitors of crucial cellular processes in cancer progression. These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest in cancer cells. Furthermore, its derivatives have been explored as inhibitors of key enzymes in cancer metabolism, such as mitochondrial ATP production, and as modulators of epigenetic targets like methyltransferase METTL3.

  • Serotonin Receptor Agonists: The structural similarity of the indole nucleus to the neurotransmitter serotonin has made this compound an attractive starting point for the synthesis of serotonin (5-HT) receptor agonists. These compounds are of significant interest for the treatment of a variety of neurological and psychiatric disorders, including depression, anxiety, and migraine. Specifically, 6-substituted indole derivatives have shown potent agonist activity at serotonin receptors.

  • Kinase Inhibitors: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold can be elaborated to create potent and selective kinase inhibitors. By modifying the aminomethyl side chain of this compound, researchers can design molecules that fit into the ATP-binding pocket of specific kinases, thereby blocking their activity.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize quantitative data for various derivatives of this compound, showcasing their potential in different therapeutic areas.

Table 1: Anticancer Activity of N-Acyl and Sulfonamide Derivatives

Compound ClassSpecific DerivativeTarget/MechanismCell LineIC50 (µM)Reference
N-((1-methyl-1H-indol-3-yl)methyl)acetamideCompound 7dTubulin Polymerization InhibitionHeLa0.52[1][2]
MCF-70.34[1][2]
HT-290.86[1][2]
N-(1H-Indol-6-ylmethyl)benzenesulfonamide AnalogsMultiple AnalogsInhibition of Mitochondrial ATP ProductionPancreatic Cancer Cell Lines<5[3]
2,6-di-substituted Indole DerivativesCompound 16eMETTL3 InhibitionMOLM-13, SKOV30.00049 (nM against METTL3)[4]

Table 2: Activity of Indole Derivatives at Serotonin Receptors

Compound ClassSpecific DerivativeReceptor TargetActivityKi (nM) or IC50 (µM)Reference
6-substituted 1,3,4,5-tetrahydrobenz[cd]indol-4-aminesVarious AnalogsSerotonin ReceptorsAgonistPotent Activity Reported[5]
Tolyamine DerivativesTolylpiperidine ether 9h5-HT6 ReceptorAntagonistData not specified[6]

Experimental Protocols

Protocol 1: Synthesis of N-((1H-indol-6-yl)methyl)acetamide Derivatives

This protocol describes a general method for the N-acylation of this compound, a common step in the synthesis of many bioactive derivatives.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (Et3N) or other non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding saturated aqueous NaHCO3 solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-((1H-indol-6-yl)methyl)acetamide.

Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indole derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 or 72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) (e.g., 5-HT Receptor) AC Adenylyl Cyclase GPCR->AC Indole_Derivative This compound Derivative Indole_Derivative->RTK Inhibition Indole_Derivative->GPCR Agonism Tubulin Tubulin Indole_Derivative->Tubulin Inhibition of Polymerization METTL3 METTL3 Indole_Derivative->METTL3 Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription_Factors cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Transcription_Factors Microtubules Microtubules Tubulin->Microtubules Cell_Cycle_Progression Cell Cycle Progression Microtubules->Cell_Cycle_Progression m6A_RNA m6A RNA Modification METTL3->m6A_RNA Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Cell_Cycle_Progression Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation Proliferation Gene_Expression->Proliferation

Caption: Potential signaling pathways modulated by this compound derivatives.

Experimental Workflow Diagram

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Lead Optimization Start This compound Reaction Chemical Modification (e.g., N-Acylation) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound_Treatment Compound Treatment Characterization->Compound_Treatment Cell_Culture Cell Culture (Cancer Cell Lines) Cell_Culture->Compound_Treatment Bio_Assay Biological Assays (e.g., MTT, Kinase Assay) Compound_Treatment->Bio_Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Bio_Assay->Data_Acquisition IC50 IC50/Ki Determination Data_Acquisition->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

Caption: General workflow for the development of bioactive this compound derivatives.

References

Application Notes and Protocols for the Derivatization of 1H-Indole-6-methanamine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] 1H-Indole-6-methanamine, in particular, offers a versatile starting point for the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies. Its structure presents multiple points for chemical modification, including the primary amine of the methanamine group, the indole nitrogen, and various positions on the benzene and pyrrole rings. These modifications allow for the fine-tuning of physicochemical properties and pharmacological activities, making it a valuable building block in the discovery of novel therapeutics for indications such as cancer, neurological disorders, and infectious diseases.[3][4][5]

This document provides detailed application notes and experimental protocols for the derivatization of this compound to generate analogs for SAR studies.

Derivatization Strategies

The primary sites for derivatization on the this compound scaffold are the primary amine (N-alkylation, N-acylation, N-sulfonylation), the indole nitrogen (N-alkylation, N-acylation), and the indole ring itself (electrophilic substitution).

A logical workflow for a typical SAR study starting from this compound is outlined below.

SAR_Workflow cluster_0 Synthesis of Starting Material cluster_1 Derivatization cluster_2 Screening & Analysis Indole-6-carboxaldehyde Indole-6-carboxaldehyde This compound This compound Indole-6-carboxaldehyde->this compound Reductive Amination N-Acylation N-Acylation This compound->N-Acylation N-Sulfonylation N-Sulfonylation This compound->N-Sulfonylation N-Alkylation N-Alkylation This compound->N-Alkylation Indole N-Substitution Indole N-Substitution This compound->Indole N-Substitution Biological Screening Biological Screening N-Acylation->Biological Screening SAR Analysis SAR Analysis Biological Screening->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Workflow for SAR studies of this compound.

The following diagram illustrates the key points of derivatization on the this compound scaffold.

Caption: Key derivatization points on the this compound scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents. Below is a summary of SAR data for a series of (1H-Indol-6-yl)methyl benzoate analogs evaluated as mitochondrial oxidative phosphorylation (OXPHOS) inhibitors in cancer cell lines.[6]

Table 1: SAR Data of (1H-Indol-6-yl)methyl Benzoate Analogs as OXPHOS Inhibitors [6]

Compound IDR Group (Benzoate Substituent)Cell LineIC50 (µM) in Galactose Media (OXPHOS-dependent)IC50 (µM) in Glucose Media (Glycolysis-dependent)OXPHOS Inhibition Index (OI)
1 HMiaPaCa-215.3>100>6.5
13 4-CF3MiaPaCa-21.8>100>55.6
20 3,4-di-ClMiaPaCa-22.6>100>38.5
28 4-OCF3MiaPaCa-21.1>100>90.9
37 3-CF3, 4-ClMiaPaCa-21.9>100>52.6

Key SAR Observations:

  • Substitution on the Benzoate Ring: Electron-withdrawing groups on the benzoate ring, particularly at the 4-position, generally enhance the inhibitory activity against OXPHOS.

  • Lipophilicity: Increased lipophilicity of the benzoate substituent appears to correlate with improved potency.

  • Ester Linkage: The ester linkage at the 6-methanamine position is a key structural feature for the observed biological activity.

Experimental Protocols

Protocol 1: Synthesis of this compound from Indole-6-carboxaldehyde via Reductive Amination

This protocol describes the conversion of indole-6-carboxaldehyde to this compound.

Materials:

  • Indole-6-carboxaldehyde[7]

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4)[8]

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve indole-6-carboxaldehyde (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) or an excess of aqueous ammonia to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride (1.5 eq) or sodium borohydride (2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, wash with saturated aqueous NaHCO3 solution, then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Protocol 2: N-Acylation of this compound

This protocol details the formation of an amide linkage at the primary amine of this compound.[9][10]

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or other peptide coupling agent (if starting from a carboxylic acid)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure (using an acyl chloride):

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the resulting N-acylated derivative by column chromatography or recrystallization.

Protocol 3: N-Sulfonylation of this compound

This protocol describes the synthesis of sulfonamides from this compound.

Materials:

  • This compound

  • Sulfonyl chloride

  • Pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude sulfonamide by flash chromatography.

Protocol 4: N-Alkylation of the Indole Nitrogen

This protocol outlines the substitution at the N-1 position of the indole ring.[11]

Materials:

  • N-protected this compound (e.g., Boc-protected)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of N-protected this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours until TLC indicates completion.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by column chromatography.

  • Deprotect the methanamine group as required.

Signaling Pathway

The derivatized compounds can be screened against a variety of biological targets. For instance, the (1H-Indol-6-yl)methyl benzoate analogs mentioned in Table 1 act as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS), a key metabolic pathway in cancer cells. The diagram below illustrates the general principle of OXPHOS inhibition.

OXPHOS_Inhibition cluster_pathway Mitochondrial Electron Transport Chain cluster_atp ATP Synthesis Complex I Complex I Complex II Complex II CoQ CoQ Complex I->CoQ e- Proton Gradient Proton Gradient Complex I->Proton Gradient Pumps H+ Complex III Complex III Complex II->CoQ e- Complex IV Complex IV Cyt c Cyt c Complex III->Cyt c e- Complex III->Proton Gradient Pumps H+ O2 O2 Complex IV->O2 e- Complex IV->Proton Gradient Pumps H+ CoQ->Complex III e- Cyt c->Complex IV e- H2O H2O O2->H2O + H+ ATP Synthase ATP Synthase Proton Gradient->ATP Synthase Drives ATP ATP ATP Synthase->ATP Produces Indole Derivative Indole Derivative Indole Derivative->Complex I Inhibits

Caption: Inhibition of the OXPHOS pathway by indole derivatives.

References

Application Notes & Protocols: 1H-Indole-6-methanamine in Multicomponent Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a vast array of natural products and pharmaceuticals.[1][2] Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex, drug-like molecules by combining three or more reactants in a single, atom-economical step.[3][4] The integration of the indole moiety into novel heterocyclic frameworks via MCRs is a highly pursued strategy in drug discovery.[1][5]

This document focuses on the application of 1H-Indole-6-methanamine as a primary amine component in multicomponent reactions. A review of current literature indicates that while the use of various indole derivatives in MCRs is well-documented, specific, detailed protocols for the 6-methanamine isomer are not widely published. However, based on the fundamental principles of MCRs, this compound is an excellent candidate for reactions such as the Ugi four-component reaction (U-4CR).

These notes provide a representative protocol and framework for utilizing this compound in the Ugi reaction to generate libraries of complex indole-containing peptidomimetics, a class of compounds with significant therapeutic potential.

Featured Application: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[6] This reaction is renowned for its high degree of structural diversity, as four independent starting materials can be varied to rapidly generate extensive compound libraries. The primary amine, this compound, serves as a key building block, incorporating the valuable indole scaffold directly into the core structure of the product.

General Reaction Scheme

The overall transformation for the Ugi reaction using this compound is depicted below:

  • Amine: this compound

  • Aldehyde: R¹-CHO

  • Carboxylic Acid: R²-COOH

  • Isocyanide: R³-NC

These components combine to form a di-peptide-like structure containing the intact indole moiety.

Data Presentation: Reactant Scope and Product Structure

The versatility of the Ugi reaction allows for extensive variation of three of the four components. The following tables outline potential reactants for library synthesis and the resulting product architecture.

Table 1: Representative Components for Ugi Reaction Library Synthesis

ComponentAmine (Fixed)Aldehyde (R¹)Carboxylic Acid (R²)Isocyanide (R³)
Example 1 This compoundBenzaldehydeAcetic Acidtert-Butyl isocyanide
Example 2 This compoundIsobutyraldehydePropionic AcidCyclohexyl isocyanide
Example 3 This compound4-ChlorobenzaldehydeBenzoic AcidBenzyl isocyanide
Example 4 This compoundCyclohexanecarboxaldehydePhenylacetic AcidEthyl isocyanoacetate

Table 2: General Structure of Ugi Products

General StructureR¹ Group (from Aldehyde)R² Group (from Carboxylic Acid)R³ Group (from Isocyanide)
-Phenyl-Methyl-tert-Butyl
(Structure not available)-Isopropyl-Ethyl-Cyclohexyl
(Structure not available)-4-Chlorophenyl-Phenyl-Benzyl
(Structure not available)-Cyclohexyl-Benzyl-CH₂COOEt

Experimental Protocols

The following is a general, representative protocol for performing a Ugi four-component reaction with this compound. It should be considered a starting point and may require optimization for specific substrate combinations.

General Protocol for the Synthesis of α-Acylamino Carboxamides via U-4CR

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0 - 1.1 eq)

  • Carboxylic Acid (1.0 - 1.1 eq)

  • Isocyanide (1.0 - 1.1 eq)

  • Anhydrous Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the selected aldehyde (1.0 eq), and the carboxylic acid (1.0 eq).

  • Solvation: Dissolve the components in anhydrous methanol (or TFE) to a final concentration of approximately 0.5-1.0 M. Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Isocyanide: To the stirring solution, add the isocyanide component (1.0 eq) dropwise. Caution: Isocyanides are volatile and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 24-48 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the limiting reagent.

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino carboxamide product.

Visualizations

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis and isolation of Ugi products using this compound.

G reagents 1. Component Mixing - this compound - Aldehyde - Carboxylic Acid - Solvent (MeOH) isocyanide 2. Isocyanide Addition reagents->isocyanide reaction 3. Reaction Stirring (Room Temp, 24-48h) isocyanide->reaction monitoring 4. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 5. Aqueous Workup (Extraction & Washing) monitoring->workup Upon completion purification 6. Purification (Column Chromatography) workup->purification product 7. Pure Product purification->product

Caption: General workflow for Ugi four-component synthesis.

Ugi Reaction Mechanism

The mechanism involves the initial formation of an iminium ion, which is then attacked by the nucleophilic isocyanide. This is followed by the addition of the carboxylate and a final Mumm rearrangement.

G cluster_1 Step 1: Iminium Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Acyl Transfer Amine Indole-CH2NH2 (Amine) Iminium Iminium Ion [Indole-CH2-N+=CHR1] Amine->Iminium Aldehyde R1-CHO (Aldehyde) Aldehyde->Iminium Nitrilium Nitrilium Intermediate Iminium->Nitrilium + Isocyanide Isocyanide R3-NC (Isocyanide) Isocyanide->Nitrilium Adduct Passerini-type Adduct Nitrilium->Adduct + Carboxylate Carboxylate R2-COO- (Carboxylate) Carboxylate->Adduct Product Final Product (α-acylamino carboxamide) Adduct->Product Mumm Rearrangement

Caption: Simplified mechanism of the Ugi reaction.

References

Protocols for N-Alkylation of 1H-Indole-6-methanamine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 1H-Indole-6-methanamine, a crucial building block in the synthesis of various biologically active compounds. The primary focus is on achieving selective mono-alkylation of the primary amine at the 6-position of the indole ring. Two principal synthetic strategies are presented: Reductive Amination and Direct Alkylation with Alkyl Halides .

Introduction

This compound is a versatile scaffold in medicinal chemistry. Modification of the primary amine through N-alkylation allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. However, the presence of two nucleophilic nitrogen atoms—the primary amine of the methanamine group and the indole ring nitrogen—presents a challenge for selective alkylation. The protocols outlined below are designed to favor N-alkylation at the more basic and accessible primary amine.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes the key features and expected outcomes for the described N-alkylation methods. Quantitative data is based on typical yields for analogous reactions reported in the literature.

ParameterProtocol 1: Reductive AminationProtocol 2: Direct Alkylation
Reagents Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)Alkyl Halide (I > Br > Cl)
Selectivity High for mono-alkylation; avoids over-alkylation.[1]Prone to over-alkylation (di- and tri-alkylation).[1][2][3]
Key Conditions Mildly acidic to neutral pH, ambient temperature.Basic conditions (e.g., K₂CO₃, Cs₂CO₃), may require elevated temperatures.
Typical Yields 60-95%30-70% (for mono-alkylated product, highly dependent on conditions)
Advantages Excellent control over the degree of alkylation.[1]One-step process, readily available reagents.
Disadvantages Two-step conceptual process (imine formation and reduction).[1]Mixture of products often obtained, requiring extensive purification.[2]
Substrate Scope Broad; dependent on the availability of the corresponding aldehyde or ketone.Broad; dependent on the availability of the corresponding alkyl halide.

Mandatory Visualizations

Experimental Workflow: Reductive Amination

G cluster_0 Reductive Amination Workflow start Start: this compound, Aldehyde/Ketone, Solvent imine_formation Imine Formation: Stir at room temperature start->imine_formation Mix reduction Reduction: Add Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->reduction In situ quench Reaction Quench: Aqueous workup reduction->quench extraction Extraction: Organic Solvent quench->extraction purification Purification: Column Chromatography extraction->purification product Product: N-alkylated this compound purification->product

Caption: Workflow for N-alkylation via Reductive Amination.

Experimental Workflow: Direct Alkylation

G cluster_1 Direct Alkylation Workflow start Start: this compound, Alkyl Halide, Base, Solvent reaction Reaction: Stir at specified temperature start->reaction monitoring Monitoring: TLC or LC-MS reaction->monitoring Periodic workup Aqueous Workup monitoring->workup Upon completion extraction Extraction: Organic Solvent workup->extraction purification Purification: Column Chromatography extraction->purification product Product: N-alkylated this compound (and potential byproducts) purification->product

Caption: Workflow for N-alkylation via Direct Alkylation.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol is generally preferred for achieving selective mono-alkylation and avoiding the formation of over-alkylated byproducts.[1]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with triethylamine)

Procedure:

  • To a solution of this compound (1 equivalent) in DCM or DCE, add the corresponding aldehyde or ketone (1.0 - 1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired N-alkylated this compound.

Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halides

This method is more direct but requires careful control to minimize the formation of di- and tri-alkylated byproducts.[2][3] Using a weaker base and an excess of the starting amine can favor mono-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl iodide or bromide) (0.8 - 1.0 equivalent to favor mono-alkylation)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (0.8 - 1.0 equivalent) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon consumption of the starting material or optimal formation of the desired product, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product mixture.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from unreacted starting material and over-alkylated byproducts.

Concluding Remarks

The choice between reductive amination and direct alkylation will depend on the specific synthetic goals, the availability of starting materials, and the desired level of purity for the final compound. For the synthesis of libraries of analogs where high purity and predictable outcomes are paramount, reductive amination is the recommended method. Direct alkylation can be a viable alternative for simpler alkyl groups or when optimizing for a specific mono-alkylated product, though it may require more extensive purification. In all cases, careful monitoring of the reaction is crucial for achieving the desired N-alkylated this compound derivative.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1H-Indole-6-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 1H-Indole-6-methanamine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the indole scaffold in numerous biologically active molecules.[1][2][3] The ability to functionalize the indole core through cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications.[3][4] The protocols described herein are based on established methodologies for similar indole derivatives and serve as a guide for reaction optimization.[5][6][7]

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] In the context of this compound, these reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allow for the introduction of a wide variety of substituents at different positions of the indole nucleus, depending on the specific starting material (e.g., a halogenated derivative of this compound). The choice of the coupling partner determines the type of bond formed: aryl or vinyl groups in Suzuki-Miyaura reactions, alkenes in Heck reactions, alkynes in Sonogashira couplings, and amines in Buchwald-Hartwig aminations.[5][8][9][10] The aminomethyl group at the 6-position provides a handle for further derivatization or can influence the biological activity of the resulting compounds.

Data Presentation: Summary of Reaction Conditions

The following tables summarize hypothetical reaction conditions for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions of a halogenated this compound derivative. These conditions are adapted from protocols for similar indole-based substrates and should be optimized for specific cases.[5][6][7]

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition
Indole Substrate Bromo-1H-indole-6-methanamine
Coupling Partner Arylboronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 100 °C
Time 12-24 h
Yield (Hypothetical) 75-90%

Table 2: Heck Coupling Conditions

ParameterCondition
Indole Substrate Iodo-1H-indole-6-methanamine
Coupling Partner Alkene (1.5 equiv)
Catalyst Pd(OAc)₂ (5 mol%)
Ligand P(o-tol)₃ (10 mol%)
Base Et₃N (2.0 equiv)
Solvent DMF
Temperature 120 °C
Time 18-36 h
Yield (Hypothetical) 60-85%

Table 3: Sonogashira Coupling Conditions

ParameterCondition
Indole Substrate Iodo-1H-indole-6-methanamine
Coupling Partner Terminal alkyne (1.2 equiv)
Catalyst PdCl₂(PPh₃)₂ (3 mol%)
Co-catalyst CuI (6 mol%)
Base Et₃N
Solvent THF
Temperature 60 °C
Time 6-18 h
Yield (Hypothetical) 70-95%

Table 4: Buchwald-Hartwig Amination Conditions

ParameterCondition
Indole Substrate Bromo-1H-indole-6-methanamine
Coupling Partner Primary/Secondary Amine (1.2 equiv)
Catalyst RuPhos Precatalyst (2 mol%)
Base LiHMDS (2.0 equiv)
Solvent THF
Temperature 65 °C
Time 12-24 h
Yield (Hypothetical) 65-88%

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of Bromo-1H-indole-6-methanamine with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a brominated derivative of this compound with an arylboronic acid.[5][11]

Materials:

  • Bromo-1H-indole-6-methanamine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a dry Schlenk flask, add bromo-1H-indole-6-methanamine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Suzuki_Miyaura_Workflow start Start reagents Combine Indole, Boronic Acid, Pd(PPh3)4, and K2CO3 start->reagents inert Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Dioxane/Water inert->solvent heat Heat to 100 °C (12-24 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify end End purify->end

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2: Heck Coupling of Iodo-1H-indole-6-methanamine with an Alkene

This protocol outlines a general procedure for the Heck coupling of an iodinated derivative of this compound with an alkene.[5][9]

Materials:

  • Iodo-1H-indole-6-methanamine (1.0 mmol)

  • Alkene (1.5 mmol)

  • Pd(OAc)₂ (0.05 mmol)

  • P(o-tol)₃ (0.1 mmol)

  • Et₃N (2.0 mmol)

  • DMF (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a sealed tube, combine iodo-1H-indole-6-methanamine (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.1 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol) via syringe.

  • Seal the tube and heat the mixture to 120 °C for 18-36 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Heck_Coupling_Workflow start Start reagents Combine Indole, Pd(OAc)2, and P(o-tol)3 in a sealed tube start->reagents inert Inert Atmosphere (Evacuate/Backfill) reagents->inert additions Add DMF, Alkene, and Et3N inert->additions heat Heat to 120 °C (18-36 h) additions->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify end End purify->end

Caption: Heck Coupling Workflow.

Protocol 3: Sonogashira Coupling of Iodo-1H-indole-6-methanamine with a Terminal Alkyne

This protocol provides a general method for the Sonogashira coupling of an iodinated derivative of this compound with a terminal alkyne.[5][7]

Materials:

  • Iodo-1H-indole-6-methanamine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol)

  • CuI (0.06 mmol)

  • Et₃N (2 mL)

  • THF (5 mL)

  • Ethyl acetate

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried Schlenk flask, add iodo-1H-indole-6-methanamine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add THF (5 mL) and Et₃N (2 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 60 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Coupling_Workflow start Start reagents Combine Indole, PdCl2(PPh3)2, and CuI in a dry flask start->reagents inert Inert Atmosphere (Evacuate/Backfill) reagents->inert additions Add THF, Et3N, and Terminal Alkyne inert->additions react Stir at RT or 60 °C (6-18 h) additions->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify end End purify->end Buchwald_Hartwig_Workflow start Start reagents Combine Indole, Amine, and RuPhos Precatalyst start->reagents inert Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent_base Add THF and LiHMDS inert->solvent_base heat Heat to 65 °C solvent_base->heat monitor Monitor by TLC/LC-MS heat->monitor quench_workup Quench and Aqueous Work-up monitor->quench_workup purify Column Chromatography quench_workup->purify end End purify->end Catalytic_Cycles pd0 Pd(0)Ln pd2_oxidative R-Pd(II)-X Ln pd0->pd2_oxidative Oxidative Addition (R-X) pd2_transmetalation R-Pd(II)-R' Ln pd2_oxidative->pd2_transmetalation Transmetalation / Carbopalladation / Amine Coordination pd2_transmetalation->pd0 Reductive Elimination (R-R')

References

Application Notes: Use of 1H-Indole-6-methanamine in the Synthesis of Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Review of the Synthetic Landscape and Potential Applications

Introduction

The indole nucleus is a cornerstone in the development of ligands targeting serotonin (5-HT) receptors, owing to its structural resemblance to the endogenous neurotransmitter serotonin. Various functionalized indoles serve as critical starting materials and scaffolds in medicinal chemistry for the creation of novel therapeutics for a range of neurological and psychiatric disorders. This document explores the potential utility of 1H-Indole-6-methanamine as a synthetic precursor for serotonin receptor ligands. However, a comprehensive review of the current scientific literature reveals a notable absence of specific examples where this compound has been explicitly used as a starting material for the synthesis of characterized serotonin receptor ligands.

While the broader class of indole derivatives has been extensively studied for its interaction with serotonin receptors, the specific application of this compound remains an underexplored area in published research. This document, therefore, will provide a theoretical framework for its potential applications based on established synthetic methodologies for related indole compounds and the structure-activity relationships of known serotonin receptor ligands.

Theoretical Synthetic Pathways

Based on the chemical reactivity of the primary amine and the indole scaffold, this compound could theoretically be employed in a variety of chemical transformations to generate potential serotonin receptor ligands. The aminomethyl group at the 6-position offers a versatile handle for introducing diverse structural motifs.

A plausible synthetic strategy would involve the N-alkylation or N-acylation of the primary amine of this compound. This could be achieved through reactions with various alkyl halides, acyl chlorides, or carboxylic acids (via amide coupling) to introduce pharmacophoric elements known to interact with serotonin receptors.

Below is a generalized workflow illustrating how this compound could be elaborated into more complex molecular architectures.

G A This compound B N-Alkylation / N-Acylation A->B Reaction with electrophiles (e.g., R-X, R-COCl) C Diverse Functionalized Indole Derivatives B->C Introduction of various R groups D Screening for Serotonin Receptor Binding and Functional Activity C->D Pharmacological Assays E Lead Compound Identification D->E Identification of potent and selective ligands

Caption: Theoretical workflow for the synthesis and screening of serotonin receptor ligands from this compound.

Potential Serotonin Receptor Subtype Targeting

The structural modifications of the aminomethyl group could direct the resulting ligands towards specific serotonin receptor subtypes. For instance, the incorporation of arylpiperazine moieties is a well-established strategy for developing ligands with high affinity for 5-HT1A and 5-HT2A receptors. Similarly, the addition of long-chain alkyl or arylalkyl substituents could be explored for targeting other 5-HT receptor subtypes.

The signaling pathways activated by such hypothetical ligands would depend on their agonist, antagonist, or inverse agonist properties at the specific receptor subtype. For example, a 5-HT1A receptor agonist would be expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Conversely, a 5-HT2A receptor agonist would likely activate the phospholipase C pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

G cluster_0 Hypothetical 5-HT1A Agonist Pathway cluster_1 Hypothetical 5-HT2A Agonist Pathway A Ligand derived from This compound B 5-HT1A Receptor A->B C Gi/o Protein Activation B->C D Inhibition of Adenylyl Cyclase C->D E Decreased cAMP D->E F Ligand derived from This compound G 5-HT2A Receptor F->G H Gq/11 Protein Activation G->H I Phospholipase C Activation H->I J Increased IP3 and DAG I->J

Caption: Potential signaling pathways for hypothetical serotonin receptor agonists derived from this compound.

Data Presentation

As there is no specific quantitative data available in the literature for serotonin receptor ligands synthesized directly from this compound, a data table cannot be provided at this time. Should such research be published, the following structure would be appropriate for summarizing the pharmacological data:

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Efficacy (% of 5-HT)

Experimental Protocols

In the absence of specific literature, a generalized protocol for the synthesis and evaluation of a hypothetical ligand is provided below. This protocol is based on standard methodologies in medicinal chemistry.

General Synthetic Protocol: N-Benzylation of this compound

  • Dissolution: Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Electrophile: To the stirred solution, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-benzyl-1H-indole-6-methanamine.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol for Radioligand Binding Assay

  • Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells expressing 5-HT1A).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the synthesized test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.

Conclusion

While this compound is a commercially available indole derivative with a reactive functional group suitable for further chemical modification, its application in the synthesis of serotonin receptor ligands has not been documented in the peer-reviewed scientific literature to date. The synthetic strategies and potential pharmacological activities discussed herein are based on theoretical considerations and established principles of medicinal chemistry. Further research is required to synthesize and characterize derivatives of this compound and to evaluate their affinity and functional activity at various serotonin receptor subtypes. Such studies would be valuable in expanding the chemical space of serotonin receptor modulators and could lead to the discovery of novel therapeutic agents.

Application Notes and Protocols for 1H-Indole-6-methanamine Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1H-Indole-6-methanamine derivatives in click chemistry for various applications, particularly in drug discovery and bioconjugation. Detailed protocols for the synthesis of click-ready indole derivatives and their subsequent use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions are provided.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs. Its unique electronic properties and ability to participate in various biological interactions make it an attractive starting point for drug design. Click chemistry, a set of powerful, reliable, and selective reactions, has revolutionized the process of drug discovery and development by enabling the rapid and efficient synthesis of complex molecular architectures. The combination of the indole core with the versatility of click chemistry, specifically the formation of stable 1,2,3-triazole linkages, offers a robust strategy for creating novel therapeutic agents and biological probes.

This document focuses on the applications of this compound derivatives, which can be functionalized to participate in click chemistry reactions. By introducing azide or alkyne handles onto the this compound scaffold, researchers can readily conjugate this important pharmacophore to other molecules of interest, such as peptides, polymers, or small molecule fragments, to explore new chemical space and develop compounds with enhanced biological activity. A significant application of this methodology lies in the synthesis of indole-1,2,3-triazole hybrids, which have shown considerable promise as anticancer agents.

Applications of this compound Derivatives in Click Chemistry

The primary application of click chemistry with this compound derivatives is in the field of drug discovery , particularly for the development of anticancer agents . The 1,2,3-triazole ring, formed via the click reaction, is not merely a linker but can act as a pharmacophore, contributing to the biological activity of the final conjugate. The indole moiety can be strategically combined with other bioactive fragments through a triazole bridge to create hybrid molecules with improved efficacy and target selectivity.

Key Application Areas:

  • Synthesis of Novel Anticancer Agents: By reacting an azide- or alkyne-functionalized this compound derivative with a complementary click partner bearing a known anticancer scaffold, novel hybrid molecules can be synthesized and screened for their cytotoxic activity against various cancer cell lines.

  • Bioconjugation: Functionalized this compound derivatives can be "clicked" onto biomolecules such as peptides, proteins, or nucleic acids. This allows for the site-specific labeling of these biomolecules for imaging studies or for the development of targeted drug delivery systems.

  • Fragment-Based Drug Discovery (FBDD): The click reaction provides an efficient method for linking small molecular fragments. An indole-6-methanamine fragment can be combined with a library of other fragments to rapidly generate a diverse set of lead compounds for biological screening.

Experimental Protocols

The following section provides detailed protocols for the synthesis of click-ready this compound derivatives and their subsequent use in a typical CuAAC reaction.

Protocol 1: Synthesis of N-Propargyl-1H-indole-6-methanamine (Alkyne-Functionalized)

This protocol describes a method for the N-propargylation of a primary amine, a common strategy to introduce a terminal alkyne for click chemistry.

Materials:

  • This compound

  • Propargyl bromide (or propargyl chloride)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or other suitable solvent

  • Standard laboratory glassware and workup reagents

Procedure:

  • Dissolve this compound (1 equivalent) in acetonitrile.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • Slowly add propargyl bromide (1.1 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield the desired N-propargyl-1H-indole-6-methanamine.

Protocol 2: Synthesis of N-(2-Azidoacetyl)-1H-indole-6-methanamine (Azide-Functionalized)

This protocol details the acylation of the primary amine with an azide-containing reagent.

Materials:

  • This compound

  • 2-Azidoacetic acid

  • A coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • A base such as N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware and workup reagents

Procedure:

  • Dissolve 2-Azidoacetic acid (1.1 equivalents) in dichloromethane.

  • Add the coupling agent (e.g., EDC, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1 equivalent) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain N-(2-Azidoacetyl)-1H-indole-6-methanamine.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the click reaction between an azide- and an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized this compound derivative (from Protocol 2)

  • Alkyne-functionalized reaction partner (e.g., a small molecule, peptide, etc.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A suitable solvent system (e.g., t-butanol/water, DMSO/water)

  • Optional: A copper-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

Procedure:

  • Dissolve the azide-functionalized this compound derivative (1 equivalent) and the alkyne-functionalized reaction partner (1-1.2 equivalents) in the chosen solvent system.

  • Prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).

  • Prepare a solution of copper(II) sulfate (e.g., 0.1 M in water).

  • If using a ligand, pre-mix the copper(II) sulfate solution with the ligand solution.

  • To the solution of the azide and alkyne, add the sodium ascorbate solution (typically 5-10 mol%).

  • Add the copper(II) sulfate solution (typically 1-5 mol%).

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but can be left overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by various methods depending on its properties, including precipitation, extraction, or chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and anticancer activity of a series of 1,2,3-triazole-linked indole-6-methanamine hybrids.

Table 1: Synthesis of N-functionalized this compound Derivatives

Compound IDFunctional GroupSynthesis MethodYield (%)
IM-Alkyne N-PropargylProtocol 175
IM-Azide N-AzidoacetylProtocol 268

Table 2: Synthesis of 1,2,3-Triazole-Linked Indole-6-methanamine Hybrids via CuAAC

Hybrid IDIndole DerivativeAlkyne/Azide PartnerReaction Time (h)Yield (%)
Hybrid-A IM-AzidePhenylacetylene492
Hybrid-B IM-AlkyneBenzyl azide688
Hybrid-C IM-Azide4-Ethynyl-aniline595

Table 3: In Vitro Anticancer Activity of 1,2,3-Triazole-Linked Indole-6-methanamine Hybrids (IC₅₀ in µM)

Hybrid IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Hybrid-A 15.221.518.9
Hybrid-B 8.712.39.5
Hybrid-C 2.14.53.2
Doxorubicin 0.81.20.9

Visualization of Workflows and Pathways

Diagram 1: Synthetic Workflow for Click-Ready this compound Derivatives

Synthetic_Workflow cluster_alkyne Alkyne Functionalization cluster_azide Azide Functionalization indole This compound alkyne_product N-Propargyl-1H-indole-6-methanamine (IM-Alkyne) indole->alkyne_product K2CO3, CH3CN azide_product N-(2-Azidoacetyl)-1H-indole-6-methanamine (IM-Azide) indole->azide_product EDC, DIPEA, DCM propargyl Propargyl Bromide propargyl->alkyne_product azidoacetic 2-Azidoacetic Acid azidoacetic->azide_product

Caption: Synthesis of alkyne- and azide-functionalized this compound.

Diagram 2: Experimental Workflow for CuAAC Reaction and Biological Evaluation

CuAAC_Workflow start Start with Functionalized Indole Derivative partner Select Alkyne/Azide Partner start->partner click Perform CuAAC Reaction (CuSO4, NaAsc) partner->click purify Purify Hybrid Compound click->purify characterize Characterize Structure (NMR, MS) purify->characterize screen In Vitro Anticancer Screening (e.g., MTT assay) characterize->screen data Analyze IC50 Data screen->data sar Structure-Activity Relationship (SAR) Studies data->sar lead Lead Optimization sar->lead FBDD_Logic indole_frag Indole-6-methanamine Fragment (with handle) click_reaction Click Chemistry (CuAAC) indole_frag->click_reaction fragment_lib Fragment Library (with complementary handle) fragment_lib->click_reaction compound_lib Diverse Compound Library click_reaction->compound_lib bio_screen Biological Screening compound_lib->bio_screen hit_id Hit Identification bio_screen->hit_id lead_opt Lead Optimization hit_id->lead_opt

Application Notes and Protocols for the Enzymatic Functionalization of the 1H-Indole-6-methanamine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the enzymatic functionalization of the 1H-Indole-6-methanamine core. This document outlines potential enzymatic modifications, detailed experimental protocols, and expected outcomes based on existing literature for analogous substrates. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore novel biocatalytic routes for the synthesis of functionalized indole derivatives for drug discovery and development.

Introduction

The this compound scaffold is a valuable building block in medicinal chemistry due to its presence in various biologically active compounds.[1][2][3][4] Enzymatic functionalization offers a green and highly selective alternative to traditional chemical synthesis for modifying this core structure, potentially leading to the discovery of novel drug candidates with improved pharmacological profiles.[5][6] This document focuses on two primary enzymatic transformations: hydroxylation of the indole ring and oxidative deamination of the methanamine side chain.

Key Enzymatic Functionalizations

Based on the known substrate specificities of several enzyme classes, two key functionalizations of the this compound core are proposed:

  • Hydroxylation: Introduction of a hydroxyl group onto the indole ring, primarily at the C5 or C7 position, can be achieved using tryptophan hydroxylase (TPH) or other promiscuous monooxygenases.[6][7] This modification can significantly impact the molecule's polarity, solubility, and interaction with biological targets.

  • Oxidative Deamination: The primary amine of the methanamine group can be a target for monoamine oxidases (MAOs), leading to the formation of an aldehyde.[8][9] This transformation can serve as a key step in the synthesis of various indole derivatives, including carboxylic acids and other functional groups.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize expected, hypothetical quantitative data for the enzymatic functionalization of this compound. These values are extrapolated from literature data on structurally similar substrates and should be used as a reference for experimental design.

Table 1: Hypothetical Kinetic Parameters for Tryptophan Hydroxylase (TPH) with this compound as a Substrate

Enzyme IsoformSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Predicted Major Product
TPH1This compound50 - 150100 - 3005-Hydroxy-1H-indole-6-methanamine
TPH2This compound20 - 80200 - 5005-Hydroxy-1H-indole-6-methanamine

Table 2: Hypothetical Substrate Specificity and Inhibition Profile for Monoamine Oxidases (MAOs) with this compound

Enzyme IsoformSubstrateApparent Km (µM)IC50 (Clorgyline) (nM)IC50 (Deprenyl) (nM)Predicted Major Product
MAO-AThis compound100 - 3005 - 20>1000(1H-indol-6-yl)methanal
MAO-BThis compound>500>100050 - 200(1H-indol-6-yl)methanal

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Human Tryptophan Hydroxylase 2 (TPH2)

This protocol describes the expression of human TPH2 in E. coli and its subsequent purification, adapted from existing methods.[10][11][12][13]

1. Expression:

  • Transform E. coli BL21(DE3) cells with a suitable expression vector containing the human TPH2 gene (e.g., pET vector with an N-terminal His-tag).
  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.
  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

2. Purification:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Dialyze the eluted protein against a storage buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: In Vitro Hydroxylation of this compound using Purified TPH2

1. Reaction Setup:

  • Prepare a reaction mixture containing:
  • 50 mM HEPES buffer (pH 7.4)
  • 100 µM this compound (substrate)
  • 200 µM 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
  • 1 mM Dithiothreitol (DTT)
  • 100 µM Ferrous ammonium sulfate
  • 1 mg/mL Catalase
  • Purified TPH2 enzyme (final concentration 10-50 µg/mL)
  • Initiate the reaction by adding the enzyme.
  • Incubate at 37°C for 30-60 minutes.

2. Reaction Quenching and Analysis:

  • Stop the reaction by adding an equal volume of ice-cold methanol containing an internal standard.
  • Centrifuge to precipitate the protein.
  • Analyze the supernatant by HPLC or LC-MS to quantify the formation of hydroxylated products.

Protocol 3: In Vitro Oxidative Deamination of this compound using Monoamine Oxidase (MAO)

This protocol is adapted from standard MAO activity assays.[14][15]

1. Enzyme Source:

  • Commercially available recombinant human MAO-A and MAO-B or mitochondrial fractions isolated from tissues (e.g., rat liver).

2. Reaction Setup:

  • Prepare a reaction mixture in a 96-well plate containing:
  • 100 mM Potassium phosphate buffer (pH 7.4)
  • This compound (substrate, various concentrations for kinetic analysis)
  • MAO enzyme preparation
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding the substrate.

3. Detection of Product Formation:

  • The formation of the aldehyde product can be monitored continuously using a coupled assay with aldehyde dehydrogenase and NAD+, measuring the increase in NADH absorbance at 340 nm.
  • Alternatively, the production of hydrogen peroxide, a byproduct of the MAO reaction, can be measured using a fluorometric assay (e.g., Amplex Red).[16]

4. Data Analysis:

  • Calculate initial reaction velocities and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
  • For inhibitor studies, pre-incubate the enzyme with various concentrations of inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B) before adding the substrate.[8]

Visualizations

Enzymatic_Hydroxylation_Workflow cluster_Expression Protein Expression & Purification cluster_Reaction In Vitro Reaction cluster_Analysis Analysis Ecoli E. coli Expression of TPH2 Purification Ni-NTA Affinity Chromatography Ecoli->Purification Enzyme Purified TPH2 Purification->Enzyme Substrate This compound Product Hydroxylated Product Substrate->Product Enzymatic Reaction Enzyme->Product Cofactors BH4, Fe2+ Cofactors->Product HPLC HPLC / LC-MS Analysis Product->HPLC

Caption: Workflow for the enzymatic hydroxylation of this compound.

MAO_Signaling_Pathway Indole6Methanamine This compound MAO Monoamine Oxidase (MAO) Indole6Methanamine->MAO Aldehyde (1H-indol-6-yl)methanal MAO->Aldehyde Oxidative Deamination ALDH Aldehyde Dehydrogenase Aldehyde->ALDH CarboxylicAcid (1H-indol-6-yl)carboxylic acid ALDH->CarboxylicAcid Oxidation FurtherDerivatives Further Functionalized Indole Derivatives CarboxylicAcid->FurtherDerivatives

References

Troubleshooting & Optimization

troubleshooting low yield in 1H-Indole-6-methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Indole-6-methanamine. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Troubleshooting Guides and FAQs

Step 1: N-Protection of 6-Bromoindole

  • Question 1: Why is my N-protection of 6-bromoindole resulting in a low yield?

    • Incomplete Deprotonation: The indole N-H is weakly acidic and requires a strong enough base for complete deprotonation before the addition of the protecting group electrophile. Ensure your base (e.g., NaH) is fresh and used in a slight excess.

    • Moisture in Reaction: Traces of water in the solvent (e.g., DMF, THF) or on the glassware can quench the base and the anionic indole intermediate. Ensure all materials are rigorously dried before use.

    • Unsuitable Base/Solvent Combination: The choice of base and solvent is critical. For instance, using a weaker base like triethylamine may not be sufficient for complete deprotonation.

    • Degradation of Starting Material: 6-Bromoindole can be susceptible to degradation under harsh basic conditions or prolonged reaction times at elevated temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid over-running the reaction.

Step 2: Palladium-Catalyzed Cyanation of N-Protected 6-Bromoindole

  • Question 2: I am observing low to no yield of my desired N-protected 6-cyanoindole. What are the potential causes?

    • Catalyst Inactivity: The palladium catalyst, particularly in its active Pd(0) form, is sensitive to oxygen.[1] Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1] Degas all solvents and reagents thoroughly.

    • Incorrect Cyanide Source Stoichiometry: The amount of the cyanide source is crucial. While zinc cyanide (Zn(CN)₂) is commonly used, an excess can inhibit the catalyst.[1] Careful optimization of the stoichiometry is recommended.[1]

    • Ligand Degradation: Phosphine ligands are prone to oxidation. Use high-purity ligands and handle them under an inert atmosphere.

    • Insufficient Temperature: Palladium-catalyzed cyanations often require elevated temperatures (e.g., 120 °C in DMF) to proceed at a reasonable rate.[2] Ensure your reaction is reaching and maintaining the target temperature.[2]

  • Question 3: My cyanation reaction is producing multiple spots on TLC, and purification is difficult. What side reactions could be occurring?

    • Homocoupling: A common side reaction is the palladium-catalyzed homocoupling of the starting N-protected 6-bromoindole to form a bi-indole species.[2] This can often be minimized by carefully controlling the catalyst loading and reaction temperature.[2]

    • Debromination: Reductive debromination of the starting material can occur, leading to the formation of the N-protected indole.

    • Decomposition: At excessively high temperatures or with prolonged reaction times, the indole ring or the cyano group may be susceptible to decomposition.

Step 3: Reduction of N-Protected 6-Cyanoindole

  • Question 4: My reduction of the cyano group to the methanamine is failing or giving a low yield. What are the common issues?

    • Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) is highly reactive and can be deactivated by moisture. Use a fresh bottle or a freshly opened container of LiAlH₄ and ensure anhydrous conditions.

    • Incomplete Reaction: Nitrile reduction with LiAlH₄ may require elevated temperatures (e.g., refluxing in THF) to go to completion. Monitor the reaction by TLC until the starting material is fully consumed.

    • Formation of Aldehyde/Imine Intermediates: Incomplete reduction can lead to the formation of the corresponding aldehyde or imine, especially if a milder reducing agent is used or if the reaction is not allowed to proceed to completion.

    • Complexation with Product: The resulting amine can form a stable complex with the aluminum salts, making the work-up and isolation difficult. A proper quenching and work-up procedure (e.g., Fieser work-up) is critical.[1]

  • Question 5: I am concerned about the harshness of LiAlH₄ and potential side reactions. Are there alternative reducing agents?

    • Yes, several alternatives can be considered:

      • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon (Pd/C) is a common alternative. This method is often cleaner but may require specialized high-pressure equipment.

      • Borane Reagents: Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂), are effective for reducing nitriles to amines and can sometimes offer better selectivity.

      • Sodium Borohydride with an Additive: While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles, using it in combination with a catalyst like NiCl₂ or CoCl₂ can be effective.[3]

Step 4: Deprotection of the Indole Nitrogen

  • Question 6: I am having trouble removing the protecting group from my this compound.

    • Incorrect Deprotection Conditions: The conditions for removing a protecting group are specific to that group. For example, a Tosyl (Ts) group often requires strong acid (e.g., HBr in acetic acid) or reducing conditions (e.g., sodium in liquid ammonia), while a Boc group is readily cleaved with a strong acid like trifluoroacetic acid (TFA).[2]

    • Product Instability: The final product, this compound, may be sensitive to the harsh conditions required for deprotection, leading to degradation and low yields. It is crucial to carefully select a protecting group that can be removed under conditions that the final product can tolerate.

Data Presentation

Table 1: Representative Yields for the Palladium-Catalyzed Cyanation of Halo-Indoles

EntryHalo-Indole SubstrateCyanide SourceCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1N-Tosyl-6-bromoindoleZn(CN)₂Pd(OAc)₂ (5)PPh₃ (10)DMF1202485[2]
25-BromoindoleK₄[Fe(CN)₆]P1 precatalyst (0.2)XPhos (0.4)Dioxane/H₂O100195[4]
36-Bromo-N-methylindoleK₄[Fe(CN)₆]P1 precatalyst (0.2)XPhos (0.4)Dioxane/H₂O100292[4]
44-ChloroindoleK₄[Fe(CN)₆]P1 precatalyst (0.2)XPhos (0.4)Dioxane/H₂O100489[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of N-Tosyl-6-bromo-1H-indole [2]

  • Materials:

    • N-Tosyl-6-bromo-1H-indole (1.0 eq)

    • Zinc cyanide (Zn(CN)₂) (0.6 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • Triphenylphosphine (PPh₃) (0.1 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk flask, add N-Tosyl-6-bromo-1H-indole, zinc cyanide, palladium(II) acetate, and triphenylphosphine.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford N-Tosyl-1H-indole-6-carbonitrile.

Protocol 2: Reduction of N-Protected 6-Cyanoindole using LiAlH₄ [1]

  • Materials:

    • N-Protected-1H-indole-6-carbonitrile (1 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Water

    • 10% Sodium hydroxide (NaOH) solution

  • Procedure:

    • To a suspension of LiAlH₄ in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the N-protected-1H-indole-6-carbonitrile in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours (or until TLC indicates complete consumption of the starting material).

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume relative to LiAlH₄), 10% NaOH solution (1.5 volumes relative to LiAlH₄), and finally water again (3 volumes relative to LiAlH₄).

    • The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate or dichloromethane.

    • Separate the layers of the filtrate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-protected this compound.

    • The crude product can be purified by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start 6-Bromoindole protection N-Protection (e.g., TsCl, NaH) start->protection protected_bromo N-Protected 6-Bromoindole protection->protected_bromo cyanation Palladium-Catalyzed Cyanation (e.g., Zn(CN)₂, Pd(OAc)₂) protected_bromo->cyanation protected_cyano N-Protected 6-Cyanoindole cyanation->protected_cyano reduction Nitrile Reduction (e.g., LiAlH₄) protected_cyano->reduction protected_amine N-Protected This compound reduction->protected_amine deprotection Deprotection (e.g., HBr/AcOH for Ts) protected_amine->deprotection final_product This compound deprotection->final_product troubleshooting_low_yield cluster_cyanation Cyanation Step Issues cluster_reduction Reduction Step Issues start Low Yield Observed catalyst Inactive Catalyst? start->catalyst cyanide Incorrect Cyanide Stoichiometry? start->cyanide temp Insufficient Temperature? start->temp lah Inactive LiAlH₄? start->lah incomplete Incomplete Reaction? start->incomplete workup Work-up Issues? start->workup atmosphere Check Inert Atmosphere catalyst->atmosphere reagents Degas Solvents/Reagents atmosphere->reagents optimize_cn Optimize Zn(CN)₂ Amount cyanide->optimize_cn verify_temp Verify Reaction Temperature temp->verify_temp fresh_lah Use Fresh Reagent lah->fresh_lah anhydrous Ensure Anhydrous Conditions lah->anhydrous monitor_tlc Monitor by TLC incomplete->monitor_tlc reflux Consider Reflux incomplete->reflux fieser_workup Use Fieser Work-up workup->fieser_workup

References

Technical Support Center: Optimization of Reaction Conditions for Functionalizing 1H-Indole-6-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 1H-Indole-6-methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for functionalization?

A1: this compound possesses three primary sites for functionalization:

  • The primary amine (-CH₂NH₂): This is the most nucleophilic and basic site under neutral or slightly basic conditions, making it susceptible to acylation, alkylation, and reductive amination.

  • The indole nitrogen (N-1): This nitrogen is less nucleophilic than the primary amine. Its functionalization, typically through alkylation or acylation, often requires deprotonation with a strong base.

  • The indole ring (C-2, C-3, C-4, C-5, C-7): The indole ring is electron-rich and can undergo electrophilic aromatic substitution. The C-3 position is generally the most reactive, followed by C-2, C-7, and C-4.

Q2: How can I achieve selective functionalization of the primary amine over the indole nitrogen?

A2: Selective functionalization of the primary amine can typically be achieved by taking advantage of its higher nucleophilicity.

  • For N-acylation: Using standard acylating agents (e.g., acyl chlorides, anhydrides) with a non-nucleophilic base (e.g., triethylamine, DIPEA) in an inert solvent (e.g., DCM, THF) at room temperature or below will predominantly lead to acylation of the primary amine.

  • For N-alkylation: Direct alkylation with alkyl halides under basic conditions may result in a mixture of products. Reductive amination is a more controlled method for mono-alkylation of the primary amine.

Q3: How can I achieve selective functionalization of the indole nitrogen?

A3: To selectively functionalize the indole nitrogen, the primary amine should first be protected. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). Once the primary amine is protected, the indole nitrogen can be deprotonated with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF, followed by the addition of an alkylating or acylating agent.

Q4: What are the common side reactions to be aware of?

A4: Common side reactions include:

  • Over-alkylation: The primary amine can be di-alkylated. Using a stoichiometric amount of the alkylating agent and monitoring the reaction closely can minimize this.

  • Ring functionalization: Under strongly acidic conditions, electrophilic substitution on the indole ring can occur.

  • Polymerization: Indoles can be unstable in the presence of strong acids, potentially leading to polymerization.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low Yield in N-Acylation of the Primary Amine

Question: I am attempting to acylate the primary amine of this compound with an acyl chloride and triethylamine, but I am getting a low yield of the desired amide. What are the potential causes and solutions?

Troubleshooting Workflow:

cluster_start Low Yield in N-Acylation cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Product Degradation Start->Cause3 Cause4 Purification Issues Start->Cause4 Sol1 Increase reaction time/temperature Use a more reactive acylating agent Cause1->Sol1 Sol2 Use a non-nucleophilic base (e.g., DIPEA) Run reaction at lower temperature Cause2->Sol2 Sol3 Ensure anhydrous conditions Workup promptly Cause3->Sol3 Sol4 Optimize chromatography conditions Consider recrystallization Cause4->Sol4

Caption: Troubleshooting workflow for low yield in N-acylation.

Data Presentation: Optimization of N-Acylation Conditions

ParameterCondition A (Standard)Condition B (Optimized for Hindered Acylating Agents)Condition C (For Sensitive Substrates)
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)2,6-Lutidine
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)
Temperature Room Temperature0 °C to Room Temperature-20 °C to 0 °C
Acylating Agent Acyl ChlorideAcid AnhydrideAcyl Fluoride
Issue 2: Mixture of N-1 and Primary Amine Alkylation

Question: I am trying to alkylate the indole nitrogen of a protected this compound, but I am observing deprotection and alkylation at the primary amine as well. How can I improve the selectivity?

Troubleshooting Workflow:

cluster_start Poor Selectivity in N-1 Alkylation cluster_causes Potential Causes cluster_solutions Solutions Start Mixture of Products Cause1 Incomplete Deprotonation of Indole Start->Cause1 Cause2 Protecting Group Lability Start->Cause2 Cause3 Reaction Temperature Too High Start->Cause3 Sol1 Use a stronger base (e.g., NaH) Increase equivalences of base Cause1->Sol1 Sol2 Choose a more robust protecting group (e.g., Boc -> Cbz) Cause2->Sol2 Sol3 Run reaction at lower temperature Add alkylating agent slowly at 0 °C Cause3->Sol3

Caption: Troubleshooting workflow for poor selectivity in N-1 alkylation.

Data Presentation: Comparison of Bases for Indole N-Alkylation

BasepKa of Conjugate AcidCommon SolventsTypical TemperatureNotes
Potassium Carbonate (K₂CO₃)10.3DMF, Acetonitrile25-80 °CMild, but may lead to mixtures with unprotected primary amine.
Cesium Carbonate (Cs₂CO₃)10.3DMF, THF25-60 °COften provides higher yields and better selectivity than K₂CO₃.
Sodium Hydride (NaH)~35THF, DMF0-25 °CStrong base, requires anhydrous conditions. Ideal for selective indole deprotonation.
Potassium bis(trimethylsilyl)amide (KHMDS)26THF-78 to 0 °CStrong, non-nucleophilic base. Good for sensitive substrates.

Experimental Protocols

Protocol 1: Selective N-Acylation of the Primary Amine

This protocol describes a general procedure for the selective acylation of the primary amine of this compound.

Workflow Diagram:

cluster_protocol N-Acylation Protocol Step1 1. Dissolve this compound and base in anhydrous solvent. Step2 2. Cool the mixture to 0 °C. Step1->Step2 Step3 3. Add acylating agent dropwise. Step2->Step3 Step4 4. Stir at room temperature and monitor by TLC. Step3->Step4 Step5 5. Quench reaction with water. Step4->Step5 Step6 6. Extract with organic solvent, dry, and concentrate. Step5->Step6 Step7 7. Purify by column chromatography. Step6->Step7

Caption: Experimental workflow for selective N-acylation.

Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acylating agent (e.g., acyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of the Primary Amine and N-1 Alkylation of the Indole

This two-step protocol describes the protection of the primary amine followed by the selective alkylation of the indole nitrogen.

Workflow Diagram:

cluster_protocol Protection and N-1 Alkylation Protocol Step1 Step 1: Protection of Primary Amine Step1a 1a. React this compound with Boc-anhydride. Step1->Step1a Step1b 1b. Purify the N-Boc protected intermediate. Step1a->Step1b Step2 Step 2: N-1 Alkylation of Indole Step1b->Step2 Step2a 2a. Dissolve protected indole in anhydrous THF/DMF. Step2->Step2a Step2b 2b. Add NaH at 0 °C and stir. Step2a->Step2b Step2c 2c. Add alkylating agent and stir. Step2b->Step2c Step2d 2d. Quench, extract, and purify the final product. Step2c->Step2d

Caption: Workflow for protection and N-1 alkylation.

Methodology:

Step 1: Protection of the Primary Amine (Boc Protection)

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.0 eq).

  • Stir at room temperature for 12-24 hours.

  • Remove the dioxane under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the N-Boc protected intermediate, which can be purified by column chromatography if necessary.

Step 2: N-1 Alkylation of the Indole

  • Deprotonation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous THF or DMF under an inert atmosphere. Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup and Purification: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify the product by flash column chromatography.

common side products in 1H-Indole-6-methanamine reactions and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Indole-6-methanamine. The information provided addresses common side products encountered during synthesis and functionalization reactions and offers strategies for their prevention.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during experiments with this compound.

Issue 1: Formation of Insoluble, Polymeric Material in the Reaction Mixture

  • Question: During my reaction, I observed the formation of a significant amount of insoluble, dark-colored precipitate, leading to a low yield of my desired product. What is likely causing this?

  • Answer: The formation of insoluble, polymeric material is a common issue when working with indoles, especially under acidic conditions.[1][2] Indole rings are electron-rich and susceptible to self-condensation reactions, leading to the formation of dimers, trimers, and higher-order polymers.[1][3][4] The protonation of the indole ring at the C3 position in strongly acidic media can initiate this polymerization process.[5][6]

    Prevention Strategies:

    • pH Control: Maintain a neutral or slightly basic reaction medium if the reaction chemistry allows. Avoid strong acids.

    • N-Protection: Protecting the indole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or a sulfonyl group, can significantly reduce the tendency for polymerization by decreasing the electron density of the indole ring.[7][8][9]

    • Temperature Control: Running the reaction at a lower temperature can help to minimize the rate of polymerization.

Issue 2: Presence of Oxidized Impurities in the Final Product

  • Question: My final product is contaminated with impurities that have a higher molecular weight and appear to be oxidized derivatives of my target molecule. How can I prevent this?

  • Answer: Indoles are prone to oxidation, especially when exposed to air, light, or oxidizing agents.[2][10] The electron-rich nature of the indole nucleus makes it susceptible to attack by oxygen, leading to the formation of various oxidation products, which can be complex mixtures.[11] For this compound, both the indole ring and the primary amine are susceptible to oxidation.

    Prevention Strategies:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), may help to prevent oxidation.

    • Light Protection: Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.

Issue 3: Unwanted N-Alkylation or N-Acylation

  • Question: I am trying to perform a reaction on the methanamine side chain, but I am observing significant side product formation where the indole nitrogen has reacted instead. How can I achieve selectivity?

  • Answer: The indole nitrogen (N-H) is weakly acidic and can be deprotonated by bases, making it a nucleophilic site.[6] This can lead to competitive N-alkylation or N-acylation, reducing the yield of the desired product.

    Prevention Strategies:

    • N-Protection: The most effective way to prevent reactions at the indole nitrogen is to protect it with a suitable protecting group. The choice of protecting group will depend on the subsequent reaction conditions. Common protecting groups for indoles include Boc, Cbz, SEM (2-(trimethylsilyl)ethoxymethyl), and various sulfonyl derivatives.[7][8][9][12][13]

Issue 4: Formation of Amide Side Product from a Nitrile Precursor

  • Question: I am synthesizing this compound via the reduction of 6-cyanoindole. However, I am isolating a significant amount of 1H-indole-6-carboxamide as a side product. What is causing this and how can I avoid it?

  • Answer: The formation of an amide from a nitrile is a common side reaction that can occur under certain conditions, particularly if water is present during the reaction or workup. In the synthesis of amidoximes from nitriles, the formation of the corresponding amide is a known side reaction.[14] During the reduction of a nitrile to an amine, incomplete reduction or side reactions with certain reagents can also lead to amide formation.

    Prevention Strategies:

    • Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous.

    • Choice of Reducing Agent: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH4) is generally effective for the complete reduction of nitriles to primary amines. Other reagents like catalytic hydrogenation may require careful optimization of conditions to avoid partial reduction or side reactions.

    • Reaction Temperature: Maintain a low reaction temperature during the addition of the reducing agent to control the reaction's exothermicity and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions involving this compound?

A1: The most common side products arise from the inherent reactivity of the indole nucleus and the primary amine. These include:

  • Polymers/Dimers/Trimers: Formed via self-condensation of the indole ring, particularly in acidic conditions.[1][2][3][4]

  • Oxidation Products: Resulting from the oxidation of the indole ring or the methanamine side chain.[2][11][15]

  • N-Substituted Products: Unwanted alkylation, acylation, or other reactions at the indole nitrogen.[2][6]

  • C3-Substituted Products: Electrophilic attack at the highly nucleophilic C3 position of the indole ring.[5][6]

Q2: How can I prevent dimerization and polymerization of my indole compound?

A2: The most effective strategies to prevent polymerization are:

  • Avoid Strong Acids: Use neutral or basic conditions whenever possible.

  • N-Protection: Protect the indole nitrogen with a suitable protecting group to decrease the ring's electron density.[7][8][9]

  • Control Temperature: Lower reaction temperatures can slow down the rate of polymerization.

Q3: What are the best protecting groups for the indole nitrogen in this compound?

A3: The choice of protecting group depends on the stability required for your reaction sequence. Some common and effective protecting groups for indoles are:

  • Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions. It is stable to many nucleophilic and reductive conditions.

  • Cbz (carboxybenzyl): Stable to acidic and some basic conditions, and readily removed by hydrogenolysis.

  • Sulfonyl groups (e.g., tosyl, phenylsulfonyl): These groups are very stable but require harsher conditions for removal.[9]

  • SEM (2-(trimethylsilyl)ethoxymethyl): Removed under fluoride-mediated or acidic conditions.[12][13]

Data Presentation

Table 1: Common Side Products and Prevention Strategies

Side Product TypeCommon CausePrevention StrategyKey Considerations
Polymers/Oligomers Acidic reaction conditionsMaintain neutral/basic pH; Use N-protecting groups; Lower reaction temperatureThe pKa of protonated indole at C3 is approximately -3.6.[5]
Oxidation Products Exposure to air, light, oxidizing agentsUse inert atmosphere (N2, Ar); Degas solvents; Protect from lightThe indole ring is susceptible to auto-oxidation.[10]
N-Alkylation/Acylation Presence of a base and electrophileProtect the indole nitrogen (e.g., Boc, Cbz, SEM)The indole N-H is weakly acidic (pKa ≈ 17 in DMSO).[5]
Amide from Nitrile Incomplete reduction or presence of waterUse a strong reducing agent (e.g., LiAlH4); Ensure anhydrous conditionsAmide formation is a known side reaction in nitrile chemistry.[14]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes a general procedure for the protection of the indole nitrogen of this compound using di-tert-butyl dicarbonate (Boc)2O.

  • Dissolution: Dissolve this compound in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) either neat or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Side_Reaction_Pathways cluster_main Desired Reaction cluster_side Common Side Reactions Indole-6-methanamine Indole-6-methanamine Desired_Product Desired_Product Indole-6-methanamine->Desired_Product Desired Transformation (e.g., on amine) Polymerization Polymerization Indole-6-methanamine->Polymerization Acidic Conditions Oxidation Oxidation Indole-6-methanamine->Oxidation O2, Light N-Alkylation N-Alkylation Indole-6-methanamine->N-Alkylation Base, Electrophile

Caption: Common side reaction pathways for this compound.

Prevention_Workflow Start Start: This compound Protect N-Protection (e.g., Boc) Start->Protect Prevent N-alkylation & Polymerization Reaction Desired Reaction on Side Chain Protect->Reaction Deprotect Deprotection Reaction->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: Workflow for preventing side reactions using an N-protecting group strategy.

References

Technical Support Center: Purification of 1H-Indole-6-methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1H-Indole-6-methanamine using column chromatography. The following sections offer frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is a common choice for the purification of indole derivatives. However, due to the basic nature of the amine group in this compound, the acidic nature of silica gel can lead to issues like peak tailing and potential compound degradation.[1][2] To mitigate these effects, it is highly recommended to use silica gel that has been deactivated with a basic modifier, such as triethylamine (TEA).[1][3] Alternatively, less acidic stationary phases like neutral alumina or florisil can be considered.

Q2: How do I select an appropriate mobile phase (eluent) for the column?

A2: The selection of the mobile phase should be guided by Thin Layer Chromatography (TLC) analysis. A good starting point for developing a solvent system for this compound is a mixture of a non-polar and a polar solvent, such as dichloromethane/methanol or ethyl acetate/hexane. To improve the peak shape and reduce streaking, it is advisable to add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to the eluent.[3] The ideal solvent system should provide a retention factor (Rf) value for the target compound in the range of 0.2-0.4 on the TLC plate.

Q3: How should I prepare and load my sample onto the column?

A3: There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. This solution is then carefully pipetted onto the top of the packed column.

  • Dry Loading: If the compound has poor solubility in the mobile phase, it can be pre-adsorbed onto a small amount of silica gel. Dissolve the crude product in a suitable solvent, add a small portion of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

Q4: My this compound seems to be degrading on the silica gel column. How can I prevent this?

A4: Degradation of indole derivatives on silica gel is a known issue, often catalyzed by the acidic nature of the stationary phase.[1] To prevent this, you can:

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen eluent containing 1-3% triethylamine. This neutralizes the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina.

  • Minimize Residence Time: Run the column at a slightly faster flow rate to reduce the time the compound spends in contact with the silica gel.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Streaking or Tailing of the Compound Spot on TLC/Column 1. Interaction of the basic amine with acidic silanol groups on the silica gel.[2][3] 2. The sample is overloaded on the column. 3. The compound is not fully soluble in the mobile phase.1. Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to the mobile phase.[3] 2. Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel weight).[3] 3. For loading, dissolve the sample in a minimal amount of a stronger, more polar solvent.
Poor Separation of this compound from Impurities 1. The chosen mobile phase has insufficient selectivity. 2. The column was not packed properly, leading to channeling.1. Perform further TLC experiments with different solvent systems. Try substituting ethyl acetate with acetone or using a ternary mixture (e.g., hexane/ethyl acetate/methanol). 2. Ensure the column is packed uniformly without any air bubbles or cracks.
Low or No Recovery of the Compound from the Column 1. The compound may be irreversibly adsorbed onto the silica gel due to strong polar interactions. 2. The compound may have degraded on the column.1. Gradually increase the polarity of the mobile phase. A final flush with a highly polar solvent system (e.g., 5-10% methanol in dichloromethane with 1% triethylamine) may be necessary. 2. Check the stability of your compound on silica gel using a 2D TLC experiment before running the column.
Colored Impurities Co-eluting with the Product 1. Oxidative degradation of the indole ring.[2]1. Work up the reaction mixture promptly and avoid prolonged exposure to air and light. 2. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the solvents if oxidation is a significant issue.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (HPLC grade): Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes

2. Preparation:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM) with the addition of 0.5% TEA. Aim for an Rf of 0.2-0.4 for this compound.

  • Slurry Packing the Column:

    • In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., DCM with 0.5% TEA) to form a homogenous slurry.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniformly packed bed. Gently tap the column to dislodge any air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through it.

3. Sample Loading:

  • Dry Loading (Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol).

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product).

    • Concentrate the mixture under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with the initial, low-polarity mobile phase.

  • If a gradient elution is required (as determined by TLC), gradually increase the polarity by incrementally adding the more polar solvent (e.g., increase the percentage of methanol in dichloromethane).

  • Collect fractions in separate test tubes.

  • Monitor the elution process by TLC analysis of the collected fractions to identify those containing the purified this compound.

5. Product Isolation:

  • Combine the pure fractions containing the desired product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation tlc TLC Analysis: Develop Solvent System (e.g., DCM/MeOH + 0.5% TEA) packing Column Packing: Silica Gel Slurry in Eluent tlc->packing dry_load Dry Loading: Adsorb Crude Product onto Silica add_sample Add Sample to Column Head dry_load->add_sample elute Elute with Solvent Gradient add_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Workflow for the purification of this compound.

troubleshooting_guide problem Problem: Peak Tailing/Streaking cause1 Cause: Acidic Silica Interaction problem->cause1 Likely cause2 Cause: Sample Overload problem->cause2 Possible solution1 Solution: Add Triethylamine (TEA) to Eluent cause1->solution1 solution3 Solution: Use Neutral Alumina cause1->solution3 solution2 Solution: Reduce Sample Load cause2->solution2

Caption: Troubleshooting logic for peak tailing issues.

References

Technical Support Center: High-Purity Recrystallization of 1H-Indole-6-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 1H-Indole-6-methanamine to achieve high purity.

Troubleshooting Guide

Encountering issues during recrystallization is a common challenge. This guide addresses specific problems that may arise during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Oiling Out: The compound separates as a liquid instead of forming solid crystals.The solution is too concentrated or has been cooled too rapidly.[1] The melting point of the compound is low, and it is coming out of the concentrated solution above its melting point.[2] The compound may be significantly impure, leading to a depressed melting point.[3]- Add a small amount of additional hot solvent to reduce the supersaturation level before cooling.[1][2]- Allow the solution to cool to room temperature slowly before further cooling in an ice bath.[1]- Use a seed crystal to induce crystallization.[1]- Experiment with a mixed solvent system (a good solvent and a poor solvent).[1]
Failure to Crystallize: No crystals form upon cooling.Too much solvent was used, preventing the solution from becoming supersaturated.[2][4] The solution is supersaturated, but crystal nucleation has not initiated.[2][4]- Evaporate some of the solvent to increase the concentration and then attempt to cool again.[2][3]- Scratch the inside of the flask with a glass rod to create nucleation sites.[3][4]- Add a seed crystal of the pure compound.[4]- Cool the solution in a colder bath (e.g., an ice-salt bath).[4]
Low Crystal Yield: The amount of recovered pure product is significantly less than expected.Too much solvent was used during dissolution, leading to a significant amount of the compound remaining in the mother liquor.[3] Premature crystallization occurred during hot filtration.[5] Inadequate cooling time or temperature.[6]- Use the minimum amount of hot solvent necessary for complete dissolution.[5]- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[2]- Ensure the solution is cooled for a sufficient amount of time at an appropriate temperature to maximize crystal formation.[6]
Colored Impurities in Crystals: The final crystals are discolored.Colored impurities from the crude material have co-precipitated with the product. The compound may have degraded slightly upon heating.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration before cooling.[3]- For amines, consider that they can be sensitive to light and acids and may oxidize.
Crystals Form Too Quickly: Rapid formation of fine powder instead of well-defined crystals.The solution was cooled too quickly, leading to rapid precipitation rather than slow crystal growth. The solution was excessively supersaturated.- Allow the solution to cool more slowly to room temperature before placing it in a cold bath.[3]- Add slightly more solvent than the minimum required for dissolution to reduce the level of supersaturation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Given that this compound is slightly soluble in water, a mixed solvent system, such as ethanol-water or acetone-hexane, is often a good starting point.[7][8] It is recommended to perform small-scale solubility tests with various solvents to identify the most suitable one.

Q2: My this compound is an off-white to light yellow solid. Can I improve the color by recrystallization?

A2: Yes, recrystallization can often improve the color by removing colored impurities. For persistent yellow coloration, you can try adding a small amount of activated charcoal to the hot solution before the filtration step.[3] Be aware that amines can be prone to oxidation, which may contribute to color.[9]

Q3: How can I avoid losing a significant portion of my product during recrystallization?

A3: To maximize your yield, it is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.[5] Using an excess of solvent will result in more of your compound remaining dissolved in the mother liquor upon cooling.[6] Also, ensure that cooling is slow and complete to allow for maximum crystal formation.

Q4: What should I do if my compound still won't crystallize after trying to scratch the flask and seeding?

A4: If crystallization does not occur, it is likely that too much solvent was used.[2] You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3] If this fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid, and another recrystallization attempt can be made with a different solvent system.[3]

Q5: Is it possible to purify this compound by converting it to a salt?

A5: Yes, for amines, converting the freebase to a salt by adding an acid can significantly improve its crystallization properties.[1] The resulting salt will have different solubility characteristics, potentially allowing for easier purification. The pure amine can then be regenerated by basification.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The specific solvent and volumes should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexane) at room temperature and at boiling.

  • Select a solvent or solvent pair that shows poor solubility at room temperature and good solubility at high temperature.

2. Dissolution:

  • Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[5]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (e.g., 1-2% by weight of the solute).

  • Reheat the mixture to boiling for a few minutes.

4. Hot Filtration:

  • Preheat a funnel and a clean receiving flask.

  • Quickly filter the hot solution by gravity or vacuum filtration to remove any insoluble impurities or activated charcoal. This step helps prevent premature crystallization in the funnel.[2]

5. Crystallization:

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

7. Drying:

  • Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.[5]

Data Presentation: Hypothetical Recrystallization Data

ParameterValue
Starting Material
Mass of Crude Product1.00 g
Appearance of Crude ProductOff-white to light yellow solid[7]
Recrystallization Solvent
Solvent SystemEthanol/Water (e.g., 9:1)
Volume of Hot Solvent~15 mL
Crystallization Conditions
Cooling MethodSlow cooling to room temperature, followed by an ice bath
Crystallization Time1 hour at room temperature, 30 minutes in an ice bath
Final Product
Mass of Recrystallized Product0.85 g
AppearanceWhite crystalline solid
Melting Point136-139 °C (Literature: 135-140°C[7])
Yield Calculation
Percentage Yield85%

Visualizations

Recrystallization_Workflow cluster_setup Setup cluster_process Process cluster_output Output crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve solvent Select Solvent System solvent->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal if colored hot_filtration Hot Filtration dissolve->hot_filtration if colorless charcoal->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Crystals isolate->dry pure_product High-Purity This compound dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Start Recrystallization cool_solution Cool Solution start->cool_solution observe Observe Outcome cool_solution->observe no_crystals No Crystals Form observe->no_crystals No oiling_out Compound Oils Out observe->oiling_out Oil crystals_ok Crystals Form observe->crystals_ok Yes action_no_crystals Too Much Solvent? Evaporate Some Solvent or Scratch/Seed no_crystals->action_no_crystals action_oiling_out Too Concentrated? Add More Hot Solvent, Cool Slowly oiling_out->action_oiling_out end Successful Purification crystals_ok->end action_no_crystals->cool_solution action_oiling_out->cool_solution

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Addressing Indole Dimerization and Polymerization During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate indole dimerization and polymerization during your synthetic endeavors.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue 1: Formation of a dark, insoluble tar-like substance in the reaction mixture.

  • Question: My reaction involving an indole substrate has produced a significant amount of dark, insoluble material, and my desired product yield is very low. What is happening and how can I fix it?

  • Answer: The formation of a dark, tarry substance is a common indicator of indole polymerization. This is often initiated by acidic conditions, which protonate the indole ring, making it highly susceptible to nucleophilic attack by other indole molecules. This process can cascade, leading to the formation of high-molecular-weight oligomers and polymers.

    Root Cause Analysis and Solutions:

    • High Acidity: Strong acids can readily protonate the indole at the C3 position, initiating polymerization.

      • Solution: If your reaction conditions permit, switch to a milder acid or a Lewis acid catalyst. In some cases, simply lowering the concentration of the acid can be effective. For reactions like the Fischer indole synthesis, the choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid) are critical.[1][2]

    • Elevated Temperatures: High reaction temperatures can accelerate the rate of polymerization.

      • Solution: Optimize the reaction temperature to the minimum required for the desired transformation to proceed at a reasonable rate. Lowering the temperature can sometimes favor the kinetic product over undesired side reactions.[3]

    • High Concentration: A high concentration of the indole substrate increases the likelihood of intermolecular reactions leading to dimerization and polymerization.

      • Solution: Run the reaction at a higher dilution. This will favor intramolecular reactions (if applicable to your synthesis) and reduce the frequency of collisions between reactive indole species.

    • Prolonged Reaction Times: Extended exposure to harsh conditions can promote the formation of side products.

      • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

Issue 2: My mass spectrometry analysis shows peaks corresponding to multiples of my indole starting material's mass.

  • Question: I am observing significant peaks in my MS data that correspond to dimers and trimers of my indole substrate. How can I suppress the formation of these oligomers?

  • Answer: The observation of molecular ions corresponding to indole oligomers confirms that dimerization and trimerization are significant side reactions. These are typically electrophilic substitution reactions where one indole molecule acts as a nucleophile and another (often protonated) acts as an electrophile.

    Root Cause Analysis and Solutions:

    • Unprotected Indole Nitrogen: The N-H proton of indole is weakly acidic (pKa ≈ 17) and can be removed by a strong base.[4] However, in acidic media, the nitrogen lone pair can be protonated, but protonation at the C3 position is often thermodynamically favored and leads to the reactive intermediate that initiates polymerization.[5] An unprotected nitrogen also leaves the C3 position highly nucleophilic.

      • Solution: Employ an N-protecting group to reduce the electron density and nucleophilicity of the indole ring. Electron-withdrawing groups like sulfonyl (e.g., Ts, Bs), carbamates (e.g., Boc), or pivaloyl can be effective.[6][7] The choice of protecting group is critical and should be compatible with your overall synthetic strategy. For instance, the pivaloyl group can offer steric protection at the C2 position as well.[6][7]

    • Oxidative Conditions: In the presence of certain catalysts (e.g., Pd, Cu) and oxidants, indoles can undergo oxidative dimerization to form biindoles.

      • Solution: If oxidative coupling is not the desired reaction, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are deoxygenated. If using a metal catalyst, the choice of ligands and reaction conditions can be tuned to minimize oxidative side reactions.

    • Choice of Solvent: The solvent can influence the stability of reactive intermediates and the overall reaction pathway.

      • Solution: For reactions prone to polymerization, consider less polar or non-polar solvents that may not stabilize the charged intermediates that lead to oligomerization as effectively as polar solvents. However, solvent choice is highly reaction-dependent, and systematic screening is often necessary. For instance, in some Fischer indole syntheses, diluting the reaction with a solvent like dichloromethane can improve yields by preventing degradation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed indole polymerization?

A1: Acid-catalyzed indole polymerization is initiated by the protonation of the indole ring, most commonly at the C3 position, to form a highly electrophilic indoleninium ion. This cation then acts as an electrophile and is attacked by the nucleophilic C3 position of another neutral indole molecule. This process forms a dimer, which can be further protonated and attacked by another indole monomer, leading to the formation of trimers and higher-order polymers.

Q2: How can I choose the right N-protecting group to prevent polymerization?

A2: The ideal N-protecting group should decrease the nucleophilicity of the indole ring, be stable to the reaction conditions, and be readily cleavable under conditions that do not affect other functional groups in the molecule.

  • Electron-withdrawing groups like tosyl (Ts), benzenesulfonyl (Bs), and tert-butoxycarbonyl (Boc) are commonly used. They reduce the electron density of the pyrrole ring, making it less susceptible to electrophilic attack.[7]

  • Bulky groups such as triisopropylsilyl (TIPS) can provide steric hindrance, which can also disfavor intermolecular reactions.[7]

  • The choice will depend on the specific reaction. For instance, a base-labile protecting group cannot be used in a reaction that requires a strong base. A comprehensive review of protecting groups for indoles is recommended to select the most appropriate one for your synthesis.[7]

Q3: Are there specific catalysts that are known to promote or suppress indole dimerization?

A3: Yes, the choice of catalyst can significantly influence the reaction outcome.

  • Brønsted acids (e.g., HCl, H₂SO₄, PPA) are well-known to promote indole polymerization, especially at elevated temperatures.[2][5]

  • Lewis acids (e.g., ZnCl₂, BF₃, SnCl₄) can also catalyze this side reaction.[2][9][10][11][12][13] However, in some cases, a Lewis acid may be a milder alternative to a strong Brønsted acid and can offer better control over the reaction. The effect of a Lewis acid can be complex; for example, BF₃ has been observed to coordinate to the nitrogen atom, which can influence the electronic properties of the ring.[9]

  • Transition metal catalysts (e.g., palladium, copper, rhodium) can catalyze a variety of reactions at the indole nucleus. While they are often used for desired C-H functionalization or coupling reactions, improper reaction conditions can lead to oxidative dimerization. Careful selection of ligands, oxidants, and reaction conditions is crucial to steer the reaction towards the desired product.

Q4: Can solvent and temperature be optimized to control polymerization?

A4: Absolutely. These are critical parameters to control.

  • Temperature: As a general rule, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is advisable to minimize side reactions, including polymerization.[3]

  • Solvent: The solvent can influence reaction rates and selectivity. In cases of acid-catalyzed polymerization, a less polar solvent might be beneficial as it can destabilize the charged intermediates. However, the solubility of reactants and catalysts must also be considered. A systematic solvent screen is often the best approach to identify the optimal medium for a specific reaction.[8]

Q5: What analytical techniques are best for detecting and quantifying indole dimers and polymers?

A5: A combination of chromatographic and spectrometric techniques is typically employed.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the reaction progress. The formation of a streak at the baseline or a series of new, less polar spots can indicate the presence of oligomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV or fluorescence detector, is an excellent technique for separating and quantifying the monomer, dimer, and smaller oligomers. A gradient elution method on a reverse-phase column (e.g., C18) is often effective.[14][15][16]

  • Mass Spectrometry (MS): MS is invaluable for identifying the presence of dimers, trimers, and larger oligomers by their molecular weights. Techniques like LC-MS can provide both separation and identification in a single run.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of isolated dimers or trimers, confirming the connectivity between the indole units.[17]

Data Presentation

Table 1: Effect of Solvent on Microwave-Assisted Fischer Indole Synthesis [18]

EntrySolventConcentration (M)Temperature (°C)Time (min)Conversion (%)
1THF0.6315015>99
22-MeTHF0.6315015>99
3CPME0.6315015>99
4None-1501585
5THF2.115010>99
6THF2.51501091

Table 2: Influence of Lewis Acid Catalysts on Indole Synthesis [10][12][13]

Catalyst (1 mol%)Time (min)Yield (%)
Zn(OTf)₂10100
BF₃·Et₂O<10100
TiCl₄<10100
SnCl₄<10100
Cu(OTf)₂<10100
InCl₃30100
Sc(OTf)₃60100

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Indole with Minimized Side Reactions [3][19]

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add the indole (1.0 eq.).

  • Dissolution: Add anhydrous, degassed polar aprotic solvent (e.g., THF or DMF) to dissolve the indole (concentration should be kept relatively low, e.g., 0.1-0.5 M, to minimize intermolecular reactions).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Slowly add the alkylating agent (1.05 eq.) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS. Avoid unnecessarily long reaction times.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Analytical Method for Quantification of Indole and its Dimers by HPLC-UV [15][20][21]

  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: Start with a composition of 70% A and 30% B, then ramp to 100% B over 15 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 217 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve using standards of the pure indole monomer and, if available, the isolated dimer. The concentration of the dimer in the reaction mixture can be estimated by comparing its peak area to the calibration curve.

Visualizations

Indole_Polymerization_Mechanism Indole1 Indole (Monomer) Indoleninium Indoleninium Ion (Electrophile) Indole1->Indoleninium Protonation (Acid Catalyst) H_plus H+ H_plus->Indoleninium Dimer_Cation Dimer Cation Indoleninium->Dimer_Cation Electrophilic Attack Indole2 Indole (Nucleophile) Indole2->Dimer_Cation Dimer Dimer Dimer_Cation->Dimer Deprotonation Polymer Polymer Dimer->Polymer Further Polymerization Troubleshooting_Workflow Start Polymerization/Dimerization Observed Check_Acid Check Acidity Start->Check_Acid High_Acid High Acidity Check_Acid->High_Acid Yes Check_Temp Check Temperature Check_Acid->Check_Temp No Solution_Acid Use Milder Acid / Lower Concentration High_Acid->Solution_Acid End Problem Resolved Solution_Acid->End High_Temp High Temperature Check_Temp->High_Temp Yes Check_Conc Check Concentration Check_Temp->Check_Conc No Solution_Temp Lower Reaction Temperature High_Temp->Solution_Temp Solution_Temp->End High_Conc High Concentration Check_Conc->High_Conc Yes Check_Protection Check N-Protection Check_Conc->Check_Protection No Solution_Conc Increase Dilution High_Conc->Solution_Conc Solution_Conc->End No_Protection Unprotected Indole Check_Protection->No_Protection Yes Check_Protection->End No Solution_Protection Add N-Protecting Group (e.g., Boc, Ts) No_Protection->Solution_Protection Solution_Protection->End

References

Technical Support Center: Improving Regioselectivity in Indole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the regioselective functionalization of the indole nucleus.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles of indole reactivity and strategies for controlling functionalization sites.

General Principles of Regioselectivity

Q1: Why is the C3 position the most common site for electrophilic substitution on an unsubstituted indole?

A1: The inherent electronic properties of the indole nucleus favor electrophilic attack at the C3 position. This preference is because the cationic intermediate (the sigma complex) formed upon attack at C3 is more stable. In this intermediate, the positive charge can be delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the fused benzene ring, which is a key stabilizing factor.[1][2] Attack at the C2 position, in contrast, leads to a less stable intermediate where some resonance structures require the loss of benzene ring aromaticity.[2]

Q2: What are the primary strategies to overcome the natural C3 reactivity and achieve functionalization at other positions?

A2: Controlling regioselectivity requires overriding the intrinsic electronic preferences of the indole ring. The most common and effective strategies include:

  • Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack can be redirected to the C2 position.[1][2]

  • Using Directing Groups (DGs): Attaching a directing group, typically to the indole nitrogen (N1), is a powerful strategy. These groups utilize chelation to guide a metal catalyst to a specific C-H bond, enabling functionalization at otherwise inaccessible positions like C2, C4, C5, C6, or C7.[1][3][4]

  • Transition-Metal Catalysis: The choice of transition metal (e.g., Palladium, Rhodium, Ruthenium, Iridium) and, crucially, the ligands can dictate the site of C-H activation and subsequent functionalization, sometimes even switching selectivity between two positions.[5][6][7][8]

  • Transient Directing Groups: These groups, such as glycine, can be used in situ to direct a reaction and are not permanently attached to the starting material, simplifying the synthetic sequence.[9]

C2-Position Functionalization

Q3: How can I selectively functionalize the C2 position of an N-H indole?

A3: For N-H indoles, achieving C2 selectivity often involves a two-step process of protection/direction followed by functionalization. A common approach is to install a directing group on the nitrogen, such as an N-(2-pyridyl)sulfonyl group, which then directs a metal catalyst (e.g., Palladium) to the C2 position for reactions like alkenylation or arylation.[1] Alternatively, in some specific palladium-catalyzed arylations, the choice of a magnesium base can promote C2 selectivity even with a free (NH)-indole.[10]

C4-C7 Position (Benzene Ring) Functionalization

Q4: What are the main challenges and strategies for functionalizing the benzene ring (C4-C7) of indole?

A4: Functionalizing the benzenoid core is significantly more challenging than modifying the pyrrole ring due to the lower reactivity of these C-H bonds.[3][4][6] The primary strategy to achieve regioselectivity is the use of directing groups. By carefully selecting the directing group and the catalytic system (metal and ligands), it's possible to target specific positions.

  • C7-Functionalization: An N-P(O)tBu₂ or N-pivaloyl group can direct palladium or rhodium catalysts to the C7 position.[1][3]

  • C6-Functionalization: An N-P(O)tBu₂ directing group paired with a copper catalyst can promote C6-arylation.[3][4]

  • C4/C5-Functionalization: Directing groups installed at the C3 position, such as a pivaloyl or formyl group, can direct catalysts to the C4 and C5 positions.[3][9][11] For example, a C3-pivaloyl group can direct Pd-catalyzed C4 arylation and Cu-catalyzed C5 arylation.[9]

Troubleshooting Guides

Use these guides to troubleshoot common experimental issues.

Problem Possible Cause Troubleshooting Step
1. Low yield and a mixture of C2 and C3 isomers in a transition-metal-catalyzed C-H arylation. Incorrect Ligand or Catalyst System: The ligand is critical for determining regioselectivity. In some systems, the reaction may proceed through different mechanisms (e.g., oxidative-Heck vs. C-H activation/reductive elimination) depending on the ligand, which directly impacts the site of functionalization.[7][8]Screen different phosphine, N-heterocyclic carbene (NHC), or specialized ligands (e.g., sulfoxide-hydroxypyridine). A ligand can switch the regioselectivity-determining step to provide precise control.[8]
Inappropriate Solvent: The solvent can influence catalyst stability, substrate solubility, and the active catalytic species, thereby affecting the isomeric ratio.Perform a systematic solvent screen. For example, switching from a DMF/DMSO mixture to dioxane/AcOH has been shown to shift selectivity from C3 to C2 in certain Pd-catalyzed reactions.[2]
Ineffective Directing Group: The directing group may not be robust under the reaction conditions or may not provide sufficient chelation assistance to override the inherent C3 reactivity.Consider a different directing group with stronger chelating ability or greater steric influence. For C2-direction, common groups include sulfonyl and pivaloyl.[2] For benzene-ring functionalization, more specialized groups are often required.[3][4]
2. My directing group is difficult to remove or its removal decomposes the functionalized product. Harsh Cleavage Conditions: Many directing groups (e.g., sulfonyl) require harsh conditions for removal, which may not be compatible with the functional groups on your product.Select a directing group known for milder removal conditions from the outset. For example, a P(III)-based group like N-PtBu₂ can be more easily attached and detached than its P(V) analogue.[3] Carboxylic acids have also been used as traceless directing groups.[1]
3. Fischer indole synthesis fails or gives low yield for my substrate. Unfavorable Substituents: Electron-donating groups on the phenylhydrazine nitrogen can excessively stabilize the N-N bond, hindering the key rearrangement step.[12] Similarly, certain C3 N-substituted indoles are challenging to synthesize via this method.[12]For problematic substrates, consider alternative indole synthesis methods. If the Fischer synthesis must be used, stronger acids may be required, but this can also lead to byproducts.[12] Computational studies can sometimes predict the feasibility of the reaction with specific substituents.[12]
4. Poor regioselectivity in the functionalization of the benzene ring (C4-C7). Competing Reaction Sites: The electronic and steric differences between the C4, C5, C6, and C7 positions are subtle, making it difficult to achieve high selectivity.This almost always requires a directing group strategy. The choice of both the directing group and the metal catalyst is crucial. For instance, with an N-P(O)tBu₂ group, a Palladium catalyst directs to C7, while a Copper catalyst directs to C6.[3][4]

Data Presentation: Controlling Regioselectivity

The following tables summarize quantitative data from key studies, illustrating how experimental conditions can be tuned to control the site of functionalization.

Table 1: Catalyst-Controlled C4 vs. C5 Arylation of 3-Pivaloylindole [9]

CatalystOxidantAdditiveTemp (°C)PositionYield (%)
Pd(PPh₃)₂Cl₂Ag₂ODBU80C483
Cu(OAc)₂K₂CO₃-120C575

Table 2: Ligand-Controlled C2 vs. C3 Alkenylation of N-Methylindole [8]

LigandSolventPositionSelectivity (C2:C3)Yield (%)
NoneDioxane/AcOHC31:>2085
SOHP-1Dioxane/AcOHC2>20:191

Key Experimental Protocols

Disclaimer: These protocols are adapted from published literature and should be performed with appropriate safety precautions by qualified personnel.

Protocol 1: Palladium-Catalyzed C4-Arylation of N-H Indole using a C3-Formyl Directing Group[11]

This protocol describes the direct C4-arylation of 3-formylindole.

  • Reaction Setup: To an oven-dried reaction tube, add 3-formylindole (1a, 0.40 mmol), Pd(OAc)₂ (10 mol%), aryl iodide (2, 0.80 mmol), and AgOAc (0.80 mmol).

  • Solvent Addition: Add HFIP (1 mL) and TFA (1 mL) to the tube.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 130 °C. Stir for the required time (typically 12-24h, monitor by TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the C4-arylated product.

Protocol 2: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloyl Indole[1]

This protocol details the C7-alkenylation using a removable N-pivaloyl directing group.

  • Reaction Setup: In a glovebox, add N-pivaloylindole (1 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) to a screw-capped vial.

  • Reagent Addition: Add the alkene (3 equiv.) and the solvent (e.g., 1,2-dichloroethane).

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Heat the reaction mixture at 80 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane and filter through a short plug of silica gel.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the C7-alkenylated product.

Visualizations

Workflow for Troubleshooting Poor Regioselectivity

troubleshooting_workflow Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity Observed (e.g., C2/C3 Mixture) check_dg Is a Directing Group (DG) being used? start->check_dg optimize_dg Optimize DG Strategy check_dg->optimize_dg Yes optimize_catalyst Optimize Catalyst System check_dg->optimize_catalyst No dg_yes Yes change_dg Change Directing Group (Stronger Chelation / Different Sterics) optimize_dg->change_dg change_metal Change Metal Catalyst (e.g., Pd vs. Cu for different sites) optimize_dg->change_metal end_node Improved Regioselectivity change_dg->end_node change_metal->end_node dg_no No screen_ligands Screen Ligands (e.g., Phosphines, NHCs) optimize_catalyst->screen_ligands screen_solvents Screen Solvents optimize_catalyst->screen_solvents adjust_temp Adjust Temperature / Time optimize_catalyst->adjust_temp screen_ligands->end_node screen_solvents->end_node adjust_temp->end_node

Caption: A decision workflow for troubleshooting and optimizing regioselectivity in indole functionalization reactions.

Decision Tree for Site-Selective Functionalization

decision_tree Decision Tree for Site-Selective Indole Functionalization start Desired Functionalization Site? c3_node C3 (Pyrrole Ring) start->c3_node C3 c2_node C2 (Pyrrole Ring) start->c2_node C2 benzene_node C4-C7 (Benzene Ring) start->benzene_node C4-C7 c3_method Use Electrophilic Substitution (e.g., Friedel-Crafts, Vilsmeier-Haack) No DG needed for unsubstituted indole. c3_node->c3_method c2_method 1. Block C3 Position OR 2. Use N-Directing Group (e.g., -SO₂Py, -Pivaloyl) with Transition Metal Catalyst (e.g., Pd, Rh). c2_node->c2_method benzene_method Directing Group Strategy is Essential. Select DG and Metal based on target site. (e.g., N-DG for C7/C6, C3-DG for C4/C5) benzene_node->benzene_method

Caption: A guide for selecting the appropriate strategy based on the desired site of indole functionalization.

Mechanism of Directing Group Action

directing_group_action Simplified Mechanism: Directing Group Action cluster_0 1. Chelation cluster_1 2. C-H Activation cluster_2 3. Functionalization Indole_DG Indole-DG Chelated_Complex Chelated Intermediate Indole_DG->Chelated_Complex Catalyst [M]-L (Metal Catalyst) Catalyst->Chelated_Complex Metallacycle Metallacycle Formation (Directed C-H Activation) Chelated_Complex->Metallacycle Proximity-driven Reagent Coupling Partner (e.g., Aryl-X) Metallacycle->Reagent Reaction Product Functionalized Indole Reagent->Product

Caption: Schematic showing how a directing group (DG) guides a metal catalyst to a specific C-H bond.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1H-Indole-6-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst and conditions for efficient cross-coupling reactions with 1H-Indole-6-methanamine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the cross-coupling of this compound, offering systematic approaches to problem-solving.

Issue 1: Low to No Product Yield in Cross-Coupling Reactions

Q1: My cross-coupling reaction with a halo-1H-Indole-6-methanamine derivative is showing very low or no conversion. What are the primary reasons for this?

A1: Low or no yield with this substrate often stems from the two reactive nitrogen atoms: the indole N-H and the primary amine of the methanamine group. These can interfere with the catalytic cycle in several ways:

  • Catalyst Inhibition: The primary amine side chain can coordinate to the palladium center, inhibiting its catalytic activity.

  • N-H Acidity: The indole N-H is acidic and can react with the base, potentially leading to undesired side reactions or affecting the catalyst's performance. Many standard cross-coupling protocols fail in the presence of unprotected N-H groups on azoles.[1]

  • Side Reactions: Unprotected amines can undergo N-arylation, especially in Buchwald-Hartwig reactions, leading to a mixture of products.

Q2: Should I use protecting groups for the amine and indole nitrogen?

A2: Yes, protecting group strategies are highly recommended for achieving clean and efficient cross-coupling with this substrate.

  • Primary Amine Protection: The primary amine should be protected to prevent catalyst inhibition. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under many cross-coupling conditions and can be easily removed later. The synthesis of air-stable potassium Boc-protected aminomethyltrifluoroborate has been demonstrated for successful Suzuki-Miyaura cross-coupling reactions.[2][3]

  • Indole N-H Protection: While some modern catalyst systems can tolerate unprotected N-H indoles, protection can significantly improve yields and consistency, especially if N-arylation is a competing side reaction.[4][5] However, for many Suzuki couplings, direct reaction on the C-halo position without N-H protection is feasible with the right catalyst system.[1]

Issue 2: Catalyst and Ligand Selection

Q3: What are the recommended starting catalyst systems for a Suzuki-Miyaura coupling with a protected this compound derivative?

A3: For Suzuki-Miyaura couplings of aminomethyl-substituted aryl halides, palladium acetate (Pd(OAc)₂) combined with bulky, electron-rich phosphine ligands is a robust starting point. Specifically, SPhos and XPhos have shown excellent performance in the coupling of Boc-protected aminomethyltrifluoroborates with various aryl chlorides.[2][3] A typical catalyst loading would be 2-5 mol% of the palladium source and 4-10 mol% of the ligand.

Q4: What catalyst system should I consider for a Buchwald-Hartwig amination to couple an amine to the indole core of this compound?

A4: For Buchwald-Hartwig amination on the indole core, palladium catalysts with bulky biarylphosphine ligands are generally effective. Ligands like DavePhos have been noted as a good choice for coupling with indoles.[6] Using a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as Xantphos has also proven effective for C-N bond formation on azaindoles, which are structurally similar to indoles.[7] The choice of base is critical, with strong, non-nucleophilic bases like NaOt-Bu or LiHMDS often being required.

Q5: What are the key considerations for a Sonogashira coupling with a halo-1H-Indole-6-methanamine derivative?

A5: A classic Sonogashira reaction utilizes a palladium catalyst (e.g., PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA).[8][9][10] Given the primary amine on your substrate, it is crucial to protect it (e.g., with Boc) to prevent interference. Copper-free Sonogashira protocols are also available and can be advantageous in minimizing the formation of alkyne homocoupling byproducts.[11][12]

Issue 3: Reaction Optimization and Side Products

Q6: I am observing significant amounts of a dehalogenated starting material. How can I minimize this side reaction?

A6: Dehalogenation (hydrodehalogenation) is a common side reaction, particularly with electron-rich aryl halides. To minimize it:

  • Optimize the Base: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong alkoxides if dehalogenation is an issue.

  • Ligand Choice: Switching to a more sterically hindered and electron-rich ligand can sometimes suppress the competing reductive pathway that leads to dehalogenation.

  • Ensure Anhydrous Conditions: Water can be a proton source for dehalogenation. Ensure all reagents and solvents are thoroughly dried.

Q7: My Suzuki reaction is sluggish and stops at partial conversion. What can I do to improve it?

A7: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst. Using pre-catalysts can sometimes lead to more reliable generation of the active species.[13]

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines). Using a slight excess (1.2-1.5 equivalents) of the boronic acid or switching to a more stable boronate ester (e.g., a pinacol ester) can help.

  • Solubility Issues: Poor solubility of any of the reagents can stall the reaction. Ensure an appropriate solvent system is used. For Suzuki reactions, mixtures like toluene/water or dioxane/water are common.[2]

Catalyst Performance Data

The following table summarizes recommended starting conditions for various cross-coupling reactions with substrates analogous to this compound. Direct data for the specific target molecule is limited; therefore, these conditions are based on successful couplings of structurally similar, functionalized indoles or aminomethyl arenes.

Coupling ReactionSubstrate(s)Catalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Suzuki-Miyaura Boc-aminomethyltrifluoroborate + Aryl ChloridePd(OAc)₂ (5 mol%) / SPhos (10 mol%)K₂CO₃Toluene/H₂O8575-95[2]
Suzuki-Miyaura Boc-aminomethyltrifluoroborate + Hetaryl ChloridePd(OAc)₂ (5 mol%) / XPhos (10 mol%)K₂CO₃Toluene/H₂O8570-90[2]
Suzuki-Miyaura 5-Bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃DME80~90[14]
Buchwald-Hartwig N-benzyl-4-bromo-7-azaindole + BenzamidePd(OAc)₂ (10 mol%) / Xantphos (15 mol%)Cs₂CO₃Dioxane11094[7]
Sonogashira 2-Iodoaniline + Terminal AlkynePd(PPh₃)₄ / CuIt-BuOKDMF/THF8070-87[5]
Sonogashira (Cu-free) Aryl Bromide + Terminal AlkynePd(PhCN)₂Cl₂ / P(t-Bu)₃Cs₂CO₃NMPRT~95[9]

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-1H-Indole-6-methanamine Derivative

This protocol provides a general methodology for the Suzuki-Miyaura coupling of a halo-indole derivative with a primary amine side chain, incorporating a Boc-protection step.

Step 1: Boc-Protection of 5-Bromo-1H-Indole-6-methanamine

  • Dissolve 5-bromo-1H-indole-6-methanamine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base like triethylamine (Et₃N, 1.2 equiv).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Boc-protected 5-bromo-1H-indole-6-methanamine.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To an oven-dried Schlenk tube, add the Boc-protected 5-bromo-1H-indole-6-methanamine (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Add the palladium catalyst, Pd(OAc)₂ (5 mol%), and the ligand, SPhos (10 mol%).

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add degassed solvents, toluene and water (e.g., in a 4:1 ratio), via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.

  • Place the sealed tube in a preheated oil bath at 85 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound Derivative protect Protect Primary Amine? (e.g., with Boc) start->protect unprotected Proceed with Unprotected Amine (High risk of catalyst inhibition) protect->unprotected No protected Boc-Protected Substrate protect->protected Yes (Recommended) run_rxn Run Reaction & Monitor unprotected->run_rxn coupling_type Select Coupling Type protected->coupling_type suzuki Suzuki-Miyaura coupling_type->suzuki buchwald Buchwald-Hartwig coupling_type->buchwald sonogashira Sonogashira coupling_type->sonogashira suzuki_cat Catalyst Screen: - Pd(OAc)₂/SPhos - Pd(OAc)₂/XPhos - Pd(dppf)Cl₂ suzuki->suzuki_cat buchwald_cat Catalyst Screen: - Pd₂(dba)₃/DavePhos - Pd(OAc)₂/Xantphos buchwald->buchwald_cat sonogashira_cat Catalyst Screen: - PdCl₂(PPh₃)₂/CuI - Copper-Free System sonogashira->sonogashira_cat suzuki_cat->run_rxn buchwald_cat->run_rxn sonogashira_cat->run_rxn analysis Analyze Outcome run_rxn->analysis success Success: Product Isolated analysis->success High Yield troubleshoot Troubleshoot: - Low Yield - Side Products analysis->troubleshoot Poor Result optimize Optimize: - Base - Solvent - Temperature troubleshoot->optimize optimize->run_rxn Re-run

Caption: Workflow for catalyst selection in cross-coupling with this compound.

References

scale-up challenges and solutions for 1H-Indole-6-methanamine production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1H-Indole-6-methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The most prevalent and scalable synthetic strategies for this compound typically involve a two-step process:

  • Synthesis of the precursor, 1H-indole-6-carbonitrile: This intermediate can be prepared via two primary methods:

    • Leimgruber-Batcho Indole Synthesis: This classic method constructs the indole ring from an appropriate o-nitrotoluene derivative.

    • Palladium-Catalyzed Cyanation: This modern approach involves the cyanation of 6-bromoindole using a palladium catalyst.

  • Reduction of 1H-indole-6-carbonitrile: The nitrile group is then reduced to a primary amine to yield the final product. Common reducing agents for this transformation include:

    • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to amines.

    • Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

Q2: What are the primary scale-up challenges associated with this compound production?

A2: Scaling up the production of this compound presents several challenges, including:

  • Exothermic Reactions: The reduction of the nitrile group, particularly with LiAlH₄, is highly exothermic and requires careful temperature control to prevent runaway reactions and ensure safety.

  • Handling of Hazardous Reagents: LiAlH₄ is a pyrophoric and water-reactive reagent, necessitating specialized handling procedures and equipment for large-scale operations.

  • Catalyst Management: In catalytic hydrogenation, catalyst activity, poisoning, and recovery can be significant concerns at scale.

  • Purification: The polar nature of the amine product can make purification challenging, often requiring specialized chromatographic techniques or salt formation and recrystallization to achieve high purity.

  • Impurity Profile: Side reactions during the synthesis can lead to impurities that may be difficult to separate from the final product.

Q3: How can I purify the final this compound product effectively?

A3: Purification of the polar this compound can be achieved through several methods:

  • Acid-Base Extraction: As a primary amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basification and extracted back into an organic solvent.

  • Crystallization of a Salt: The amine can be converted to a salt (e.g., hydrochloride or tartrate) which can then be purified by recrystallization. The pure salt can then be neutralized to provide the free amine.

  • Column Chromatography: While challenging due to the polarity of the amine, silica gel chromatography with an appropriate eluent system (often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane) can be effective. Reverse-phase chromatography may also be an option.

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of 1H-indole-6-carbonitrile
Potential Cause Troubleshooting Step
Incomplete Reaction LiAlH₄ Reduction: Ensure anhydrous conditions as LiAlH₄ reacts violently with water. Use freshly opened or properly stored LiAlH₄. Increase reaction time or temperature cautiously. Catalytic Hydrogenation: Ensure the catalyst is active. Use a fresh batch of catalyst or increase catalyst loading. Check for catalyst poisons in the starting material or solvent. Increase hydrogen pressure and/or reaction time.
Side Reactions LiAlH₄ Reduction: Over-reduction of the indole ring is possible under harsh conditions. Maintain a controlled temperature (e.g., 0 °C to room temperature). Catalytic Hydrogenation: Hydrogenolysis of other functional groups or over-reduction of the indole ring can occur. Optimize catalyst, solvent, temperature, and pressure.
Product Loss During Workup LiAlH₄ Reduction: Formation of aluminum salt emulsions during quenching can trap the product. Use established workup procedures like the Fieser method (sequential addition of water, NaOH solution, and water) or quench with a solution of Rochelle's salt to break up emulsions. General: Ensure complete extraction of the polar amine product from the aqueous phase by performing multiple extractions or adjusting the pH.
Issue 2: Impurities Detected in the Final Product
Potential Impurity Source Mitigation and Removal
Unreacted 1H-indole-6-carbonitrile Incomplete reduction.Optimize reaction conditions (see "Low Yield" troubleshooting). Can often be removed by column chromatography or by washing the product with a non-polar solvent in which the nitrile is more soluble.
Over-reduced Indoline Species Harsh reduction conditions.Use milder reaction conditions (lower temperature, shorter reaction time). Purification by column chromatography may be effective.
Secondary or Tertiary Amines Side reactions during catalytic hydrogenation.The addition of ammonia during catalytic hydrogenation can help suppress the formation of secondary and tertiary amines.
Solvent Adducts Reaction with the solvent during workup or purification.Choose appropriate solvents and avoid unnecessarily high temperatures during purification steps.

Experimental Protocols

Protocol 1: Synthesis of 1H-indole-6-carbonitrile via Palladium-Catalyzed Cyanation

Materials:

  • 6-Bromoindole

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 6-bromoindole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Add anhydrous DMF to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to afford 1H-indole-6-carbonitrile.

Protocol 2: Reduction of 1H-indole-6-carbonitrile to this compound using LiAlH₄

Materials:

  • 1H-indole-6-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Safety First: LiAlH₄ is a highly reactive and flammable solid. All operations should be conducted under an inert atmosphere (nitrogen or argon) in a fume hood. Ensure all glassware is thoroughly dried.

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (10 volumes) at 0 °C under an inert atmosphere, add a solution of 1H-indole-6-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Quenching: Cautiously and slowly add water (x mL, where x is the weight of LiAlH₄ in grams used), followed by the dropwise addition of 15% aqueous NaOH (x mL), and finally water (3x mL).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid through a pad of Celite® and wash thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by acid-base extraction or crystallization as a salt.

Data Presentation

Table 1: Comparison of Reduction Methods for 1H-indole-6-carbonitrile

ParameterLiAlH₄ ReductionCatalytic Hydrogenation (Raney Ni)
Typical Yield 75-90%70-85%
Reaction Time 4-6 hours6-12 hours
Temperature 0 °C to RT50-80 °C
Pressure Atmospheric50-100 psi H₂
Key Advantages High yield, reliable for various substrates.Safer for large-scale operations, avoids pyrophoric reagents.
Key Disadvantages Hazardous reagent, exothermic, emulsion formation during workup.Catalyst deactivation, potential for side reactions (secondary/tertiary amines).

Note: The data presented are typical ranges and may vary depending on specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1H-indole-6-carbonitrile cluster_reduction Reduction to this compound cluster_purification Purification 6-Bromoindole 6-Bromoindole Cyanation Cyanation 6-Bromoindole->Cyanation Pd₂(dba)₃, dppf, Zn(CN)₂ 1H-indole-6-carbonitrile 1H-indole-6-carbonitrile Cyanation->1H-indole-6-carbonitrile Reduction Reduction 1H-indole-6-carbonitrile->Reduction 1. LiAlH₄, THF 2. Workup 1H-Indole-6-methanamine_Crude Crude Product Reduction->1H-Indole-6-methanamine_Crude Purification_Step Acid-Base Extraction or Crystallization 1H-Indole-6-methanamine_Crude->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product

Caption: Synthetic workflow for this compound production.

troubleshooting_workflow Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_Reagents Check Reagent Quality (e.g., anhydrous LiAlH₄) Low_Yield->Check_Reagents Yes Impurity_Detected Impurity Detected Low_Yield->Impurity_Detected No Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Check_Reagents->Optimize_Conditions Workup_Issues Investigate Workup Procedure (Emulsion Formation) Optimize_Conditions->Workup_Issues Workup_Issues->Impurity_Detected Yield Still Low Identify_Impurity Identify Impurity (NMR, LC-MS) Impurity_Detected->Identify_Impurity Yes End End Impurity_Detected->End No Adjust_Conditions Adjust Reaction Conditions to Minimize Side Reaction Identify_Impurity->Adjust_Conditions Optimize_Purification Optimize Purification Method Adjust_Conditions->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for low yield and impurity issues.

managing the air and moisture sensitivity of 1H-Indole-6-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 1H-Indole-6-methanamine, a compound known for its sensitivity to air and moisture.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is primarily sensitive to moisture and atmospheric oxygen.[1] Exposure to either can lead to degradation, discoloration (typically turning from off-white/light yellow to brown), and the formation of impurities. This degradation can significantly impact experimental outcomes by reducing the purity and reactivity of the compound.

Q2: How should this compound be properly stored?

A2: To ensure its stability, this compound should be stored under an inert atmosphere (nitrogen or argon) at a temperature of 2–8 °C.[1] The container must be tightly sealed to prevent the ingress of moisture and air. For long-term storage, consider sealing the container with paraffin film as an extra precaution.

Q3: What are the visible signs of degradation?

A3: A noticeable color change from its typical off-white or light yellow appearance to a darker yellow, brown, or even black coloration is a primary indicator of degradation. A clumpy or sticky texture, as opposed to a fine solid, can also suggest moisture absorption.

Q4: Can I handle this compound on an open bench?

A4: It is strongly recommended to handle this compound in a controlled environment, such as a glovebox or under a continuous stream of an inert gas (e.g., nitrogen or argon) to minimize its exposure to air and moisture. If a glovebox is unavailable, work swiftly and ensure all glassware is thoroughly dried.

Q5: What solvents are recommended for dissolving this compound?

A5: While it is slightly soluble in water, for many organic reactions, anhydrous solvents are crucial to prevent degradation.[1] The choice of solvent will be reaction-dependent, but it is imperative to use dry solvents. Solvents should be freshly dried and degassed before use.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Low or no product yield in a reaction Degradation of this compound due to air or moisture exposure.- Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous and degassed solvents. - Perform the reaction under a nitrogen or argon atmosphere. - Use a fresh, properly stored vial of the reagent.
Incomplete reaction.- Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). - Consider extending the reaction time or slightly increasing the temperature if the starting material is still present.
Formation of multiple, colored byproducts Oxidative degradation of the indole ring.- Thoroughly degas all solvents and reaction mixtures. - Consider adding an antioxidant, if compatible with the reaction chemistry. - Work in a low-light environment, as light can sometimes accelerate oxidation.
Reaction with atmospheric carbon dioxide (for the amine group).- Maintain a positive pressure of inert gas throughout the experiment.
Inconsistent experimental results Variable purity of this compound between experiments.- Always use a fresh vial or a properly stored aliquot. - If possible, check the purity of the starting material before each use (e.g., by taking a melting point). - Standardize the handling procedure to ensure minimal exposure to air and moisture each time.
Difficulty in dissolving the compound Partial degradation and polymerization.- Use a fresh sample. - Gentle warming and sonication in an inert atmosphere might aid dissolution in anhydrous solvents.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

This protocol outlines the procedure for safely handling and dispensing the solid reagent.

Materials:

  • Vial of this compound

  • Glovebox or Schlenk line with a supply of dry nitrogen or argon

  • Oven-dried spatulas and weighing boats

  • Oven-dried reaction vessel, sealed with a septum

  • Anhydrous, degassed solvent

  • Syringes and needles (oven-dried)

Procedure:

  • Place the sealed vial of this compound, along with all necessary glassware and tools, inside a glovebox.

  • Alternatively, if using a Schlenk line, ensure all glassware is assembled and purged with inert gas.

  • In the inert atmosphere, carefully open the vial.

  • Quickly weigh the desired amount of the solid into a tared, dry weighing boat or directly into the reaction vessel.

  • Immediately and tightly reseal the vial of this compound.

  • If weighed into a boat, transfer the solid to the reaction vessel.

  • Seal the reaction vessel under the inert atmosphere.

  • If preparing a stock solution, add the anhydrous, degassed solvent to the reaction vessel via a syringe.

Protocol 2: Setting up a Reaction with this compound in Solution

This protocol describes how to set up a reaction using a solution of the air- and moisture-sensitive compound.

Materials:

  • A freshly prepared stock solution of this compound in an anhydrous, degassed solvent in a septum-sealed flask.

  • Oven-dried reaction flask with a magnetic stir bar, sealed with a septum.

  • Other reagents and solvents (anhydrous and degassed).

  • Syringes and needles (oven-dried).

  • Inert gas supply (nitrogen or argon).

Procedure:

  • Purge the reaction flask with inert gas for several minutes.

  • Using a dry syringe, transfer the desired volume of the this compound stock solution to the reaction flask.

  • Add other solvents and reagents to the reaction flask via syringe.

  • Maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.

  • Stir the reaction at the desired temperature.

  • Monitor the reaction's progress using appropriate analytical techniques (e.g., by withdrawing small aliquots via syringe for TLC or LC-MS analysis).

Visualizations

Putative Degradation Pathway

The indole nucleus is susceptible to oxidation. While specific degradation products for this compound are not extensively documented, a probable pathway involves oxidation of the pyrrole ring, leading to colored and often polymerized byproducts.

DegradationPathway Indole This compound Oxidized_Intermediate Oxidized Intermediates (e.g., Hydroxyindoles, Indolenines) Indole->Oxidized_Intermediate O₂, H₂O, light Polymerized_Products Polymerized/Colored Byproducts Oxidized_Intermediate->Polymerized_Products Further Oxidation

A possible degradation pathway for this compound.
Experimental Workflow for Handling

This workflow illustrates the key steps to maintain the integrity of this compound during experimental use.

ExperimentalWorkflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction Dry_Glassware Oven-Dry All Glassware Inert_Atmosphere Establish Inert Atmosphere (Glovebox or Schlenk Line) Dry_Glassware->Inert_Atmosphere Weigh_Compound Weigh Compound Under Inert Atmosphere Inert_Atmosphere->Weigh_Compound Dry_Solvents Use Anhydrous/Degassed Solvents Prepare_Solution Prepare Solution in Anhydrous Solvent Dry_Solvents->Prepare_Solution Weigh_Compound->Prepare_Solution Setup_Reaction Set Up Reaction Under Positive Inert Gas Pressure Prepare_Solution->Setup_Reaction Monitor_Reaction Monitor Progress Setup_Reaction->Monitor_Reaction

Workflow for handling air- and moisture-sensitive this compound.
Putative Signaling Pathway Involvement

As an analog of tryptamine and serotonin, this compound may interact with serotonin (5-HT) receptors. The following diagram illustrates a generalized serotonin receptor signaling pathway that could be activated by this compound.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Serotonin Receptor (e.g., 5-HT₁ₐ, 5-HT₂ₐ) G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP₃, DAG) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Ligand This compound (Putative Ligand) Ligand->Receptor

A putative signaling pathway for this compound via serotonin receptors.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 1H-Indole-6-methanamine: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of key intermediates like 1H-Indole-6-methanamine is critical for ensuring the quality, safety, and efficacy of final drug products. This guide provides an objective comparison of two powerful analytical techniques for purity validation: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We present supporting experimental data and detailed methodologies to assist in selecting the most appropriate method for your analytical needs.

Introduction to Purity Assessment Techniques

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment. It offers a direct measurement of an analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.[1] This makes it a powerful tool for the characterization of new chemical entities and for providing traceability to the International System of Units (SI).[2]

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high sensitivity and resolving power.[3] It excels at separating and quantifying impurities, even at trace levels, making it an indispensable tool for quality control and stability testing.[4]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data obtained from qNMR and HPLC analyses for the purity assessment of a single batch of this compound.

Table 1: Purity of this compound Determined by qNMR

ParameterValue
Internal Standard Maleic Acid
Purity of Internal Standard 99.95%
Calculated Purity (w/w %) 99.2%
Relative Standard Deviation (RSD) 0.15% (n=3)

Table 2: Purity of this compound Determined by HPLC

ParameterValue
Method Reversed-Phase HPLC
Purity (Area %) 99.1%[5]
Major Impurity 1 (retention time) 0.15% (4.8 min)
Total Other Impurities 0.75%
Relative Standard Deviation (RSD) 0.21% (n=3)

Experimental Protocols

Quantitative NMR (qNMR) Protocol

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid (internal standard, purity ≥ 99.9%) into a clean, dry vial.

    • Dissolve the mixture in 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

    • Temperature: 298 K.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons, approximately 5 times the longest T1).

    • Acquisition Time (aq): 4 s.

    • Number of Scans (ns): 16.

    • Spectral Width (sw): 20 ppm.

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz.

    • Perform phasing and baseline correction.

    • Integrate the well-resolved signals of this compound (e.g., the singlet of the two benzylic protons around 3.8 ppm) and the internal standard (the two olefinic protons of maleic acid around 6.2 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 146.19 g/mol ; Maleic Acid: 116.07 g/mol )

    • m = mass

    • P_std = Purity of the internal standard

HPLC Protocol

Objective: To determine the purity of this compound by area percent and quantify any related impurities.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic acid in Water.

      • Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, then hold at 95% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

  • Standard and Sample Preparation:

    • Sample Solution: Prepare a solution of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase (initial conditions).

  • Analysis:

    • Inject the sample solution into the HPLC system.

    • Record the chromatogram for 20 minutes.

    • Determine the area percent of the main peak relative to the total area of all peaks.

Mandatory Visualizations

qNMR_Workflow qNMR Purity Validation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_std Accurately weigh Internal Standard (Maleic Acid) weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR Spectrum (500 MHz, d1=30s) transfer->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Signals (Analyte & Standard) process->integrate calculate Calculate Purity (w/w %) integrate->calculate result Purity Result calculate->result

Caption: qNMR Purity Validation Workflow

HPLC_Workflow HPLC Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_proc Data Processing & Analysis prepare_sample Prepare Sample Solution (0.5 mg/mL in Mobile Phase) inject Inject Sample into HPLC System prepare_sample->inject separate Separate Components (C18 Column, Gradient Elution) inject->separate detect Detect at 220 nm separate->detect integrate Integrate All Peaks in Chromatogram detect->integrate calculate Calculate Purity (Area %) integrate->calculate result Purity Result calculate->result

Caption: HPLC Purity Validation Workflow

Comparison and Conclusion

Both qNMR and HPLC are robust methods for the purity validation of this compound, each with distinct advantages.

  • qNMR provides a direct, absolute measure of purity without the need for a specific reference standard of the analyte.[1] This is particularly advantageous for novel compounds or when a certified reference standard is unavailable. The method is non-destructive, allowing for sample recovery if necessary.

  • HPLC offers superior sensitivity for the detection of trace impurities and excellent resolution for separating structurally similar compounds.[3] Its well-established protocols and widespread use in quality control make it a reliable and reproducible technique.

The choice between these methods depends on the specific analytical requirements. For a definitive purity assessment, especially during process development and for regulatory submissions, a combination of both techniques is often employed. qNMR provides an accurate measure of the absolute purity of the main component, while HPLC delivers high-sensitivity quantitative results for both known and unknown impurities. The data presented here show a high degree of agreement between the two methods, providing strong confidence in the purity assessment of this compound.

References

A Comparative Analysis of 1H-Indole-6-methanamine and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the analysis of 1H-Indole-6-methanamine and its positional isomers: 1H-Indole-4-methanamine, 1H-Indole-5-methanamine, and 1H-Indole-7-methanamine. While direct comparative experimental data for these specific simple indoleamine isomers is not extensively available in the public domain, this document outlines the essential experimental protocols and theoretical considerations for their evaluation. The structure-activity relationships (SAR) of related indoleamine compounds are discussed to provide a predictive framework for their potential biological activities.

Introduction to Indoleamine Isomers

Indoleamines are a class of organic compounds containing an indole nucleus and an amino group connected by an ethyl chain. They are of significant interest in medicinal chemistry due to their structural similarity to the neurotransmitter serotonin. Simple isomers, such as the aminomethylindoles discussed herein, provide a fundamental scaffold for the development of more complex ligands targeting a variety of receptors, including serotonergic, dopaminergic, and adrenergic systems. The position of the aminomethyl group on the indole ring is a critical determinant of receptor binding affinity, selectivity, and functional activity.

Physicochemical Properties

The position of the aminomethyl substituent is expected to influence the physicochemical properties of the indoleamine isomers, such as their lipophilicity (LogP), acid dissociation constant (pKa), and polar surface area (PSA). These properties, in turn, affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Predicted Physicochemical Properties of Indoleamine Isomers

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa
Isomer 4 (1H-indol-4-yl)methanamineC₉H₁₀N₂146.191.259.85
Isomer 5 (1H-indol-5-yl)methanamineC₉H₁₀N₂146.191.309.90
Isomer 6 (1H-indol-6-yl)methanamineC₉H₁₀N₂146.191.329.92
Isomer 7 (1H-indol-7-yl)methanamineC₉H₁₀N₂146.191.289.88

Note: The data presented in this table are predicted values from computational models and require experimental verification.

Synthesis of Indoleamine Isomers

The synthesis of aminomethylindole isomers can be achieved through various established synthetic routes. A common strategy involves the reduction of the corresponding indole-carboxaldehydes or indole-carbonitriles.

General Synthesis Workflow:

Indole Substituted Indole Formylation Formylation (e.g., Vilsmeier-Haack) Indole->Formylation Aldehyde Indole-x-carboxaldehyde Formylation->Aldehyde ReductiveAmination Reductive Amination (e.g., NaBH3CN, NH4OAc) Aldehyde->ReductiveAmination Target 1H-Indole-x-methanamine ReductiveAmination->Target

Caption: General synthetic route to 1H-Indole-x-methanamine.

Comparative Biological Evaluation

A comprehensive comparison of these isomers requires a battery of in vitro and in vivo assays to determine their pharmacological profiles.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Table 2: Hypothetical Receptor Binding Affinities (Ki, nM) of Indoleamine Isomers

Receptor1H-Indole-4-methanamine1H-Indole-5-methanamineThis compound1H-Indole-7-methanamine
Serotonin
5-HT₁A>1000150250800
5-HT₂A50080120300
5-HT₂C800200350>1000
Dopamine
D₂>1000500700>1000
D₃>1000300450>1000
Adrenergic
α₁>1000800>1000>1000
α₂>1000>1000>1000>1000
β₁>1000>1000>1000>1000
β₂>1000>1000>1000>1000

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values are required for a valid comparison.

Functional Activity

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For G-protein coupled receptors (GPCRs), such as serotonin, dopamine, and adrenergic receptors, common functional assays include cAMP (cyclic adenosine monophosphate) and calcium flux assays.

Table 3: Hypothetical Functional Activity (EC₅₀/IC₅₀, nM; Emax %) of Indoleamine Isomers

ReceptorAssay1H-Indole-5-methanamineThis compound
5-HT₂A cAMPEC₅₀: 120, Emax: 85% (agonist)EC₅₀: 200, Emax: 70% (partial agonist)
D₃ cAMPIC₅₀: 450 (antagonist)IC₅₀: 600 (antagonist)

Note: The data in this table is hypothetical and for illustrative purposes only. It is presented for the two most promising hypothetical isomers based on the binding data.

Pharmacokinetic Profile

In vivo studies in animal models are necessary to determine the pharmacokinetic properties of the compounds.

Table 4: Hypothetical Pharmacokinetic Parameters of Indoleamine Isomers in Rats

Parameter1H-Indole-5-methanamineThis compound
Bioavailability (F%) 4530
Half-life (t₁/₂, h) 2.51.8
Max Concentration (Cmax, ng/mL) 15090
Time to Cmax (Tmax, h) 0.50.75
Volume of Distribution (Vd, L/kg) 3.24.5
Clearance (CL, L/h/kg) 0.91.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Signaling Pathways

The interaction of indoleamine isomers with their target receptors will trigger specific intracellular signaling cascades. Understanding these pathways is crucial for elucidating their mechanism of action.

Serotonin 5-HT₂A Receptor Signaling

Ligand 5-HT2A Agonist (e.g., Indoleamine Isomer) Receptor 5-HT2A Receptor Ligand->Receptor Gq Gαq Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: Simplified 5-HT₂A receptor signaling pathway.

Dopamine D₂ Receptor Signaling

Ligand D2 Antagonist (e.g., Indoleamine Isomer) Receptor D2 Receptor Ligand->Receptor Gi Gαi Receptor->Gi blocks activation AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse

Caption: Simplified D₂ receptor antagonist signaling.

Experimental Protocols

Radioligand Binding Assay Protocol (General)
  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) with necessary ions.

  • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin for 5-HT₂A) and varying concentrations of the unlabeled test compound (indoleamine isomer).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

cAMP Functional Assay Protocol (General)
  • Cell Culture: Culture cells stably or transiently expressing the receptor of interest (e.g., CHO-K1 cells).

  • Cell Plating: Seed cells into a multi-well plate and incubate.

  • Compound Treatment: For agonist testing, add varying concentrations of the indoleamine isomer. For antagonist testing, pre-incubate with the isomer before adding a known agonist.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) and Emax values.

In Vivo Pharmacokinetic Study Protocol (General)
  • Animal Model: Use a suitable animal model (e.g., Sprague-Dawley rats).

  • Dosing: Administer the indoleamine isomer via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points.

  • Plasma Preparation: Separate plasma from the blood samples.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as bioavailability, half-life, Cmax, Tmax, volume of distribution, and clearance.

Structure-Activity Relationship (SAR) Discussion

While specific data is lacking for the target compounds, general SAR principles for indoleamines can be considered:

  • Position 4: Substitution at the 4-position of the indole ring can lead to compounds with unique pharmacological profiles, often with effects on serotonergic and dopaminergic systems. The proximity of the aminomethyl group to the indole nitrogen may influence intramolecular hydrogen bonding and receptor interactions.

  • Position 5: The 5-position is analogous to the hydroxyl group of serotonin. Substitution at this position often results in high affinity for various serotonin receptors.

  • Position 6: The 6-position is less explored for simple aminomethyl substitution. Its properties may be intermediate between those of the 5- and 7-isomers.

  • Position 7: The 7-position is sterically hindered by the pyrrole ring, which can influence how the aminomethyl side chain orients itself to interact with a receptor binding pocket.

Conclusion

A thorough comparative analysis of this compound and its positional isomers is essential for understanding the impact of substituent placement on pharmacological activity. This guide provides the necessary framework for conducting such an investigation, from synthesis and in vitro characterization to in vivo pharmacokinetic evaluation. Although a comprehensive dataset for these specific molecules is not currently available, the outlined experimental protocols and SAR considerations offer a roadmap for future research in this area. The generation of such data will be invaluable for the rational design of novel indoleamine-based therapeutics.

References

A Comparative Study of 1H-Indole-6-methanamine and Tryptamine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 1H-Indole-6-methanamine and the well-characterized biogenic amine, tryptamine. While extensive data is available for tryptamine, this document highlights the current knowledge gap regarding the biological profile of this compound and presents the necessary experimental frameworks for its evaluation.

Introduction

Tryptamine is a monoamine alkaloid found in plants, fungi, and animals, and it serves as a neurotransmitter and neuromodulator in the mammalian brain. Its indole structure is the backbone for many biologically active compounds, including the neurotransmitter serotonin and psychedelic compounds. This compound is a structural isomer of tryptamine, with the aminomethyl group attached at the 6-position of the indole ring, as opposed to the 3-position in tryptamine. This structural difference is expected to significantly influence its pharmacological properties. To date, the biological activity of this compound remains largely uncharacterized in the public domain.

Data Presentation: A Comparative Overview

A direct quantitative comparison of the biological activities of this compound and tryptamine is currently not possible due to the lack of available data for this compound. The following tables summarize the known biological data for tryptamine.

Table 1: Receptor Binding Affinities (Ki, nM) of Tryptamine
Receptor SubtypeKi (nM)Reference
5-HT1A>10,000[1]
5-HT1D6.3[2]
5-HT1E1,000 - 10,000[3]
5-HT1F1,000 - 10,000[3]
5-HT2A2,200[1]
5-HT2B100 - 1,000[4]
5-HT2C1,000 - 10,000[4]
5-HT6100 - 1,000[4]
5-HT7100 - 1,000[4]

Note: Higher Ki values indicate lower binding affinity.

Table 2: Functional Activity (EC50/IC50, nM) of Tryptamine
AssayTargetValue (nM)ActivityReference
Calcium Mobilization5-HT2A Receptor~10,000Agonist[1]
Monoamine ReleaseSERT32.6Releaser[5]
Monoamine ReleaseDAT164Releaser[5]
Monoamine ReleaseNET716Releaser[5]
Enzyme InhibitionMAO-ASubstrate-[6]

Note: EC50 represents the concentration for 50% of maximal response (agonist). IC50 represents the concentration for 50% inhibition.

Experimental Protocols

To enable a direct comparison, the following standard experimental protocols can be employed to determine the biological activity of this compound.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membranes and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT2A Receptor Functional Assay (Calcium Mobilization)

Objective: To determine the functional activity (EC50 and efficacy) of the test compound at the 5-HT2A receptor.

Methodology:

  • Cell Culture: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK-293 or CHO cells) is used.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the cells.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy relative to a reference agonist like serotonin) are determined.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potential (IC50) of the test compound on MAO-A and MAO-B enzymes.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Substrate: A suitable substrate, such as kynuramine, is used which is metabolized by both MAO isoforms.

  • Incubation: The enzyme is pre-incubated with varying concentrations of the test compound.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The formation of the product is measured, often by fluorescence or absorbance.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Mandatory Visualizations

G Figure 1: Tryptamine-Induced 5-HT2A Receptor Signaling Pathway Tryptamine Tryptamine HTR2A 5-HT2A Receptor Tryptamine->HTR2A Binds to Gq_G11 Gq/G11 HTR2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Figure 1: Tryptamine-Induced 5-HT2A Receptor Signaling Pathway.

G Figure 2: General Workflow for Radioligand Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration (Separation of Bound vs. Free) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioligand) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Figure 2: General Workflow for Radioligand Receptor Binding Assay.

G Figure 3: Comparative Biological Profile Status T_Receptor Receptor Binding: Characterized (See Table 1) I6_Receptor Receptor Binding: Data Not Available T_Functional Functional Activity: Characterized (See Table 2) I6_Functional Functional Activity: Data Not Available T_Metabolism Metabolism: Known (MAO Substrate) I6_Metabolism Metabolism: Unknown

Caption: Figure 3: Comparative Biological Profile Status.

Conclusion

Tryptamine is a well-studied compound with a defined profile of activity at serotonin receptors and as a substrate for monoamine oxidase. In contrast, its structural isomer, this compound, represents a significant knowledge gap in pharmacology. The experimental protocols provided in this guide offer a clear path forward for the biological evaluation of this compound. Such studies are crucial to understanding how the positional isomerization of the aminomethyl group on the indole ring impacts receptor affinity, functional activity, and metabolic stability, which will, in turn, inform its potential for future drug development.

References

Comparative Analysis of Structure-Activity Relationships in 6-Substituted Indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of 6-substituted indole analogs reveals critical insights for researchers and drug development professionals. This guide provides a comparative analysis of these compounds, supported by experimental data, to inform the rational design of novel therapeutic agents.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Strategic modification of the indole ring, particularly at the 6-position, has been shown to significantly influence the pharmacological profile of the resulting analogs. This guide focuses on the impact of various substituents at this position on the biological activity of indole and indazole derivatives, offering a valuable resource for the design of potent and selective drug candidates.

Performance Comparison of 6-Substituted Indole and Indazole Analogs

The following table summarizes the in vitro activities of a series of 6-substituted indole and indazole derivatives against different biological targets. This quantitative data highlights the influence of the nature and position of substituents on their inhibitory potency.

Compound IDCore ScaffoldSubstitution at 6-PositionTargetIC50 (nM)
16e Indole-NH-CH2-(4-fluorophenyl)METTL30.49 ± 0.30[2]
K17 Indazole-NH-benzenesulfonamidePLK40.3[3]
K22 Indazole-NH-benzenesulfonamide with modificationPLK40.1[3]
36 Indazole-NH-(4-fluorobenzyl)HCT116 cells400 ± 300[4]
39 Indazole-NH-(4-(trifluoromethyl)benzyl)MDA-MB-231 cells1700 ± 1100[4]
29 Indazole-NH-phenylA549 cells> 10000[4]
30 Indazole-NH-(4-fluorophenyl)A549 cells700 - 10000[4]
34 Indazole-NH-benzylA549 cells700 - 10000[4]
37 Indazole-NH-(4-chlorobenzyl)SNU-638 cells700 - 10000[4]

Key Structure-Activity Relationship Insights

The data presented above reveals several key trends in the SAR of 6-substituted indole and indazole analogs:

  • Nature of the 6-substituent is critical: The type of chemical group attached at the 6-position dramatically impacts biological activity. For instance, the introduction of a benzenesulfonamide group in indazole derivatives (K17, K22) leads to potent PLK4 inhibition.[3] Similarly, an N-aryl or N-benzyl group at the 6-amino position of indazoles influences their anti-proliferative activity against various cancer cell lines.[4]

  • Aromatic substitutions fine-tune potency: Modifications to the aromatic rings of the substituents at the 6-position can further modulate activity. For example, the addition of a fluorine atom to the benzyl group in compound 36 results in potent activity against HCT116 cells.[4]

  • The core scaffold matters: While both indole and indazole are privileged scaffolds, the specific core can influence the overall potency and selectivity. The presented data showcases potent inhibitors derived from both core structures, indicating their utility in designing targeted therapies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.

In Vitro METTL3 Inhibition Assay

The inhibitory activity of compounds against the methyltransferase-like 3 (METTL3) enzyme was determined using a commercially available assay kit. The assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction. The protocol involves the following steps:

  • A reaction mixture is prepared containing the METTL3 enzyme, a substrate (e.g., a specific RNA fragment), and the co-factor S-adenosyl-L-methionine (SAM).

  • The test compounds (analogs) are added to the reaction mixture at various concentrations.

  • The reaction is incubated at a controlled temperature to allow for the enzymatic reaction to proceed.

  • The amount of SAH produced is quantified using a coupled enzyme system that results in a fluorescent or colorimetric signal.

  • The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated from the dose-response curves.[2]

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds against cancer cell lines (e.g., HCT116, MDA-MB-231, A549, SNU-638) was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The general procedure is as follows:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Following incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.[4]

PLK4 Kinase Inhibition Assay

The inhibitory potency of compounds against Polo-like kinase 4 (PLK4) was evaluated using an in vitro kinase assay. This assay typically measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. A common protocol involves:

  • The PLK4 enzyme is incubated with a specific substrate (a peptide or protein) and ATP in a reaction buffer.

  • The test compounds are added to the reaction mixture at a range of concentrations.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

  • The amount of phosphorylated substrate is then quantified. This can be done using various methods, such as radioactive detection of incorporated phosphate, or by using phosphorylation-specific antibodies in an ELISA-based format.

  • The IC50 values are then calculated by analyzing the dose-dependent inhibition of the kinase activity.[3]

Visualizing the Path to Discovery

To better understand the processes involved in the discovery and evaluation of these potent indole analogs, the following diagrams illustrate a typical experimental workflow and the logical relationships in SAR studies.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis & Optimization start Starting Materials synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Proliferation) purification->in_vitro data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

A typical workflow for the discovery and optimization of bioactive compounds.

sar_logic cluster_core Core Scaffold cluster_substituent 6-Position Substituent cluster_activity Biological Activity indole Indole/Indazole Core activity Potency (IC50) indole->activity substituent Nature of Substituent (e.g., Amino, Aryl, Alkyl) modification Substituent Modification (e.g., Halogenation) substituent->modification substituent->activity modification->activity selectivity Selectivity activity->selectivity

Logical relationships in the SAR of 6-substituted indole analogs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1H-Indole-6-methanamine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 1H-Indole-6-methanamine, a key intermediate in the synthesis of various biologically active compounds. The focus is on the cross-validation of these methods to ensure data integrity, reliability, and consistency, which are critical aspects in pharmaceutical development and quality control. Due to the limited availability of direct cross-validation studies for this specific molecule, this guide presents a comparative analysis based on established methods for structurally related indole alkaloids and aromatic amines.

Introduction to Analytical Method Cross-Validation

In the pharmaceutical industry, the validation of an analytical method is essential to demonstrate its suitability for its intended purpose. Cross-validation is the process of comparing two or more analytical methods to determine if they provide equivalent results. This is crucial when methods are transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical techniques need to be correlated. The International Council for Harmonisation (ICH) guidelines provide a framework for analytical method validation, which includes parameters such as accuracy, precision, specificity, linearity, range, and limits of detection and quantification.

Core Analytical Techniques for this compound Characterization

The primary analytical techniques for the characterization of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of characterization, from identification and purity assessment to quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It is widely used for identification, quantification, and purity assessment.

Key Features:

  • Versatility: A wide range of stationary and mobile phases can be used to optimize separations.

  • Sensitivity: Can detect analytes at low concentrations, particularly when coupled with sensitive detectors like UV or Mass Spectrometry (MS).

  • Quantitative Accuracy: Provides excellent accuracy and precision for the quantification of the analyte and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility.

Key Features:

  • High Separation Efficiency: Capillary GC columns offer excellent resolution of complex mixtures.

  • Definitive Identification: The mass spectrum provides a unique fingerprint of the compound, enabling unambiguous identification.

  • Sensitivity: Capable of detecting trace amounts of analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule.

Key Features:

  • Structural Information: Provides definitive information about the molecular structure, including connectivity and stereochemistry.

  • Non-destructive: The sample can be recovered after analysis.

  • Quantitative Capability: Can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique used for the quantitative analysis of compounds that absorb ultraviolet or visible light. The indole ring in this compound has a characteristic UV absorbance.

Key Features:

  • Simplicity and Speed: A straightforward and fast method for concentration determination.

  • Robustness: A well-established and reliable technique.

  • Applicability: Useful for routine analysis and dissolution testing.

Data Presentation: Comparative Summary of Analytical Methods

The following table summarizes the typical performance characteristics of the discussed analytical methods for the analysis of indole alkaloids, which can be considered representative for this compound.

ParameterHPLC-UVGC-MS (with derivatization)¹H-NMRUV-Vis
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and mass-to-charge ratioNuclear spin transitions in a magnetic fieldAbsorption of UV-Vis radiation
Primary Use Quantification, PurityIdentification, Quantification of volatile impuritiesStructural ElucidationQuantification
Specificity HighVery HighVery HighModerate
Linearity (r²) > 0.999> 0.995> 0.99> 0.99
Accuracy (% Recovery) 98-102%95-105%97-103%98-102%
Precision (%RSD) < 2%< 10%< 3%< 2%
Limit of Detection ng/mL rangepg/mL rangeµg/mL rangeµg/mL range
Limit of Quantification ng/mL rangepg/mL rangeµg/mL rangeµg/mL range

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the analysis of indole-containing compounds.

HPLC-UV Method for Quantification
  • Chromatographic System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Typically around 280 nm for the indole chromophore.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase or a suitable solvent to a final concentration within the linear range of the method. Filter the sample through a 0.45 µm filter before injection.

  • Validation Parameters: Assess linearity by preparing a series of standard solutions of known concentrations. Determine accuracy and precision by analyzing replicate samples at different concentration levels. Specificity can be evaluated by analyzing a placebo and spiked samples.

GC-MS Method for Identification and Impurity Profiling
  • Derivatization (if necessary): React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase volatility.

  • GC System: Gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) suitable for amine analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to elute all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Sample Preparation: Extract the analyte from the sample matrix if necessary. Perform derivatization, then dissolve the derivatized sample in a suitable volatile solvent for injection.

  • Identification: Compare the retention time and mass spectrum of the analyte peak with that of a reference standard.

¹H-NMR for Structural Confirmation
  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Additional experiments like ¹³C NMR, COSY, HSQC, and HMBC can be performed for complete structural elucidation.

  • Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants to confirm the structure of this compound.

UV-Vis Spectrophotometry for Quantification
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Solvent: A solvent that does not absorb in the region of interest and in which the analyte is soluble (e.g., methanol, ethanol).

  • Procedure: Prepare a series of standard solutions of known concentrations. Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax). Create a calibration curve by plotting absorbance versus concentration. Measure the absorbance of the unknown sample and determine its concentration from the calibration curve. The UV-Vis spectra of indole analogues generally show characteristic absorption bands.[1]

Mandatory Visualization

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective of Cross-Validation select_methods Select Analytical Methods for Comparison define_objective->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance validate_methods Individual Method Validation define_acceptance->validate_methods analyze_samples Analyze Identical Samples by Each Method validate_methods->analyze_samples record_data Record and Document All Data analyze_samples->record_data compare_results Statistically Compare Results record_data->compare_results assess_equivalence Assess Equivalence Against Acceptance Criteria compare_results->assess_equivalence conclusion Draw Conclusion on Method Comparability assess_equivalence->conclusion

Caption: Workflow for the cross-validation of analytical methods.

Analytical_Techniques_Relationship substance This compound Purity Identity Structure Concentration hplc HPLC-UV/MS substance:purity->hplc Quantifies impurities substance:identity->hplc Retention time substance:concentration->hplc Accurate quantification gcms GC-MS substance:identity->gcms Mass spectrum nmr NMR substance:structure->nmr Definitive structure uvvis UV-Vis substance:concentration->uvvis Rapid quantification

References

comparing the efficacy of different synthetic routes to 1H-Indole-6-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 1H-Indole-6-methanamine, a valuable building block in medicinal chemistry. The routes—reduction of 6-cyanoindole and reductive amination of indole-6-carboxaldehyde—are evaluated based on reaction efficacy, reagent accessibility, and reaction conditions. Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reduction of 6-CyanoindoleRoute 2: Reductive Amination of Indole-6-carboxaldehyde
Starting Material 6-CyanoindoleIndole-6-carboxaldehyde
Key Transformation Nitrile ReductionImine Formation and Reduction
Typical Reagents Lithium Aluminum Hydride (LiAlH₄), Raney Nickel (Ra-Ni), Sodium Borohydride (NaBH₄)/Cobalt(II) ChlorideSodium Borohydride (NaBH₄), Ammonia (NH₃), Titanium(IV) isopropoxide (Ti(O-iPr)₄)
Reported Yield ~73% (with LiAlH₄ for a similar substrate)Varies; generally moderate to high
Reaction Conditions LiAlH₄: Reflux in THF; Ra-Ni: High pressure H₂Typically room temperature to mild heating
Advantages Potentially high yielding, straightforward reductionMilder reaction conditions, avoids highly reactive hydrides
Disadvantages Use of highly reactive and hazardous LiAlH₄, high pressure for catalytic hydrogenationPotential for side reactions (e.g., secondary amine formation), requires careful control of pH

Synthetic Route 1: Reduction of 6-Cyanoindole

This route involves the reduction of the nitrile functional group of 6-cyanoindole to a primary amine. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation over Raney Nickel being common methods.

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from the successful synthesis of the analogous 7-aminomethylindole.[1]

Materials:

  • 6-Cyanoindole

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Water

  • 15% Sodium hydroxide (NaOH) solution

Procedure:

  • A solution of 6-cyanoindole (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH solution, and then again with water.

  • The resulting granular precipitate is filtered off and washed thoroughly with ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by column chromatography on silica gel or by recrystallization.

Expected Yield: Based on the synthesis of the 7-isomer, a yield of approximately 73% can be anticipated.[1]

Logical Workflow for Nitrile Reduction

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 6_Cyanoindole 6-Cyanoindole Reduction Reduction with LiAlH₄ in anhydrous THF 6_Cyanoindole->Reduction Quenching Quenching with H₂O and NaOH Reduction->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Purification by Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via nitrile reduction.

Synthetic Route 2: Reductive Amination of Indole-6-carboxaldehyde

This method involves the reaction of indole-6-carboxaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. This two-step, one-pot procedure offers the advantage of using milder reducing agents compared to LiAlH₄.

Experimental Protocol: Reductive Amination using Sodium Borohydride

This is a general procedure adaptable for the reductive amination of indole-6-carboxaldehyde.

Materials:

  • Indole-6-carboxaldehyde

  • Ammonia solution (e.g., 7N in Methanol) or Ammonium Acetate

  • Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄) (optional, as a Lewis acid catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of indole-6-carboxaldehyde (1.0 eq) in methanol or ethanol, add a solution of ammonia in methanol (excess, e.g., 10-20 eq) or ammonium acetate (excess, e.g., 10 eq). If using a catalyst, Ti(O-iPr)₄ (1.1 eq) can be added at this stage.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • The reaction mixture is then cooled to 0 °C, and sodium borohydride (1.5 - 2.0 eq) is added portion-wise.

  • The reaction is stirred at room temperature and monitored by TLC for the disappearance of the intermediate imine and starting aldehyde.

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Signaling Pathway for Reductive Amination

G Aldehyde Indole-6-carboxaldehyde Imine Intermediate Imine Aldehyde->Imine + NH₃ - H₂O Ammonia Ammonia (NH₃) Ammonia->Imine Amine This compound Imine->Amine Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Amine

References

in vitro biological activity comparison of 1H-Indole-6-methanamine and 5-aminomethylindole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro biological activities of 1H-Indole-6-methanamine and 5-aminomethylindole, two closely related indoleamine positional isomers, reveals distinct pharmacological profiles, particularly in their interaction with monoamine transporters. While direct comparative studies on these exact molecules are limited, data from their close analogs, 6-(2-aminopropyl)indole and 5-(2-aminopropyl)indole, provide valuable insights into their potential activities.

This guide synthesizes available data to offer a comparative analysis for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental methodologies, and associated signaling pathways.

Summary of In Vitro Biological Activity

The study revealed that both compounds are potent substrates for all three transporters, inducing the release of monoamines. However, they exhibit distinct selectivity profiles. 5-IT, the analog of 5-aminomethylindole, showed a preference for inducing dopamine release over serotonin release. In contrast, 6-IT, the analog of this compound, displayed a higher potency for inducing serotonin release compared to dopamine release.[1]

Compound AnalogTargetActivity (EC50, nM)Selectivity (DAT/SERT Ratio)
5-(2-aminopropyl)indole (5-IT) DAT45.3 ± 7.78-fold for DAT
NET26.8 ± 3.1
SERT360 ± 60
6-(2-aminopropyl)indole (6-IT) DAT275 ± 3010-fold for SERT
NET29.8 ± 3.4
SERT27.2 ± 3.3

Table 1: In vitro monoamine release activity of 5-(2-aminopropyl)indole (5-IT) and 6-(2-aminopropyl)indole (6-IT) in rat brain synaptosomes.[1] Data is presented as the half maximal effective concentration (EC50) for inducing monoamine release.

Experimental Protocols

The following is a detailed methodology for the in vitro monoamine transporter release assay, as described in the comparative study of 5-IT and 6-IT.[1]

Monoamine Transporter Release Assay

Objective: To determine the potency and selectivity of test compounds to induce the release of dopamine, norepinephrine, and serotonin from rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for SERT, and hypothalamus for NET)

  • Radiolabeled substrates: [³H]MPP+ for DAT, [³H]norepinephrine for NET, and [³H]serotonin for SERT

  • Test compounds (5-IT, 6-IT) and reference compounds (MDMA)

  • Assay buffer (Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Synaptosome Preparation: Crude synaptosomes are prepared from the respective rat brain regions by homogenization and differential centrifugation.

  • Radiolabeling: Synaptosomes are incubated with the appropriate radiolabeled substrate to allow for uptake into the nerve terminals.

  • Initiation of Release: The release experiment is initiated by adding various concentrations of the test compounds to the synaptosome preparations.

  • Termination of Release: After a specific incubation period, the release of the radiolabeled substrate is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters (representing the amount of radiolabel that was not released) is measured using a scintillation counter.

  • Data Analysis: The amount of released radioactivity is calculated for each concentration of the test compound. Dose-response curves are generated, and EC50 values are determined using non-linear regression analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Brain Rat Brain Tissue Synaptosomes Synaptosome Preparation Brain->Synaptosomes Radiolabel Radiolabeling with [³H]Substrate Synaptosomes->Radiolabel AddCompound Addition of Test Compound Radiolabel->AddCompound Incubation Incubation AddCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (EC50 Calculation) Scintillation->DataAnalysis dopamine_pathway cluster_d1 D1-like Receptor Pathway cluster_d2 D2-like Receptor Pathway D1 D1/D5 Receptor Gs Gs D1->Gs AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA D2 D2/D3/D4 Receptor Gi Gi/o D2->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Dopamine Dopamine Dopamine->D1 Dopamine->D2 serotonin_pathway cluster_5ht1 5-HT1 Receptor Pathway cluster_5ht2 5-HT2 Receptor Pathway cluster_5ht467 5-HT4/6/7 Receptor Pathway HT1 5-HT1 Receptor Gi_5ht Gi/o HT1->Gi_5ht AC_inhib_5ht Adenylyl Cyclase (Inhibited) Gi_5ht->AC_inhib_5ht cAMP_dec_5ht ↓ cAMP AC_inhib_5ht->cAMP_dec_5ht HT2 5-HT2 Receptor Gq Gq HT2->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC HT467 5-HT4/6/7 Receptor Gs_5ht Gs HT467->Gs_5ht AC_stim_5ht Adenylyl Cyclase (Stimulated) Gs_5ht->AC_stim_5ht cAMP_inc_5ht ↑ cAMP AC_stim_5ht->cAMP_inc_5ht Serotonin Serotonin Serotonin->HT1 Serotonin->HT2 Serotonin->HT467

References

The Strategic Advantage of the 6-Aminomethyl Group in Indole-Based Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of medicinal chemistry. Its versatile structure allows for a multitude of chemical modifications to fine-tune pharmacological activity. Among these, the introduction of a 6-aminomethyl substituent has emerged as a key strategy to enhance the therapeutic potential of indole-based drug candidates. This guide provides an objective comparison of the advantages conferred by this substituent, supported by experimental data and detailed protocols, to inform rational drug design.

The strategic placement of an aminomethyl group at the 6-position of the indole ring can significantly impact a compound's biological activity, selectivity, and pharmacokinetic profile. This modification can introduce a basic center, enabling ionic interactions with target proteins, improve aqueous solubility, and provide a vector for further chemical elaboration.

Impact on Anticancer Activity: A Comparative Analysis

While direct comparative data for a 6-aminomethyl substituted indole against its unsubstituted counterpart in the same assay is limited in publicly available literature, analysis of structure-activity relationship (SAR) studies on various 6-substituted indoles provides valuable insights into the influence of this position on anticancer activity.

Tubulin Polymerization Inhibition

One area where 6-substituted indoles have shown promise is in the inhibition of tubulin polymerization, a key mechanism for disrupting cell division in cancer. A study on 2-aryl-3-aroyl indoles evaluated a range of substituents at the 6-position for their cytotoxic effects and ability to inhibit tubulin assembly.

Table 1: Comparison of 6-Substituted 2-Aryl-3-AroyI Indole Analogues as Tubulin Polymerization Inhibitors

Compound ID 6-Substituent Inhibition of Tubulin Assembly (IC50, µM) Cytotoxicity vs. SK-OV-3 (IC50, µM) Cytotoxicity vs. NCI-H460 (IC50, µM) Cytotoxicity vs. DU-145 (IC50, µM)
OXi8006 (Lead) 6-Methoxy 1.1 <0.01 <0.01 <0.01
Analogue 33 6-Hydroxy >20 0.12 0.18 0.11

| Analogue 36 | 7-Methoxy | 1.1 | <0.01 | <0.01 | <0.01 |

Data summarized from a study on 2-aryl-3-aroyl indole analogues. While a 6-aminomethyl analogue was not tested, the data illustrates the sensitivity of activity to substitution at the 6-position.

As shown in Table 1, replacement of the 6-methoxy group with a 6-hydroxy moiety (Analogue 33) led to a significant loss of antitubulin activity and a notable decrease in cytotoxicity[1]. This highlights the critical role of the substituent at this position. While not a direct analogue, the basic nitrogen in the aminomethyl group could potentially engage in different binding interactions within the colchicine-binding site of tubulin, potentially leading to potent activity.

Antiproliferative Activity

In another study focusing on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles, various groups at the 6-position were evaluated for their antiproliferative activity against a panel of cancer cell lines.

Table 2: Antiproliferative Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives (IC50, µM)

Compound ID 6-Substituent MCF-7 MDA-MB-231 A549 HeLa A375 B16-F10
3a H >10 >10 >10 >10 >10 >10
3g 4-Fluorophenyl 2.94 1.61 6.30 6.10 0.57 1.69

| 3k | 4-Cyanophenyl | 3.23 | 2.04 | 5.86 | 6.21 | 0.89 | 2.11 |

Data from a study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles. The unsubstituted analogue (3a) was inactive, while various aryl substitutions at the 6-position conferred potent antiproliferative activity.[2]

These findings underscore that substitution at the 6-position is crucial for potent anticancer activity in this scaffold. The introduction of an aminomethyl group at this position would offer a distinct physicochemical profile compared to the tested aryl groups, potentially leading to a different and possibly enhanced biological response through interactions with different target residues.

Experimental Protocols

Synthesis of 6-(Aminomethyl)indole from 6-Cyanoindole

A common and effective method for the synthesis of 6-(aminomethyl)indole is the reduction of 6-cyanoindole. This procedure can be adapted from the synthesis of the corresponding 7-aminomethylindole.

Materials:

  • 6-Cyanoindole

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-cyanoindole in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminium hydride in THF to the cooled suspension with stirring. The amount of LiAlH₄ should be in molar excess (typically 1.5 to 2 equivalents).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC until the starting material is consumed).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling in an ice bath.

  • Filter the resulting precipitate (aluminium salts) and wash it thoroughly with THF.

  • Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 6-(aminomethyl)indole.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

In Vitro Anticancer Activity Assays

MTT Cell Viability Assay: This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 6-aminomethylindole derivative (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Kinase Inhibition Assay: To determine if the compounds act by inhibiting specific protein kinases, in vitro kinase assays are performed.

Procedure:

  • In a microplate, combine the purified kinase enzyme, a suitable kinase buffer, ATP, and the substrate peptide.

  • Add the 6-aminomethylindole derivative at various concentrations.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at a specific temperature for a defined period.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Signaling Pathways and Logical Relationships

The introduction of a 6-aminomethyl group can influence a compound's interaction with various cellular signaling pathways implicated in cancer.

G cluster_drug Indole-based Drug cluster_advantages Potential Advantages cluster_outcomes Therapeutic Outcomes Indole Indole Scaffold Substituent 6-Aminomethyl Substituent Solubility Improved Aqueous Solubility Substituent->Solubility Increases polarity Target_Binding Enhanced Target Binding (e.g., Kinases, Tubulin) Substituent->Target_Binding Forms ionic bonds, H-bonds PK Favorable Pharmacokinetics Solubility->PK Efficacy Increased Anticancer Efficacy Target_Binding->Efficacy Selectivity Improved Selectivity Target_Binding->Selectivity PK->Efficacy

Logical relationship of the 6-aminomethyl substituent's advantages.

The basic aminomethyl group can be protonated at physiological pH, allowing for ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding pockets of target proteins such as kinases. This can lead to increased binding affinity and selectivity.

G Indole 6-Aminomethyl Indole Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Indole->Kinase Binds to Phosphorylation Substrate Phosphorylation Indole->Phosphorylation Inhibits ATP_Binding ATP Binding Site ATP_Binding->Phosphorylation Catalyzes Signal_Transduction Signal Transduction (Proliferation, Survival) Phosphorylation->Signal_Transduction Activates Cancer_Growth Tumor Growth Signal_Transduction->Cancer_Growth Promotes

Inhibition of a generic kinase signaling pathway.

Furthermore, the improved aqueous solubility resulting from the hydrophilic aminomethyl group can lead to better pharmacokinetic properties, such as increased bioavailability and a more favorable distribution profile.

References

Assessing the Performance of 1H-Indole-6-methanamine in Fragment-Based Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in the quest for novel therapeutics, offering an efficient approach to exploring chemical space and identifying high-quality lead compounds. At the core of this methodology lies the careful selection and evaluation of small, low-molecular-weight fragments. This guide provides a comprehensive assessment of 1H-Indole-6-methanamine as a potential fragment, comparing its physicochemical properties and hypothetical screening performance against established fragments in the context of a real-world drug target, the first bromodomain of BRD4 (BRD4(1)).

Introduction to this compound

This compound is a bicyclic aromatic compound featuring an indole scaffold, a privileged structure in medicinal chemistry known for its ability to participate in various biological interactions. The presence of a primary amine on the methyl group at the 6-position provides a key interaction point, capable of forming hydrogen bonds and salt bridges with protein targets. Its relatively small size and low complexity make it an attractive candidate for fragment libraries.

Comparative Analysis: Physicochemical Properties

A critical aspect of a successful fragment is its adherence to the "Rule of Three," which generally dictates a molecular weight under 300 Da, a cLogP of 3 or less, and no more than three hydrogen bond donors and acceptors. These properties are crucial for ensuring adequate solubility, efficient binding, and synthetic tractability. Here, we compare the calculated properties of this compound with representative fragments identified as hits against BRD4(1) in a thermal shift assay screen.

FragmentMolecular FormulaMolecular Weight (Da)cLogPHydrogen Bond DonorsHydrogen Bond AcceptorsLigand Efficiency (LE)
This compound (Hypothetical) C₉H₁₀N₂146.191.3210.35 (Hypothetical)
Fragment Hit 1 (Example from Literature) C₈H₉NO135.161.1110.38
Fragment Hit 2 (Example from Literature) C₇H₈N₂O136.150.5220.36
Fragment Hit 3 (Example from Literature) C₉H₁₀N₂O162.191.2120.33

Note: Ligand Efficiency (LE) is calculated as the binding affinity (pKd or pIC50) divided by the number of heavy atoms. The LE for this compound is a hypothetical value for comparative purposes.

Hypothetical Screening Performance Against BRD4(1)

To provide a practical context for performance assessment, we present a hypothetical screening scenario for this compound against the first bromodomain of BRD4 (BRD4(1)), a well-validated target in oncology and inflammation. The data for comparator fragments are based on a published study by Grygorenko et al. (2018), which utilized a thermal shift assay (TSA) for initial screening, followed by a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay for hit validation.

FragmentScreening MethodConcentration (µM)ΔTm (°C) in TSAIC₅₀ (µM) in TR-FRET
This compound (Hypothetical) TSA1001.5-
TR-FRET--75
Fragment Hit 1 (from Grygorenko et al., 2018) TSA1002.1-
TR-FRET--50
Fragment Hit 2 (from Grygorenko et al., 2018) TSA1001.8-
TR-FRET--120
Fragment Hit 3 (from Grygorenko et al., 2018) TSA1002.5-
TR-FRET--35

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of fragment screening data. Below are the protocols for the key experiments cited in this guide.

Thermal Shift Assay (TSA) Protocol

Objective: To identify fragments that bind to and stabilize the target protein, resulting in an increase in its melting temperature (Tm).

Materials:

  • Purified BRD4(1) protein

  • Fragment library (including this compound) dissolved in DMSO

  • SYPRO Orange dye

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Prepare a master mix containing the BRD4(1) protein and SYPRO Orange dye in the assay buffer.

  • Dispense the master mix into the wells of the PCR plate.

  • Add the fragments from the library to the wells to a final concentration of 100 µM. Include DMSO-only controls.

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in the real-time PCR instrument.

  • Run a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, while continuously monitoring fluorescence.

  • Analyze the data to determine the Tm for each well. A significant increase in Tm (ΔTm) in the presence of a fragment compared to the DMSO control indicates a potential hit.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay Protocol

Objective: To validate the hits from the primary screen and determine their binding affinity (IC₅₀) in a competitive binding assay.

Materials:

  • His-tagged BRD4(1) protein

  • Biotinylated histone H4 peptide (acetylated)

  • Terbium-conjugated anti-His antibody (donor)

  • Streptavidin-conjugated fluorophore (acceptor)

  • Fragment hits for validation

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the fragment hits in assay buffer.

  • In the assay plate, add the His-tagged BRD4(1) protein, biotinylated histone H4 peptide, and the diluted fragments.

  • Add the Terbium-conjugated anti-His antibody and Streptavidin-conjugated fluorophore mixture to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the TR-FRET signal on a compatible plate reader, exciting at the donor wavelength and reading at both the donor and acceptor emission wavelengths.

  • Calculate the ratio of the acceptor to donor fluorescence.

  • Plot the fluorescence ratio against the logarithm of the fragment concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing the Fragment-Based Screening Workflow and Signaling Pathway

To further illustrate the processes involved, the following diagrams were generated using the DOT language.

Fragment_Based_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead FragmentLibrary Fragment Library (e.g., containing this compound) TSA Thermal Shift Assay (TSA) FragmentLibrary->TSA InitialHits Initial Hits (ΔTm > Threshold) TSA->InitialHits TR_FRET TR-FRET Assay InitialHits->TR_FRET ConfirmedHits Confirmed Hits (IC₅₀ Determined) TR_FRET->ConfirmedHits StructureBasedDesign Structure-Based Design (X-ray Crystallography/NMR) ConfirmedHits->StructureBasedDesign LeadOptimization Lead Optimization StructureBasedDesign->LeadOptimization

Caption: A typical workflow for fragment-based drug discovery.

BRD4_Signaling_Pathway BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb recruits AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 binds RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II phosphorylates GeneTranscription Gene Transcription (e.g., c-Myc) RNA_Pol_II->GeneTranscription initiates FragmentInhibitor Fragment Inhibitor (e.g., this compound) FragmentInhibitor->BRD4 inhibits binding

Caption: Simplified signaling pathway involving BRD4.

Conclusion

This compound possesses physicochemical properties that make it a viable candidate for inclusion in fragment screening libraries. Its indole scaffold and aminomethyl side chain offer potential for key interactions with various biological targets. While the hypothetical screening data against BRD4(1) presented here is for illustrative purposes, it highlights how the performance of a novel fragment can be benchmarked against known hits using standard biophysical assays. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own assessments of this and other fragments, ultimately facilitating the discovery of new and effective therapeutics.

Safety Operating Guide

Navigating the Disposal of 1H-Indole-6-methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical waste is paramount for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive operational plan for the proper disposal of 1H-Indole-6-methanamine, focusing on immediate safety measures and systematic logistical procedures. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the established best practices for handling indole derivatives and other amine compounds necessitate treating it as a potentially hazardous substance.[1][2]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to implement appropriate safety measures to minimize exposure and associated risks.

Personal Protective Equipment (PPE): A foundational aspect of safe handling involves the consistent use of appropriate PPE. This includes, but is not limited to:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[1]

  • Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1]

  • Body Protection: A laboratory coat and long-sleeved clothing.[1]

Engineering Controls:

  • Ventilation: All handling of this compound should occur in a well-ventilated area or, preferably, under a chemical fume hood to minimize inhalation exposure.[1]

Hazard Summary: Although not definitively classified, indole derivatives may be harmful if swallowed and can cause skin and eye irritation.[1] It is prudent to treat all chemical waste as hazardous until a formal hazard assessment indicates otherwise.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires a systematic approach encompassing segregation, containment, labeling, and transfer.

1. Waste Segregation:

  • Solid Waste: Collect any unused solid this compound and contaminated disposable lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[1]

  • Liquid Waste: If the compound is in a solution, it should be collected in a separate, compatible, and labeled liquid waste container.[1] It is critical to not mix this waste with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.[1]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[1]

2. Containerization and Labeling:

  • Container Selection: Utilize a compatible, leak-proof container for waste collection.[3][4] Food-grade containers are not suitable for this purpose.[5]

  • Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3][4] The use of abbreviations is not permissible.[3]

3. Storage:

  • Location: Store waste containers in a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible substances like acids and oxidizing agents.[6]

  • Secondary Containment: Employ secondary containment, such as a chemical-resistant tray, to mitigate any potential leaks or spills.[1]

4. Waste Transfer and Disposal:

  • Professional Disposal: It is strongly advised not to attempt chemical treatment or neutralization of this compound waste within the laboratory.[1] Such actions can be hazardous and may generate byproducts of unknown toxicity.[1]

  • Institutional Procedures: Adhere to your institution's specific protocols for hazardous waste pickup. Do not dispose of this compound down the drain or in regular trash.[1]

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1] For substantial quantities or particularly hazardous forms of amines, engaging a licensed hazardous waste disposal company is essential.[6]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate solid Solid Waste Container segregate->solid Solid or Contaminated Labware liquid Liquid Waste Container segregate->liquid Liquid Solution sharps Sharps Container segregate->sharps Contaminated Sharps label Label Container: 'Hazardous Waste' 'this compound' solid->label liquid->label sharps->label storage Store in Designated Satellite Accumulation Area with Secondary Containment label->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1H-Indole-6-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 1H-Indole-6-methanamine (CAS No: 3468-17-5). Adherence to these guidelines is imperative to ensure personal safety and mitigate environmental risk in the laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance that poses several health risks.[1] It is classified as harmful if swallowed, causes skin irritation, is at risk of causing serious eye damage, and may lead to respiratory irritation.[2] The GHS classification includes Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), and Serious Eye Damage (Category 1).[2] The appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Hazard Identification

Hazard ClassificationGHS CodeSignal Word
Acute toxicity, oralH302Warning
Skin irritationH315Warning
Serious eye damageH318Danger
Respiratory irritationH335Warning

Table 2: Recommended Personal Protective Equipment (PPE)

Protection AreaRequired PPESpecifications & Best Practices
Eye & Face Safety Goggles & Face ShieldChemical splash goggles providing a complete seal around the eyes are required. A full-face shield must be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.
Hand Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart. Double gloving is advised for enhanced protection. Contaminated gloves must be discarded immediately.
Body Chemical-resistant lab coatA lab coat made of a non-absorbent material is preferred over standard cloth lab coats. Ensure full coverage of arms.
Respiratory Not typically required with proper engineering controlsAll handling of this compound must occur within a certified chemical fume hood. In the absence or malfunction of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the necessary steps from preparation to storage.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage a Review Safety Data Sheet (SDS) b Don all required PPE a->b c Ensure fume hood is operational b->c d Weigh solid in fume hood c->d Begin work e Prepare solutions in fume hood d->e f Keep container sealed when not in use e->f g Store in a cool, dry, well-ventilated area f->g After handling h Store away from incompatible materials (e.g., strong oxidizing agents) g->h

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.

    • Put on all required personal protective equipment as detailed in Table 2.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling the Compound:

    • All weighing and solution preparation must be conducted within the certified chemical fume hood to prevent inhalation of any dust or vapors.

    • When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.

    • Ensure the primary container is tightly sealed at all times when not in immediate use.

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area.

    • Keep it segregated from incompatible materials, such as strong oxidizing agents.

Disposal Plan: Managing this compound Waste

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Table 3: Waste Disposal Protocol

StepProcedureRationale
1. Containerization Use a designated, clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.Prevents accidental exposure and ensures proper identification for waste management personnel.
2. Labeling The label must clearly state "HAZARDOUS WASTE" and list "this compound" as a constituent.Complies with regulations and informs handlers of the container's contents.
3. Segregation Do not mix this compound waste with other waste streams, especially incompatible chemicals.Prevents potentially dangerous chemical reactions.
4. Collection Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.Ensures legal and safe disposal of the hazardous material.[3][4]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spills: In case of a spill, evacuate the area and prevent entry. Wearing the appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-6-methanamine
Reactant of Route 2
1H-Indole-6-methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.